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Core Science & Biosynthesis

Foundational

4-Fluorobenzenesulfonamide chemical properties and structure

An In-Depth Technical Whitepaper on 4-Fluorobenzenesulfonamide: Structural Causality, Synthesis, and Applications in Drug Development Executive Summary As a versatile fluorinated building block, 4-Fluorobenzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on 4-Fluorobenzenesulfonamide: Structural Causality, Synthesis, and Applications in Drug Development

Executive Summary

As a versatile fluorinated building block, 4-Fluorobenzenesulfonamide (4-FBSA) occupies a privileged position in medicinal chemistry, materials science, and bioimaging[1]. The strategic incorporation of a highly electronegative fluorine atom at the para position of the benzenesulfonamide core fundamentally alters the molecule's electronic landscape. This modification not only enhances metabolic stability but also precisely tunes the pKa of the sulfonamide moiety, making it a critical pharmacophore for target-specific drug design. This whitepaper provides an authoritative analysis of the physicochemical properties, structural causality, and field-proven experimental workflows associated with 4-FBSA.

Physicochemical Profiling & Structural Causality

To effectively deploy 4-FBSA in synthetic pathways, one must first understand how its quantitative properties dictate its macroscopic behavior. The table below summarizes the core physicochemical data[1][2][3].

PropertyValueScientific Implication
CAS Number 402-46-0Primary registry identifier for procurement and safety tracking.
Molecular Formula C6H6FNO2SIndicates a high degree of heteroatom functionalization.
Molecular Weight 175.18 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Melting Point 124–127 °CHigh melting point driven by strong intermolecular hydrogen bonding from the sulfonamide.
SMILES O=S(=O)(N)C1=CC=C(F)C=C1Defines the para-substitution, critical for steric planning in synthesis.
InChIKey LFLSATHZMYYIAQ-UHFFFAOYSA-NUnique structural identifier for computational docking studies.
Appearance White to off-white powderCrystalline nature allows for high-purity recrystallization.
The Causality of the Para-Fluoro Substitution

In drug design, fluorine is rarely a passive spectator. The para-fluoro group in 4-FBSA exerts a strong electron-withdrawing inductive effect across the aromatic ring. This withdrawal decreases the electron density on the sulfonamide nitrogen, thereby increasing the acidity of the N-H protons.

  • Pharmacological Impact: This increased acidity is the exact mechanism that allows 4-FBSA derivatives to bind with high affinity to the zinc ion (

    
    ) in the active site of human carbonic anhydrases (hCA I and II).
    
  • Synthetic Impact: Conversely, this electron withdrawal makes the sulfonamide nitrogen a remarkably poor nucleophile, necessitating specific catalytic interventions (such as acid catalysis) during condensation reactions[4].

Strategic Applications in Drug Discovery & Bioimaging

4-FBSA serves as the foundational node for multiple divergent therapeutic and analytical pathways.

  • Kinase Inhibitors (Oncology): 4-FBSA is utilized to synthesize PI3K/mTOR dual inhibitors. The sulfonamide group acts as a critical hydrogen bond donor/acceptor within the kinase hinge region, achieving half-maximal inhibitory concentrations (

    
    ) up to 2.88 ± 0.58 µM[1].
    
  • Antimicrobial & Antiviral Agents: Condensation of 4-FBSA with aromatic aldehydes yields Schiff bases that exhibit potent antibacterial and antifungal activity (e.g., against E. coli and C. albicans)[4]. Furthermore, heteroaromatic-based benzenesulfonamide derivatives synthesized from 4-FBSA have shown significant efficacy as inhibitors of the H5N1 influenza A virus[5].

  • Super-Resolution Microscopy: Beyond therapeutics, 4-FBSA is exploited to functionalize rhodamine dyes. The electron-withdrawing nature of the sulfonamide systematically tunes the equilibrium of the rhodamine spirocyclization, enabling high-resolution bioimaging[1].

G FBSA 4-Fluorobenzenesulfonamide (CAS: 402-46-0) Condensation Schiff Base Condensation FBSA->Condensation Nucleophilic Nucleophilic Substitution FBSA->Nucleophilic MetalComplex Metal Complexation (e.g., Pt, Zn) FBSA->MetalComplex Carbonic Carbonic Anhydrase Inhibitors FBSA->Carbonic Direct Binding Antimicrobial Antimicrobial Agents (Schiff Bases) Condensation->Antimicrobial Kinase PI3K/mTOR Dual Inhibitors (Anti-cancer) Nucleophilic->Kinase Bioimaging Rhodamine Fluorophores (Super-res Microscopy) Nucleophilic->Bioimaging MetalComplex->Antimicrobial Antifungal

Fig 1. Divergent synthetic pathways and applications of 4-Fluorobenzenesulfonamide.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols detail the exact methodologies for synthesizing and utilizing 4-FBSA, complete with the mechanistic reasoning behind each step.

Protocol A: Direct Synthesis of 4-Fluorobenzenesulfonamide via Oxidative Amination

This protocol describes the synthesis of 4-FBSA starting from 4-fluorobenzenethiol, utilizing an iodine-catalyzed oxidative amination pathway[6].

  • Step 1: Reagent Charging. In a 25 mL heavy-walled pressure tube equipped with a magnetic stirring bar, add 1 mmol of 4-fluorobenzenethiol and 20 mol% Iodine (

    
    ).
    
    • Causality: Iodine acts as a soft Lewis acid and redox catalyst, facilitating the initial oxidation of the thiol group to the sulfonyl level[6].

  • Step 2: Solvent and Reactant Injection. Inject 1 mL of anhydrous acetonitrile, followed by 5 equivalents of aqueous ammonia (25%

    
     in 
    
    
    
    ) and 5 equivalents of tert-Butyl hydroperoxide (TBHP, 70 wt.% in
    
    
    ) via syringe.
    • Causality: TBHP serves as the stoichiometric terminal oxidant. Acetonitrile is chosen for its polar aprotic nature, which stabilizes the oxidative intermediates without reacting with the oxidant.

  • Step 3: Sealed Thermal Activation. Seal the pressure tube securely and heat the reaction mixture to 100 °C for 16 hours.

    • Causality: At 100 °C, aqueous ammonia generates significant vapor pressure. Containing this pressure in a sealed tube ensures a high collision frequency between the oxidized sulfur intermediate and the ammonia gas, driving the amination to completion[6].

  • Step 4: Workup. Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Synthesis of Antimicrobial Schiff Bases from 4-FBSA

This workflow details the condensation of 4-FBSA with substituted aromatic aldehydes to yield biologically active Schiff bases[4].

  • Step 1: Equimolar Solvation. Dissolve 10 mmol of 4-FBSA and 10 mmol of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of absolute ethanol.

  • Step 2: Acid Catalysis. Add 2-3 drops of glacial acetic acid to the stirring mixture.

    • Causality: As established, the sulfonamide nitrogen is a poor nucleophile. The glacial acetic acid protonates the carbonyl oxygen of the aldehyde. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the sulfonamide nitrogen to attack[4].

  • Step 3: Reflux. Heat the mixture to reflux (70–80 °C) for 3–4 hours, monitoring completion via Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the continuous thermal energy required to overcome the condensation barrier and drive off water (shifting the equilibrium toward the Schiff base product).

  • Step 4: Precipitation & Purification. Pour the hot mixture into crushed ice to crash out the product. Filter under vacuum and recrystallize from hot ethanol to yield the pure (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamide[4].

Workflow Step1 Equimolar Mixing 4-FBSA + Aldehyde Step2 Solvent Addition (Absolute Ethanol) Step1->Step2 Step3 Acid Catalysis (Glacial Acetic Acid) Step2->Step3 Step4 Thermal Reflux (70-80°C, 3-4h) Step3->Step4 Step5 Ice Precipitation (Vacuum Filtration) Step4->Step5 Step6 Recrystallization (Hot Ethanol) Step5->Step6

Fig 2. Experimental workflow for synthesizing antimicrobial Schiff bases from 4-FBSA.

Safety, Handling, and Storage Protocols

While 4-FBSA is a highly stable solid, it features specific hazard classifications typical of sulfonamide derivatives.

  • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Target Organs: Respiratory system.

  • Required PPE: When handling the raw powder, personnel must utilize chemical safety eyeshields, face shields, nitrile gloves, and a type P2 (EN 143) respirator cartridge to prevent inhalation of fine crystalline dust during weighing.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent moisture ingress, which can complicate precise stoichiometric weighing.

References

  • CymitQuimica. CAS 402-46-0: 4-Fluorobenzenesulfonamide.
  • LookChem. NewblueCHEM--High purity 402-46-0 4-Fluorobenzenesulfonamide.
  • Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.
  • PubChem - NIH. 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231.
  • Ossila. 4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • CAS Common Chemistry. 4-Fluorobenzenesulfonamide.
  • The Royal Society of Chemistry. Benzenesulfonamide.
  • World News of Natural Sciences. Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.
  • PMC - NIH. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus.

Sources

Exploratory

4-Fluorobenzenesulfonamide: Synthesis Methods and Mechanisms

This guide serves as a technical blueprint for the synthesis of 4-Fluorobenzenesulfonamide (4-FBSA) , a critical pharmacophore in medicinal chemistry. It is designed for researchers requiring high-purity intermediates fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the synthesis of 4-Fluorobenzenesulfonamide (4-FBSA) , a critical pharmacophore in medicinal chemistry. It is designed for researchers requiring high-purity intermediates for carbonic anhydrase inhibitors, COX-2 inhibitors, and fluorinated bioimaging probes.

Part 1: Strategic Overview

4-Fluorobenzenesulfonamide (CAS 402-46-0) is a "privileged scaffold" in drug discovery. The presence of the fluorine atom at the para position modulates metabolic stability (blocking P450 oxidation) and enhances lipophilicity, while the sulfonamide moiety acts as a key hydrogen-bond donor/acceptor in enzyme active sites.

While modern catalytic methods exist, the Direct Chlorosulfonation-Amination route remains the industrial and laboratory "Gold Standard" due to atom economy, scalability, and cost-efficiency. This guide prioritizes this pathway while providing a modern catalytic alternative for library generation.

Part 2: Mechanistic Deep Dive

To optimize yield, one must understand the underlying electronic interactions. The synthesis proceeds via two distinct mechanistic phases: Electrophilic Aromatic Substitution (


)  and Nucleophilic Acyl Substitution .
Phase 1: Chlorosulfonation ( )

The reaction utilizes chlorosulfonic acid (


) as both the reagent and the solvent.
  • Generation of the Electrophile:

    
     undergoes self-ionization to generate the highly electrophilic sulfonyl cation (
    
    
    
    or
    
    
    ).
  • Sigma Complex Formation: The

    
    -electrons of fluorobenzene attack the electrophile.
    
    • Regioselectivity:[1] The Fluorine atom is an ortho/para director due to resonance donation of lone pairs, despite being inductively withdrawing. However, the para position is strongly favored over the ortho position due to the significant steric bulk of the sulfonyl electrophile.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the intermediate 4-fluorobenzenesulfonic acid, which is rapidly converted to 4-fluorobenzenesulfonyl chloride by the excess

    
     (or added thionyl chloride).
    
Phase 2: Aminolysis (Nucleophilic Substitution)

The sulfonyl chloride intermediate is treated with ammonia.

  • Nucleophilic Attack: The nitrogen lone pair of ammonia attacks the sulfur center.

  • Elimination: Chloride (

    
    ) is a good leaving group, facilitating the formation of the sulfonamide bond (
    
    
    
    ).
Visualization: Reaction Mechanism

The following diagram details the electron flow and transition states.

ReactionMechanism Figure 1: Mechanistic pathway for the Chlorosulfonation-Amination of Fluorobenzene. Substrate Fluorobenzene SigmaComplex Sigma Complex (Wheland Intermediate) Substrate->SigmaComplex Nucleophilic Attack (Para-selective) Electrophile ^+SO2Cl (Active Electrophile) Electrophile->SigmaComplex Reagent Intermediate 4-Fluorobenzenesulfonyl Chloride SigmaComplex->Intermediate -H+ (Aromatization) + Cl- transfer Product 4-Fluorobenzenesulfonamide Intermediate->Product + NH3 (Aminolysis) - HCl

Part 3: The "Gold Standard" Protocol

Method: Direct Chlorosulfonation followed by Aminolysis. Target Scale: 10–50g (Laboratory Scale).

Reagents & Equipment[2]
  • Substrate: Fluorobenzene (99%).

  • Reagent: Chlorosulfonic acid (

    
    ) – Must be fresh; yellow/brown color indicates decomposition.
    
  • Aminating Agent: Ammonium hydroxide (

    
     in water) or anhydrous 
    
    
    
    gas.
  • Solvent: Chloroform or DCM (for extraction).

  • Apparatus: 3-neck round bottom flask, dropping funnel, reflux condenser, gas trap (for HCl evolution).

Step-by-Step Methodology
Step 1: Sulfonyl Chloride Synthesis[2]
  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, dropping funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl gas).

  • Charging: Charge the flask with Chlorosulfonic acid (3.0 equivalents) . Cool to

    
     in an ice bath.
    
  • Addition: Add Fluorobenzene (1.0 equivalent) dropwise over 30–45 minutes.

    • Critical Control: Maintain internal temperature

      
      . Rapid addition causes exotherms that degrade regioselectivity.
      
  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to

    
     for 2 hours .
    
    • Checkpoint: Evolution of HCl gas should be steady. The reaction is complete when gas evolution ceases.

  • Quench: Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice (

    
     weight of acid) with vigorous stirring.
    
    • Safety: This is highly exothermic.[3] Wear a face shield.[4]

  • Isolation: The sulfonyl chloride will separate as an oil or precipitate. Extract with Dichloromethane (DCM) (

    
     mL). Wash the organic layer with cold water. Do not dry or concentrate yet  if proceeding immediately to Step 2.
    
Step 2: Amination
  • Preparation: Cool the DCM solution containing 4-fluorobenzenesulfonyl chloride to

    
    .
    
  • Ammonia Addition: Add Ammonium hydroxide (5.0 equivalents) dropwise. Alternatively, bubble anhydrous ammonia gas through the solution.

  • Completion: Stir at RT for 1–2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).

  • Workup: Evaporate the DCM. The residue is the crude sulfonamide.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.[5]

    • Expected Yield: 75–85%.

    • Melting Point: 124–126°C.

Process Optimization & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure the quench onto ice is fast but controlled; proceed to amination immediately.
Ortho-Isomer Impurity Reaction temperature too high during additionKeep addition temp

. Fluorine is small, so thermal energy overcomes steric barriers.
Sulfone Formation Excess Fluorobenzene / Localized concentrationUse excess Chlorosulfonic acid; ensure vigorous stirring during addition.
Colored Product Oxidation byproductsRecrystallize with activated charcoal.

Part 4: Workflow Visualization

SynthesisWorkflow Figure 2: Operational workflow for the synthesis of 4-Fluorobenzenesulfonamide. Start Start: Fluorobenzene Step1 Add to ClSO3H (0°C) Heat to 60°C Start->Step1 Inter Intermediate: Sulfonyl Chloride Step1->Inter Chlorosulfonation Quench Quench on Ice Extract with DCM Inter->Quench Step2 Amination: Add NH4OH (aq) Quench->Step2 in DCM solution Purify Recrystallize (EtOH/Water) Step2->Purify Crude Solid Final Pure 4-FBSA (>98% Purity) Purify->Final

Part 5: Modern Alternative (Palladium Catalysis)

For contexts where chlorosulfonic acid is too harsh (e.g., substrates with acid-sensitive groups), a Pd-catalyzed approach is recommended.

  • Reagents: Aryl Iodide + DABSO (DABCO·

    
    ) + Palladium Catalyst.[6]
    
  • Mechanism: Pd-catalyzed insertion of

    
     to form a sulfinate, followed by oxidative amination.
    
  • Pros: Mild conditions, high functional group tolerance.

  • Cons: Expensive reagents (DABSO, Pd), lower atom economy.

Part 6: Safety & Handling (Critical)

  • Chlorosulfonic Acid: Reacts violently with water. Never wash glassware containing traces of this acid directly with water; quench with alcohol or dilute acid first.

  • HCl Gas: The reaction generates copious HCl gas. A scrubber system is mandatory.

  • Skin/Eye Contact: Sulfonyl chlorides are lachrymators and skin irritants. Double-glove (Nitrile) and use a fume hood.

References

  • Sigma-Aldrich. 4-Fluorobenzenesulfonamide Product Sheet & Safety Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide. Retrieved from

  • Compain, G., et al. (2013). "Superacid synthesis of halogen containing N-substituted-4-aminobenzene sulfonamides: new selective tumor-associated carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry, 21(6), 1555-1563.[4]

  • Flegeau, E. F., et al. (2016).[7] "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 27, 101-105.[7]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 4-Fluorobenzenesulfonamide

This technical guide provides a comprehensive spectroscopic characterization of 4-Fluorobenzenesulfonamide, designed for researchers in medicinal chemistry and analytical sciences. CAS Registry Number: 402-46-0 Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic characterization of 4-Fluorobenzenesulfonamide, designed for researchers in medicinal chemistry and analytical sciences.

CAS Registry Number: 402-46-0 Molecular Formula:


Molecular Weight:  175.18  g/mol
IUPAC Name:  4-Fluorobenzene-1-sulfonamide[1]

Introduction & Significance

4-Fluorobenzenesulfonamide is a critical pharmacophore in fragment-based drug discovery (FBDD). It serves as a primary ligand for Carbonic Anhydrase (CA) inhibition studies and is a structural motif in various COX-2 inhibitors and antitumor agents. The presence of the fluorine atom at the para position introduces unique electronic properties—acting as a hydrogen bond acceptor while modulating lipophilicity and metabolic stability—without significantly altering steric bulk compared to the parent benzenesulfonamide.

This guide details the spectroscopic signatures required for the unambiguous identification and quality control of this compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, samples should be prepared with high purity (>98%). The standard synthesis route involves the chlorosulfonation of fluorobenzene followed by ammonolysis.

Synthetic Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) followed by a Nucleophilic Acyl Substitution.

Synthesis SM Fluorobenzene (C6H5F) Inter 4-Fluorobenzenesulfonyl Chloride SM->Inter ClSO3H (Chlorosulfonation) Prod 4-Fluorobenzenesulfonamide Inter->Prod NH3 (aq) (Ammonolysis)

Figure 1: Two-step synthetic pathway for 4-Fluorobenzenesulfonamide.

Sample Preparation Protocols
  • NMR: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d

    
    . DMSO is preferred over CDCl
    
    
    
    due to the poor solubility of primary sulfonamides in non-polar solvents and to prevent H-D exchange of the amide protons.
  • IR: Prepare a KBr pellet (1-2% sample w/w) or use Attenuated Total Reflectance (ATR) on the neat solid.

  • MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 4-fluorobenzenesulfonamide are characterized by the interplay between the electron-withdrawing sulfonyl group and the electronegative fluorine atom. The


F nucleus (

, 100% abundance) causes significant splitting in both

H and

C spectra.
H NMR Data (400 MHz, DMSO-d )

The aromatic region displays a classic AA'BB' system, further complicated by


F coupling.
Signal (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
7.88 - 7.95 Multiplet (dd-like)2HH-2, H-6 (Ortho to SO

)

Hz,

Hz
7.40 - 7.48 Multiplet (t-like)2HH-3, H-5 (Ortho to F)

Hz,

Hz
7.38 Broad Singlet2HSO

NH

Exchangeable

Interpretation Logic:

  • H-2,6: These protons are strongly deshielded by the electron-withdrawing sulfonyl group, appearing downfield (~7.9 ppm). They exhibit a doublet of doublets pattern due to ortho-coupling with H-3,5 and meta-coupling with

    
    F.
    
  • H-3,5: These protons are shielded relative to H-2,6 due to the mesomeric (resonance) donation of the fluorine atom, despite its inductive withdrawal. They appear as a "pseudo-triplet" because the

    
     and 
    
    
    
    coupling constants are of similar magnitude (~8-9 Hz).
C NMR Data (100 MHz, DMSO-d )

The carbon spectrum is definitive due to the large Carbon-Fluorine coupling constants (


).
Signal (

ppm)
Multiplicity

(Hz)
Assignment
164.2 Doublet (d)

Hz
C-4 (C-F)
140.1 Doublet (d)

Hz
C-1 (C-S)
129.2 Doublet (d)

Hz
C-2, C-6
116.3 Doublet (d)

Hz
C-3, C-5

Key Diagnostic Feature: The C-4 signal at 164.2 ppm is a wide doublet (


 Hz), which is the hallmark of a fluorinated aromatic carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups.[2] The sulfonamide group displays characteristic S=O and N-H stretching vibrations.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3360, 3265 Stretching (

)
N-H (Primary Amide)Asymmetric and Symmetric stretches.
1335 Stretching (

)
S=O (Sulfone)Strong intensity; highly diagnostic.
1230 Stretching (

)
C-F (Aryl Fluoride)Often overlaps with C-N or C-C bands.
1160 Stretching (

)
S=O (Sulfone)Strong intensity.[3]
1590, 1495 Stretching (

)
C=C (Aromatic)Skeletal ring vibrations.
835 Bending (

)
C-H (OOP)Para-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry analysis is crucial for confirming molecular weight and structural connectivity.[4]

Fragmentation Logic (EI-MS)

Under Electron Impact (70 eV), the molecular ion (


) is distinct. The fragmentation follows a logical loss of the sulfonamide moiety.
  • Molecular Ion (

    
    ):  m/z 175 (Stable aromatic system).
    
  • Base Peak: m/z 95 (4-Fluorophenyl cation).

  • Key Neutral Losses:

    • Loss of

      
       (16 Da) 
      
      
      
      m/z 159.
    • Loss of

      
       (64 Da) 
      
      
      
      m/z 111 (via rearrangement to fluoroaniline-like radical cation).
    • Loss of

      
       (80 Da) 
      
      
      
      m/z 95.
Fragmentation Pathway Diagram

The following diagram illustrates the primary dissociation pathways observed in the mass spectrum.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 175 Frag1 [M - NH2]+ m/z 159 M_Ion->Frag1 - NH2 (16) Frag2 [F-Ph-NH2]+ m/z 111 M_Ion->Frag2 - SO2 (64) (Rearrangement) Base [F-Ph]+ (Base Peak) m/z 95 M_Ion->Base - SO2NH2 (80) Frag1->Base - SO2 (64)

Figure 2: Primary mass spectral fragmentation pathways for 4-Fluorobenzenesulfonamide.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5][6] SDBS No. 4963. [Link][6]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide.[Link]

Sources

Exploratory

Thermodynamic Profiling and Solubility of 4-Fluorobenzenesulfonamide in Organic Solvents

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational selection of solvents is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational selection of solvents is a cornerstone of pharmaceutical process chemistry, directly impacting crystallization yield, reaction kinetics, and final drug formulation. 4-Fluorobenzenesulfonamide (4-FBSA) (CAS: 402-46-0) is a highly versatile fluorinated organosulfur building block utilized extensively in the synthesis of COX-2 inhibitors, carbonic anhydrase inhibitors, and novel agrochemicals.

This whitepaper provides an in-depth technical analysis of the solubility behavior of 4-FBSA across various organic solvents. By integrating Hansen Solubility Parameters (HSP) and thermodynamic modeling (Modified Apelblat equation), this guide establishes a predictive and empirical framework for optimizing 4-FBSA solvation[1][2]. Furthermore, we outline a self-validating, field-proven experimental protocol for determining solid-liquid equilibrium (SLE).

Structural and Mechanistic Determinants of Solvation

To engineer an optimal solvent system, one must first deconstruct the solute. 4-FBSA (


) presents a unique triad of interactive functional groups that dictate its solvation thermodynamics:
  • The Sulfonamide Moiety (

    
    ) : Acts as both a robust hydrogen-bond donor (via the 
    
    
    
    protons) and a hydrogen-bond acceptor (via the
    
    
    oxygens). This dual capability makes 4-FBSA highly responsive to polar solvents.
  • The Para-Fluoro Substituent (

    
    ) : The highly electronegative fluorine atom induces a strong dipole moment across the benzene ring, enhancing lipophilicity while participating in weak dipole-dipole interactions.
    
  • The Aromatic Ring : Facilitates

    
     stacking and dispersion interactions, necessitating solvents with adequate polarizability.
    
Causality in Solvent Selection

Because of the strong intermolecular hydrogen bonding in the crystalline lattice of sulfonamides, overcoming the lattice energy requires solvents capable of disrupting these networks[3].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Typically exhibit the highest solubility for sulfonamides. They act as strong hydrogen-bond acceptors (binding to the solute's

    
     group) without competing as donors, thereby preventing solvent-solvent self-association[4][5].
    
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibit moderate solubility. While they can form H-bonds with 4-FBSA, their strong solvent-solvent hydrogen bonding networks require significant energy to break, slightly reducing overall solute capacity[6].

  • Non-Polar Solvents (e.g., Toluene, Hexane): Yield negligible solubility due to their inability to interact with the polar sulfonamide group[7].

HSP_Interactions Solute 4-FBSA Crystal Lattice (High Lattice Energy) Dispersion Dispersion Forces (δd) Aromatic Ring & C-F Solute->Dispersion Lattice Disruption Polarity Polar Interactions (δp) S=O Dipole Moment Solute->Polarity HBond Hydrogen Bonding (δh) -NH2 Donor / S=O Acceptor Solute->HBond Solvent Optimal Solvation State (e.g., in Ethyl Acetate) Dispersion->Solvent Polarity->Solvent HBond->Solvent

Fig 1: Deconstruction of 4-FBSA solvation via Hansen Solubility Parameters (HSP).

Thermodynamic Modeling: The Modified Apelblat Equation

To predict the temperature-dependent solubility of 4-FBSA, the Modified Apelblat equation is the industry standard for sulfonamides[2][4]. It correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C : Empirical model parameters determined via non-linear regression of experimental data.

  • Causality : The

    
     term accounts for the non-ideal behavior of the solution and the enthalpy of dissolution (
    
    
    
    ), while the
    
    
    term reflects the temperature dependence of the fusion enthalpy. A positive correlation indicates an endothermic, entropy-driven dissolution process characteristic of fluorinated sulfonamides[5].
Quantitative Data: Solubility Profile

The following table summarizes the representative mole fraction solubility (


) of 4-FBSA (derived from structural analogs and predictive HSP modeling) across different solvent classes at standard and elevated temperatures[4][5][6].
Solvent ClassificationSpecific SolventMole Fraction Solubility (

) at 298.15 K
Mole Fraction Solubility (

) at 318.15 K
Dissolution Behavior
Polar Aprotic Acetone


Highly Spontaneous
Polar Aprotic Ethyl Acetate


Spontaneous
Polar Aprotic Acetonitrile


Spontaneous
Polar Protic Methanol


Moderate, H-bond limited
Polar Protic Ethanol


Moderate, Steric hindrance
Non-Polar Toluene


Non-spontaneous

Note: Solubility increases non-linearly with temperature across all viable solvents, confirming the endothermic nature of the dissolution.

Experimental Methodology: Solid-Liquid Equilibrium (SLE) Determination

To ensure data integrity and trustworthiness (E-E-A-T), solubility must be measured using a self-validating system. The following Isothermal Shake-Flask Method utilizes orthogonal analytical techniques (Gravimetric + HPLC) to eliminate systemic bias.

Step-by-Step Protocol

Phase 1: Equilibration (The Kinetic Phase)

  • Preparation : Add an excess amount of high-purity 4-FBSA (>98% GC) into a 50 mL jacketed glass vessel containing 20 mL of the target organic solvent.

  • Thermostatic Agitation : Seal the vessel and submerge it in a thermostatic water bath equipped with a mechanical shaker. Set the temperature (e.g., 298.15 K

    
     0.05 K).
    
  • Equilibration Time : Agitate the suspension at 150 RPM for a minimum of 48 hours .

    • Causality: Sulfonamides are prone to forming metastable supersaturated solutions. A 48-hour window ensures the system has reached true thermodynamic solid-liquid equilibrium rather than a kinetic plateau[2].

Phase 2: Phase Separation 4. Settling : Cease agitation and allow the suspension to stand isothermally for 12 hours. This allows fine particulates to settle, preventing the overestimation of solubility caused by suspended microcrystals. 5. Filtration : Extract 5 mL of the supernatant using a pre-warmed syringe equipped with a 0.22


m PTFE membrane filter. Crucial: The syringe and filter must be pre-warmed to the exact bath temperature to prevent premature precipitation within the needle.

Phase 3: Orthogonal Quantification 6. Gravimetric Analysis (Primary) : Transfer a known mass of the filtered aliquot to a pre-weighed glass petri dish. Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved. Calculate the mole fraction. 7. HPLC/UV-Vis Analysis (Secondary Validation) : Dilute a separate 1 mL aliquot of the supernatant with the mobile phase. Quantify the concentration using an HPLC system equipped with a C18 column and a UV detector set to the


 of 4-FBSA.
8.  Data Reconciliation : The variance between the gravimetric and HPLC determinations must be 

. If the variance is higher, solvent entrapment in the crystal lattice (solvate formation) is likely occurring, requiring thermogravimetric analysis (TGA) to investigate[3].

SLE_Protocol N1 1. Excess 4-FBSA + Solvent N2 2. Thermostatic Shaking (48h to overcome kinetic barriers) N1->N2 N3 3. Isothermal Settling (12h) & PTFE Filtration N2->N3 Equilibrium N4 4. Supernatant Aliquot N3->N4 N5 5A. Gravimetric Analysis (Vacuum Evaporation) N4->N5 N6 5B. HPLC Quantification (UV-Vis Detection) N4->N6 N7 6. Data Reconciliation (Variance ≤ 2.0%) N5->N7 N6->N7

Fig 2: Self-validating Isothermal Shake-Flask workflow for SLE determination.

Conclusion and Process Implications

The solubility of 4-Fluorobenzenesulfonamide is fundamentally governed by its ability to engage in hydrogen bonding and dipole interactions. For process chemists designing crystallization or purification workflows:

  • Maximize Yield : Utilize polar aprotic solvents (like Acetone or Ethyl Acetate) for high-concentration stock solutions or reaction media.

  • Anti-Solvent Crystallization : Non-polar solvents (like Toluene or Hexane) or water serve as excellent anti-solvents to force the precipitation of 4-FBSA out of polar protic/aprotic solutions.

  • Temperature Cycling : The steep temperature-solubility curve (well-modeled by the Apelblat equation) makes 4-FBSA an excellent candidate for cooling crystallization processes.

References

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter . Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures . Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubility Measurement and Thermodynamic Modeling for o-Toluenesulfonamide in 16 Solvents from T = 273.15 to 323.85 K . Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K . ResearchGate. Available at: [Link]

  • Solubilities of Sulfamethazine, Sulfadimethoxine, Sulfamethoxydiazine, Sulfamonomethoxine, Sulfamethoxazole, and Sulfaquinoxaline in 1-Octanol from (298.15 to 333.15) K . American Chemical Society. Available at: [Link]

  • Screening, packing systematics, Hansen solubility parameters and desolvation of resmetirom (MGL-3196) solvates . R Discovery. Available at: [Link]

  • Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K . Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Foundational

The 4-Fluorobenzenesulfonamide Paradigm: From Foundational Discovery to Advanced Targeted Therapeutics

Executive Summary In the landscape of medicinal chemistry, certain molecular building blocks transcend their simple structures to become foundational pillars for entire classes of therapeutics. 4-Fluorobenzenesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, certain molecular building blocks transcend their simple structures to become foundational pillars for entire classes of therapeutics. 4-Fluorobenzenesulfonamide (4-FBSA, CAS 402-46-0) is one such molecule. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of this fluorinated sulfonamide into complex scaffolds fundamentally alters the pharmacokinetic and pharmacodynamic profiles of drug candidates. This whitepaper explores the historical discovery, chemical synthesis, and advanced pharmacological applications of 4-FBSA, providing self-validating protocols and mechanistic insights for modern drug development.

Historical Context & Structural Rationale

The history of sulfonamides traces back to Gerhard Domagk's 1930s discovery of Prontosil, which was later identified to metabolize into sulfanilamide—the true active antibacterial agent[1]. This birthed the "sulfa drug" revolution. Over subsequent decades, medicinal chemists recognized that the sulfonamide moiety (


) is a privileged pharmacophore capable of coordinating with metal ions, particularly the zinc ion (

) in the active site of metalloenzymes.

The specific addition of a fluorine atom at the para position of the benzenesulfonamide ring was a masterstroke in rational drug design. The causality behind its efficacy lies in two primary factors:

  • Electronic Inductive Effect: Fluorine is highly electronegative but sterically small. It exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This increases the acidity of the sulfonamide nitrogen protons, facilitating the formation of the sulfonamide anion at physiological pH. This anionic state is the active species required to coordinate with target enzymes like Carbonic Anhydrase (CA)[2].

  • Metabolic Stability: The robust carbon-fluorine bond resists oxidative metabolism. Specifically, it blocks cytochrome P450-mediated para-hydroxylation, a common degradation pathway for aromatic rings, thereby increasing the biological half-life of the derivative.

Chemical Synthesis & Workflows

The synthesis of 4-FBSA relies on the nucleophilic acyl substitution of an arylsulfonyl chloride. The protocol below is designed to maximize yield while preventing the formation of bis-sulfonamide byproducts.

Protocol 1: Synthesis of 4-Fluorobenzenesulfonamide

Rationale: The ammonolysis of sulfonyl chlorides is highly exothermic. Maintaining strict temperature control at 0 °C is critical to govern the reaction kinetics and prevent the thermal degradation of the electrophile.

  • Dissolution: Dissolve 1.0 equivalent of 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction vessel in an ice-water bath, allowing the internal temperature to equilibrate to 0 °C.

  • Ammonolysis: Slowly add 2.5 to 3.0 equivalents of aqueous ammonia (28%

    
    ) dropwise.
    
    • Causality: The excess ammonia serves a dual purpose: it acts as the nucleophile for the substitution and functions as the base to neutralize the HCl byproduct, driving the equilibrium toward the product.

  • Agitation: Stir the biphasic mixture vigorously for 2-4 hours, allowing it to gradually warm to room temperature. Monitor completion via Thin-Layer Chromatography (TLC).

  • Workup: Quench with distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-FBSA as a white powder (Melting point: 124–127 °C, as verified by 3)[3].

SynthesisWorkflow SM 4-Fluorobenzenesulfonyl Chloride (Electrophile) Reagent Ammonolysis (NH3 in THF, 0°C) SM->Reagent Add NH3 (aq) Int Tetrahedral Intermediate (Nucleophilic Attack) Reagent->Int Exothermic Reaction Workup Aqueous Workup (DCM Extraction) Int->Workup HCl Elimination Product 4-Fluorobenzenesulfonamide (Target API) Workup->Product Crystallization

Step-by-step synthesis workflow of 4-Fluorobenzenesulfonamide.

Pharmacological Applications & Mechanistic Pathways

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a privileged structure for inhibiting human carbonic anhydrases (hCAs), which are overexpressed in various hypoxic tumors. Seminal NMR studies published in4 utilized


, 

, and

NMR spectroscopy to elucidate the binding dynamics of 4-FBSA to hCA I and II[4]. Their work proved that the stoichiometry of the interaction is 2 moles of inhibitor per mole of enzyme, and that the bound inhibitors exist at the active site as anions[2].
Protocol 2: NMR Binding Assay for Carbonic Anhydrase

Rationale:


 NMR is highly sensitive to the local chemical environment, making it an ideal, background-free nucleus for probing the hydrophobic pocket of CA.
  • Protein Preparation: Exchange purified hCA into a deuterated buffer (50 mM Tris-d11 in

    
    , pH 7.4) using centrifugal ultrafiltration to eliminate background proton resonances.
    
  • Ligand Preparation: Prepare a 50 mM stock of 4-FBSA in DMSO-d6.

  • Titration: Sequentially add the ligand to the CA sample in the NMR tube, achieving ligand-to-protein molar ratios from 0.5:1 to 5:1.

  • Acquisition: Acquire spectra at 25 °C and 2 °C.

    • Causality: Lowering the temperature to 2 °C slows the chemical exchange rate between free and bound states, resolving distinct resonances that would otherwise average out at room temperature[2].

  • Saturation-Transfer: Apply a selective radiofrequency (RF) saturation pulse to the free ligand resonance. Measure the intensity decay of the bound ligand signal to calculate the dissociation rate constant (

    
    )[2].
    
PI3K/mTOR Dual Inhibition in Oncology

Beyond CA inhibition, 4-FBSA is a critical building block for synthesizing dual inhibitors of the PI3K/mTOR pathway, a signaling cascade hyperactivated in acute myeloid leukemia (AML). Derivatives like FD274, synthesized from a 4-FBSA core, show exceptional sub-nanomolar potency against PI3Kα/β/γ/δ and mTOR, demonstrating significant anti-proliferation of AML cell lines[].

PI3KmTOR RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K Kinase RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTOR Complex AKT->mTOR Activation Cancer AML Cell Proliferation & Survival mTOR->Cancer Translation/Growth Inhibitor 4-FBSA Derivative (e.g., FD274) Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Competitive Inhibition

Mechanism of PI3K/mTOR dual inhibition by 4-FBSA derivatives.

Advanced Bioimaging

Other than pharmaceutical applications, 6 notes that 4-FBSA has been exploited to functionalize rhodamines, systematically tuning the equilibrium of spirocyclization for high-resolution super-resolution microscopy[6].

Quantitative Data Summary

The versatility of 4-FBSA derivatives is best illustrated by their binding affinities across diverse biological targets.

Compound / DerivativeBiological TargetPotency (

/

)
Primary ApplicationSource
Compound 29 (SLC-0111 analog)hCA I

= 3.0 nM
Anti-cancer7[7]
Compound 32 (SLC-0111 analog)hCA II

= 4.4 nM
Anti-cancer7[7]
FD274 (4-FBSA derived)PI3Kα

= 0.65 nM
AML Therapy[]
FD274 (4-FBSA derived)mTOR

= 2.03 nM
AML Therapy[]
4-FBSA (Base API)PI3K/mTOR

= 2.88 µM
Oncology Research6[6]

Conclusion

4-Fluorobenzenesulfonamide stands as a testament to the power of precise, atom-level modifications in drug discovery. By leveraging the unique electronegativity and steric properties of fluorine, researchers have transformed a basic sulfonamide into a highly potent, metabolically stable building block capable of driving the next generation of targeted cancer therapies and high-resolution bioimaging tools.

References

  • Ossila.4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • Dugad, L. B., & Gerig, J. T. (1988).NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry.
  • ACS Medicinal Chemistry Letters (2023).Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors.
  • BOC Sciences.CAS 402-46-0 (4-Fluorobenzenesulfonamide).
  • Sigma-Aldrich.4-Fluorobenzenesulfonamide 98 402-46-0.

Sources

Exploratory

Basic reactivity of the sulfonamide group in 4-Fluorobenzenesulfonamide

This guide provides an in-depth technical analysis of 4-Fluorobenzenesulfonamide (4-FBSA) , focusing on its electronic structure, reactivity profiles, and application in medicinal chemistry.[1] CAS: 402-46-0 | Formula: |...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Fluorobenzenesulfonamide (4-FBSA) , focusing on its electronic structure, reactivity profiles, and application in medicinal chemistry.[1]

CAS: 402-46-0 | Formula:


 | MW:  175.18  g/mol [1]

Part 1: Executive Summary & Electronic Architecture

4-Fluorobenzenesulfonamide (4-FBSA) is a bifunctional pharmacophore central to the development of Carbonic Anhydrase (CA) inhibitors and fragment-based drug discovery (FBDD).[1] Its chemical utility stems from the interplay between the electron-withdrawing sulfonamide group and the para-fluorine atom.

Physicochemical Profile

The molecule is defined by two key electronic vectors that dictate its reactivity:

  • The Sulfonamide (

    
    ):  A strong electron-withdrawing group (EWG) (
    
    
    
    ) that acidifies the N-H protons and deactivates the aromatic ring.
  • The Fluorine Atom: A unique substituent that is inductively withdrawing (

    
    ) yet resonance donating (
    
    
    
    ).
ParameterValueTechnical Significance
pKa (Acidic) 9.52 The para-fluorine enhances acidity vs. benzenesulfonamide (

10.1), facilitating deprotonation under milder basic conditions (

).[1]
Hammett

+0.06 (F) Net electron-withdrawing effect at the para position, activating the sulfonamide nitrogen for nucleophilic attacks after deprotonation.[1]
H-Bond Donor 2 (NH

)
Critical for the "zinc-anchor" mechanism in Carbonic Anhydrase active sites.
LUMO Character Low EnergyThe combination of

and -F lowers the LUMO, making the ring susceptible to Nucleophilic Aromatic Substitution (

) under forcing conditions.

Part 2: Reactivity Profile I – The Sulfonamide Nitrogen

The primary reactivity of 4-FBSA lies in the sulfonamide nitrogen. Unlike carboxamides, the sulfonamide nitrogen is not planar and is significantly more acidic, allowing it to serve as a nucleophile upon deprotonation.[1]

N-Alkylation & N-Acylation

The "Gold Standard" transformation for this scaffold is the creation of N-substituted derivatives.

  • Mechanism: Deprotonation by a weak base (Carbonate/Bicarbonate) generates the sulfonamidate anion (

    
    ), which acts as a nucleophile.[1]
    
  • Selectivity: Mono-alkylation is the primary pathway.[1] Bis-alkylation is sterically and electronically disfavored due to the reduced nucleophilicity of the secondary sulfonamide.

Protocol A: Controlled Mono-N-Alkylation
  • Reagents: 4-FBSA (1.0 eq), Alkyl Halide (

    
    , 1.1 eq), 
    
    
    
    (2.0 eq).[1]
  • Solvent: DMF or Acetone (anhydrous).[1]

  • Conditions: 60°C, 4-12 hours.

  • Purification: Acidification (HCl) precipitates the product; recrystallization from EtOH/Water.[1]

  • Why this works: The

    
     of 9.5 allows 
    
    
    
    to buffer the reaction, maintaining a concentration of the active anion without causing side reactions on the fluorine.
Metal Coordination (The "Zinc Anchor")

In medicinal chemistry, the free sulfonamide is a classic bioisostere for zinc-binding groups.[1] The nitrogen anion coordinates to the


 ion in the active site of metalloenzymes (e.g., Carbonic Anhydrase II), displacing a water molecule/hydroxide ion to inhibit catalysis.[1]

Part 3: Reactivity Profile II – The Aromatic Core

The aromatic ring of 4-FBSA presents a fascinating case of Cooperative Directing Effects in Electrophilic Aromatic Substitution (EAS) and Activation in Nucleophilic Aromatic Substitution (


).
Electrophilic Aromatic Substitution (EAS)

Predicting regioselectivity in 4-FBSA requires analyzing the conflict between the two substituents:

  • Sulfonamide (

    
    ):  Meta-director (deactivating).[1] Directs to Position 3 .
    
  • Fluorine (-F): Ortho/Para-director (deactivating). Directs to Position 3 (ortho to itself; para is blocked).

Expert Insight: Unlike many disubstituted benzenes where directors compete, here they cooperate .[1] Both groups direct incoming electrophiles (Nitration, Bromination) to the 3-position (ortho to Fluorine).[1]

Nucleophilic Aromatic Substitution ( )

While Fluorine is generally stable, the strong electron-withdrawing nature of the para-sulfonamide group activates the C-F bond for displacement.

  • Condition: Requires strong nucleophiles (Thiophenols, secondary amines) and elevated temperatures (>100°C).[1]

  • Mechanism: Addition-Elimination via a Meisenheimer Complex.[1][2] The Fluorine is an excellent leaving group in

    
     because its high electronegativity stabilizes the transition state (lowers the energy of the anionic intermediate).
    

Part 4: Visualization of Reactivity Pathways[1]

Reactivity_4FBSA cluster_legend Reactivity Zones FBSA 4-Fluorobenzenesulfonamide (Core Scaffold) N_Anion Sulfonamidate Anion (Nu-) FBSA->N_Anion Base (K2CO3) pKa ~9.5 EAS_Prod 3-Nitro-4-FBSA (EAS Product) FBSA->EAS_Prod HNO3/H2SO4 (Cooperative Directing to C3) SNAr_Prod 4-Amino/Thio-Benzenesulfonamide (F-Displacement) FBSA->SNAr_Prod HNR2 or HSR Heat, DMSO (Activated F-Displacement) N_Alkyl N-Alkyl Sulfonamide (Drug Linker) N_Anion->N_Alkyl R-X (SN2) Zn_Complex Zn(II) Coordination (CA Inhibition) N_Anion->Zn_Complex Zn2+ (Ligand Binding)

Caption: Mechanistic divergence of 4-FBSA. Green paths indicate N-functionalization (retention of core); Red paths indicate modification of the aromatic ring.

Part 5: Experimental Protocol – Synthesis of a CA Inhibitor Precursor

Objective: Synthesis of N-benzyl-4-fluorobenzenesulfonamide via base-mediated alkylation.

  • Preparation: Charge a reaction flask with 4-Fluorobenzenesulfonamide (1.75 g, 10 mmol) and anhydrous Acetone (20 mL).

  • Activation: Add Potassium Carbonate (

    
    , 2.76 g, 20 mmol). Stir at room temperature for 15 minutes to generate the sulfonamidate anion. Note: Evolution of gas is not observed, but the suspension effectively deprotonates the N-H.[1]
    
  • Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield white crystals.[1][3]

    • Expected Yield: 85-92%[1]

    • Characterization:

      
       NMR will show a singlet at ~ -105 ppm (unchanged ring), while 
      
      
      
      NMR confirms the disappearance of the
      
      
      singlet and appearance of the benzylic
      
      
      and N-H doublet.

References

  • ChemRxiv. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths." (Experimental pKa determination of sulfonamide derivatives).

  • National Institutes of Health (PubChem). "4-Fluorobenzenesulfonamide Compound Summary."[1] (Physicochemical properties and biological activity).[1][4][5][6][7] [1]

  • Journal of Medicinal Chemistry. "Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of Cytosolic/Tumor-Associated Isozymes." (Validation of sulfonamide binding modes).

  • Total Synthesis. "Regioselectivity of Aromatic Electrophilic Substitutions." (Theoretical basis for cooperative directing effects).[1]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Effect of Substituents." (Mechanistic details on Fluorine displacement).

Sources

Foundational

Theoretical Studies and Molecular Modeling of 4-Fluorobenzenesulfonamide

Content Type: Technical Guide / Whitepaper Subject: Computational Chemistry & Structure-Based Drug Design Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Researchers Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Computational Chemistry & Structure-Based Drug Design Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Researchers

Executive Summary

4-Fluorobenzenesulfonamide (4-FBS) represents a critical scaffold in the development of carbonic anhydrase (CA) inhibitors. As a sulfonamide derivative, its primary pharmacophore involves the zinc-binding sulfonamide group (


), while the para-fluorine substitution modulates lipophilicity (

) and metabolic stability without significantly altering steric bulk compared to the parent benzenesulfonamide.

This guide provides a standardized computational framework for analyzing 4-FBS. It integrates Quantum Mechanical (QM) profiling using Density Functional Theory (DFT) with molecular modeling protocols for Carbonic Anhydrase II (hCA II) inhibition. The workflows described herein are designed to validate experimental spectroscopic data and predict binding energetics, serving as a template for derivative optimization.

Chemical Profile & Significance[1][2][3][4][5]

PropertyDataSource
IUPAC Name 4-Fluorobenzenesulfonamide[PubChem, 2025]
CAS Number 402-46-0[Sigma-Aldrich]
Formula

Molecular Weight 175.18 g/mol
Key Pharmacophore Sulfonamide (Zn-binding)[Supuran, 2008]
Target Protein Human Carbonic Anhydrase II (hCA II)PDB: 1IF4

Scientific Context: The fluorine atom at the para position exerts a strong inductive effect (


), influencing the acidity of the sulfonamide protons (

). This acidity is crucial for the deprotonation event required for the coordination with the Zinc(II) ion in the CA active site.

Computational Methodology: Quantum Mechanical Framework

To accurately model the electronic structure and vibrational modes of 4-FBS, a robust DFT protocol is required. The following parameters are recommended based on comparative studies of sulfonamide derivatives.

Level of Theory[1][2][6][7]
  • Method: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8][9]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)[2][10][5][7]

    • Rationale: The diffuse functions (++) are essential for describing the lone pairs on Oxygen and Fluorine. Polarization functions (d,p) accurately model the S-O and N-H bond vectors.

Geometry Optimization & Global Reactivity

Optimization should be performed in the gas phase followed by solvent corrections (PCM model, Water) to mimic physiological conditions.

Global Reactivity Descriptors (Calculated): Based on Frontier Molecular Orbital (FMO) analysis, the stability and reactivity are derived from the HOMO-LUMO gap (


).
DescriptorFormulaInterpretation
Chemical Hardness (

)

Resistance to charge transfer.
Chemical Potential (

)

Direction of electron flow.
Electrophilicity Index (

)

Propensity to accept electrons.

Note:


 and 

.
Molecular Electrostatic Potential (MEP)

The MEP map of 4-FBS reveals the binding pharmacophore:

  • Negative Regions (Red): Sulfonyl oxygens (

    
    ) and Fluorine. These act as H-bond acceptors.
    
  • Positive Regions (Blue): Amide protons (

    
    ). These act as H-bond donors and are critical for interaction with Thr199 in the hCA II active site.
    

Vibrational Spectroscopy Profiling

Validation of the computed structure is achieved by comparing calculated IR frequencies with experimental FTIR data. A scaling factor of 0.961 is typically applied to B3LYP/6-311++G(d,p) results to correct for anharmonicity.

Key Diagnostic Bands:

  • 
     : 
    
    
    
    (Asymmetric stretch)
  • 
     : 
    
    
    
    (Symmetric stretch)
  • 
     : 
    
    
    
    (Strong intensity)
  • 
     : 
    
    
    

Protocol Check: If the calculated


 frequency deviates by 

after scaling, re-optimize using a larger basis set (e.g., cc-pVTZ) on the sulfur atom.

Molecular Docking: hCA II Inhibition

The biological efficacy of 4-FBS is defined by its binding to Human Carbonic Anhydrase II. The crystal structure PDB: 1IF4 (Kim et al.) provides the ground truth for the 4-FBS/hCA II complex.

Docking Protocol
  • Protein Prep: Remove water molecules (except the deep-pocket water coordinated to Zn if using flexible docking), add polar hydrogens, and merge non-polar hydrogens.

  • Ligand Prep: 4-FBS must be modeled in its deprotonated anion form (

    
    ) as this is the species that coordinates to 
    
    
    
    .
  • Grid Box: Center on the Zn atom (

    
     coordinates from PDB 1IF4). Size: 
    
    
    
    Å.
Binding Mechanism

The binding is driven by a "Zinc-trap" mechanism:

  • Coordination: The sulfonamide Nitrogen coordinates directly to the

    
     ion (replacing the catalytic water/hydroxide).
    
  • H-Bond Network: The sulfonyl oxygen forms a hydrogen bond with the backbone NH of Thr199 .

  • Hydrophobic Contacts: The fluorophenyl ring sits in the hydrophobic pocket formed by Val121 , Leu198 , and Phe131 .[11]

Visualization of Workflows

Computational Study Workflow

The following diagram outlines the logical flow from structure preparation to biological validation.

ComputationalWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Structure-Based Drug Design Start 4-FBS Structure (CAS 402-46-0) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Vibrational Analysis (IR/Raman Scaling) Opt->Freq Elec Electronic Props (HOMO-LUMO, MEP) Opt->Elec Prep Ligand Prep (Deprotonation) Opt->Prep Optimized Geom Validation Experimental Validation (X-ray / IC50 Data) Freq->Validation Spec Comparison Grid Grid Generation (Target: hCA II / PDB: 1IF4) Prep->Grid Dock Molecular Docking (AutoDock / Glide) Grid->Dock Dock->Validation Binding Mode

Figure 1: Integrated workflow for the theoretical and molecular modeling study of 4-Fluorobenzenesulfonamide.

Ligand-Receptor Interaction Map (hCA II)

This diagram details the specific atomic interactions stabilizing the 4-FBS/hCA II complex.

InteractionMap Ligand 4-FBS (Sulfonamide Anion) Zn Zn(II) Ion (Catalytic Center) Ligand->Zn Coordination Bond (N-Zn) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (SO2...HN) Val121 Val121 (Hydrophobic) Ligand->Val121 Van der Waals (Fluorophenyl) Leu198 Leu198 (Hydrophobic) Ligand->Leu198 Van der Waals His94 His94 (Zn Coord) Zn->His94 Glu106 Glu106 (H-Bond Network) Thr199->Glu106 H-Bond Network

Figure 2: Mechanistic interaction map of 4-FBS within the hCA II active site, highlighting the Zinc trap.

References

  • Dugad, L. B., et al. (1988).[12] "NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes." Biochemistry, 27(12), 4310–4316.[12]

  • Kim, C. Y., et al. (2000). "Crystal structure of Human Carbonic Anhydrase II complexed with 4-Fluorobenzenesulfonamide." Protein Data Bank, Entry 1IF4.[13]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Alterio, V., et al. (2006).[11] "Carbonic anhydrase inhibitors: X-ray and molecular modeling study for the interaction of a fluorescent antitumor sulfonamide with isozyme II and IX." Journal of the American Chemical Society, 128(25), 8329-8335.[11]

  • Evecen, M., et al. (2025).[7] "4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study." Acta Chimica Slovenica, 72(4), 781-797.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of PI3K/mTOR Inhibitors Using 4-Fluorobenzenesulfonamide

This Application Note is designed for medicinal chemists and drug development scientists focusing on the synthesis of dual PI3K/mTOR inhibitors. It details the strategic incorporation of the 4-fluorobenzenesulfonamide mo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug development scientists focusing on the synthesis of dual PI3K/mTOR inhibitors. It details the strategic incorporation of the 4-fluorobenzenesulfonamide moiety—a critical pharmacophore for hydrogen bonding within the kinase ATP-binding pocket—using advanced palladium-catalyzed cross-coupling methodologies.[1]

Introduction & Scientific Rationale

The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth and survival. Dysregulation of this pathway is implicated in a vast array of human cancers. First-generation inhibitors often targeted specific nodes (e.g., mTORC1 via rapamycin analogs), leading to compensatory feedback loops that reactivated AKT.

Dual PI3K/mTOR inhibitors (e.g., Omipalisib, Gedatolisib, and the emerging FD274) are designed to abrogate this feedback loop. A recurring structural motif in these potent inhibitors is the benzenesulfonamide group.

The Role of 4-Fluorobenzenesulfonamide

In the context of kinase inhibition, the 4-fluorobenzenesulfonamide moiety serves three distinct functions:

  • Hinge Interaction: The sulfonamide nitrogen (

    
    ) often acts as a hydrogen bond donor to the hinge region of the kinase (e.g., Val882 in PI3K
    
    
    
    ).[2]
  • Metabolic Stability: The fluorine atom at the para-position blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive site of the phenyl ring.[1]

  • Electronic Modulation: The electron-withdrawing nature of the fluorine and sulfonyl group modulates the acidity of the sulfonamide

    
    , optimizing its H-bond donor capability (
    
    
    
    tuning).
Mechanistic Pathway Diagram

The following diagram illustrates the biological rationale for dual inhibition and the structural intervention point.

PI3K_mTOR_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation mTORC1->RTK Negative Feedback (Loss leads to AKT reactivation) CellGrowth Cell Growth & Survival mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Inhibitor 4-Fluoro-Sulfonamide Inhibitor (e.g., FD274) Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks Inhibitor->mTORC2 Blocks

Caption: Dual inhibition of PI3K and mTOR prevents the compensatory reactivation of AKT via the mTORC1-S6K-IRS1 feedback loop.

Synthetic Strategy: The Cross-Coupling Approach

While many protocols utilize 4-fluorobenzenesulfonyl chloride to react with an amine, this guide focuses on the direct utilization of 4-fluorobenzenesulfonamide (the primary amide) via Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination) .[1]

This approach is superior when:

  • The heteroaryl core is available as a halide (Cl, Br, I).

  • The heteroaryl amine counterpart is unstable or difficult to synthesize.

  • Convergent synthesis is required to screen various sulfonamide "tails" on a fixed core.

Reaction Scheme

[1]
Experimental Workflow Diagram

Synthesis_Workflow Core Heteroaryl Halide (e.g., 3-Bromo-Pyridine Core) Mix Degassing & Mixing (Dioxane, 100°C) Core->Mix Reagent 4-Fluorobenzenesulfonamide Reagent->Mix Catalyst Pd2(dba)3 / Xantphos Catalyst->Mix Base Cs2CO3 Base->Mix Reaction Catalytic Cycle (Ox. Add -> Transmetalation -> Red. Elim) Mix->Reaction Workup Workup & Purification (Flash Chromatography) Reaction->Workup Product Final Inhibitor (N-Heteroaryl Sulfonamide) Workup->Product

Caption: Workflow for the Pd-catalyzed sulfonamidation of a heteroaryl halide core.

Detailed Experimental Protocol

Target Synthesis

Coupling of 4-Fluorobenzenesulfonamide to a Generic Kinase Inhibitor Core (e.g., 3-bromo-pyrrolo[2,3-b]pyridine derivative).

Materials & Reagents
ComponentSpecificationRole
Substrate Heteroaryl Bromide/Chloride Core (1.0 eq)Kinase Hinge Binder Scaffold
Reagent 4-Fluorobenzenesulfonamide (1.2 eq)Pharmacophore Source
Catalyst

(Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
Palladium Source
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)Ligand (Crucial for Sulfonamides)
Base Cesium Carbonate (

) (2.0 eq)
Base (Anhydrous)
Solvent 1,4-Dioxane (Anhydrous)Reaction Medium

Note: BrettPhos or tBuXPhos are valid alternative ligands if Xantphos fails for sterically hindered substrates.[1]

Step-by-Step Procedure
1. Preparation of Reaction Vessel (Inert Atmosphere)
  • Action: Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Rationale: Palladium catalysts, particularly in the presence of phosphine ligands, are sensitive to oxidation. Moisture can quench the active catalytic species.

  • Cooling: Allow the vessel to cool under a stream of dry Argon or Nitrogen.

2. Reagent Loading
  • Action: Charge the tube with:

    • Heteroaryl Halide (1.0 mmol)

    • 4-Fluorobenzenesulfonamide (210 mg, 1.2 mmol)[1]

    • 
       (650 mg, 2.0 mmol)
      
    • Xantphos (29 mg, 0.05 mmol)

    • 
       (23 mg, 0.025 mmol)
      
  • Critical Step: Cap the vessel and cycle vacuum/Argon (3 times) to remove atmospheric oxygen.

3. Solvent Addition & Reaction[3]
  • Action: Inject anhydrous 1,4-Dioxane (5-10 mL) through the septum.[1]

  • Condition: Heat the mixture to 100°C in an oil bath (or microwave reactor at 110°C for 45 mins).

  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • Self-Validating Check: The reaction mixture typically turns from dark red/purple (initial Pd mix) to a lighter orange/brown suspension as the reaction proceeds. The disappearance of the starting halide peak on LC-MS validates conversion.[1]

4. Workup & Isolation
  • Quench: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: If necessary, partition between Ethyl Acetate and Water. Usually, direct concentration of the filtrate is preferred for scale <500mg.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography.

    • Mobile Phase: Dichloromethane/Methanol (gradient 0-5%) or Hexane/Ethyl Acetate (depending on core polarity).[1]

    • Target: The sulfonamide product is typically more polar than the starting halide but less polar than the free amine.

Characterization Data (Expected)
  • 1H NMR (DMSO-d6): Look for the sulfonamide

    
     proton, typically a broad singlet between 
    
    
    
    10.0–12.0 ppm (highly deshielded). The 4-fluorophenyl group will show a characteristic multiplet integrating to 4 protons (or two distinct multiplets) in the aromatic region (
    
    
    7.0–8.0 ppm).
  • 19F NMR: A distinct singlet (or multiplet depending on decoupling) around

    
     -105 to -110 ppm.[1]
    
  • HRMS:

    
     consistent with the target formula.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst DeactivationEnsure strict inert conditions.[1] Switch to BrettPhos Pd G3 precatalyst.
Dehalogenation

-Hydride Elimination (Rare) or Protodehalogenation
Use anhydrous solvents to prevent proton sources.[1] Lower temperature to 80°C.
C-O Coupling Solvent CompetitionEnsure Dioxane is dry. Avoid nucleophilic solvents.
Insoluble Reagents Solubility IssueSwitch solvent to t-Amyl alcohol or add 10% DMF.[1]

References

  • Discovery of FD274: Zhou, Y., et al. (2023).[4] "Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia."[1][4] European Journal of Medicinal Chemistry, 258, 115543.[4] Link

  • Omipalisib (GSK2126458) Synthesis: Knight, S. D., et al. (2010). "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters, 1(1), 39–43. Link

  • Sulfonamide Methoxypyridine Inhibitors: Gao, C., et al. (2023).[5] "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals, 16(3), 461.[5] Link

  • General Buchwald Sulfonamidation: Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational reference for Pd-catalyzed heteroatom coupling). Link

Sources

Application

4-Fluorobenzenesulfonamide in the functionalization of rhodamines for bioimaging

An in-depth technical guide on the functionalization of rhodamine dyes using 4-fluorobenzenesulfonamide, designed for researchers and drug development professionals specializing in super-resolution bioimaging. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the functionalization of rhodamine dyes using 4-fluorobenzenesulfonamide, designed for researchers and drug development professionals specializing in super-resolution bioimaging.

Executive Summary

The advent of live-cell super-resolution microscopy—such as Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM)—has imposed stringent demands on fluorescent probes. Ideal fluorophores must be highly cell-permeable, exceptionally photostable, and strictly fluorogenic to eliminate the need for wash steps that perturb cellular physiology.

Rhodamines naturally exist in a dynamic equilibrium between a non-fluorescent, lipophilic spirolactone (closed ring) and a highly fluorescent zwitterion (open ring). However, standard rhodamines often fail to achieve optimal fluorogenicity when conjugated to specific protein tags, such as the SNAP-tag, because the microenvironmental shift provided by the protein is insufficient to fully open the spirolactone ring.

By functionalizing the ortho-carboxy moiety of rhodamines with 4-fluorobenzenesulfonamide , researchers can systematically fine-tune this spirocyclization equilibrium. The electron-withdrawing nature of the fluorine atom precisely adjusts the thermodynamics of the dye, transforming standard scaffolds into highly fluorogenic, wash-free probes tailored for advanced bioimaging[1].

Mechanistic Principles: Electronic Tuning of Spirocyclization

The Causality of the 4-Fluorobenzenesulfonamide Modification

The equilibrium of rhodamine spirocyclization is quantified by its


 value—the dielectric constant of the solvent at which the dye exists as 50% zwitterion and 50% spirolactone.
  • The Problem: HaloTag binding strongly shifts the rhodamine equilibrium toward the open zwitterion, making many standard rhodamines naturally fluorogenic. In contrast, SNAP-tag binding exerts a much weaker thermodynamic shift. Consequently, standard rhodamines bound to SNAP-tag remain partially closed, resulting in poor brightness.

  • The Chemical Solution: Converting the ortho-carboxy group into an acyl sulfonamide allows for precise electronic tuning. When 4-fluorobenzenesulfonamide is used, the electron-deficient fluorine atom reduces the nucleophilicity of the sulfonamide nitrogen. This slightly destabilizes the closed spirolactone state compared to more electron-rich alkylamides.

  • The Result: The equilibrium is pushed just close enough to the zwitterionic threshold so that the probe remains closed (non-fluorescent and cell-permeable) in the aqueous cytosol, but the weak microenvironmental shift provided by the SNAP-tag is now sufficient to completely open the ring. This yields a massive fluorescence turn-on [1].

Thermodynamic Pathway Visualization

Pathway RhCore Rhodamine Core (ortho-carboxy) Mod Functionalization via PyBOP/DIPEA + 4-Fluorobenzenesulfonamide RhCore->Mod Synthesis AcylSulf Acyl Sulfonamide Rhodamine (Tuned D50 Equilibrium) Mod->AcylSulf Electronic Tuning Spiro Spirolactone State (Aqueous Cytosol) Non-Fluorescent & Permeable AcylSulf->Spiro Free in Solution Zwitterion Zwitterionic State (SNAP-tag Bound) Highly Fluorescent AcylSulf->Zwitterion Target Binding Spiro->Zwitterion Microenvironment Shift

Thermodynamic tuning of rhodamine spirocyclization via 4-fluorobenzenesulfonamide functionalization.

Quantitative Performance Data

The functionalization of a standard Rhodamine 500R core with 4-fluorobenzenesulfonamide dramatically alters its physical and optical properties, optimizing it for live-cell SNAP-tag imaging [1].

ParameterStandard Rhodamine 500R-SNAP4-F-Sulfonamide Rh500R-SNAPAnalytical Significance
Fluorogenicity (Turn-on) ~2-fold increase>10-fold increase Enables strict no-wash imaging protocols.
Cell Permeability Poor (Trapped in endosomes)Excellent (Rapid cytosolic entry) Increased lipophilicity of the closed state.
Cytosolic Background High (Unbound dye remains open)Minimal (Unbound dye stays closed) Drastically improves Signal-to-Noise Ratio (SNR).
Primary Application Fixed-cell confocal microscopyLive-cell STED / SMLM Withstands high-intensity laser depletion.

Experimental Methodologies

The following protocols outline the synthesis of the functionalized probe and its application in live-cell imaging. These procedures are designed as self-validating systems: success in the chemical synthesis is verified by LC-MS, and success in the biological application is verified by the absence of background fluorescence prior to washing.

Protocol A: Synthesis of 4-Fluorobenzenesulfonamide-Rhodamine Conjugates

Rationale: We utilize PyBOP as the coupling reagent rather than harsh chlorinating agents (like POCl₃ or oxalyl chloride) to prevent the degradation of sensitive fluorophore moieties. DIPEA acts as a non-nucleophilic base to deprotonate the sulfonamide, enhancing its nucleophilicity for efficient acyl substitution.

Reagents & Materials:

  • Rhodamine derivative (e.g., Rhodamine 500R free acid or CPY)

  • 4-Fluorobenzenesulfonamide (Nucleophile)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Carboxylate Activation: Dissolve 1.0 equivalent of the Rhodamine free acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add 3.0 equivalents of DIPEA and 1.5 equivalents of PyBOP. Stir the mixture at room temperature for 15 minutes to fully activate the ortho-carboxy group.

  • Nucleophilic Acyl Substitution: Add 2.0 equivalents of 4-fluorobenzenesulfonamide to the activated mixture. Stir continuously at room temperature for 12–16 hours.

  • Reaction Quenching: Monitor the reaction via TLC or analytical LC-MS. Once the starting material is consumed, quench the reaction by adding a 5% aqueous solution of citric acid.

  • Extraction & Purification: Extract the product using dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation (QC): Analyze the purified fraction via analytical LC-MS. The mass spectrum must show the exact mass corresponding to the acyl sulfonamide derivative. The UV-Vis spectrum in an aqueous buffer (pH 7.4) should show minimal absorbance at the excitation wavelength, confirming the dye is resting in the closed spirolactone state.

Protocol B: Live-Cell No-Wash Super-Resolution Imaging

Rationale: Because the


 of the 4-fluorobenzenesulfonamide-modified probe is perfectly tuned, the dye remains dark in the cytosol and only fluoresces upon conjugation to the SNAP-tag. This self-validates the protocol: if the synthesis and tuning were successful, no wash steps are required to achieve a high-contrast image.

Reagents & Materials:

  • Mammalian cells (e.g., U-2 OS or HeLa) transiently or stably expressing a SNAP-tag fusion protein (e.g., SNAP-tag-NLS for nuclear localization).

  • 4-F-Sulfonamide Rhodamine-SNAP probe (from Protocol A, conjugated to benzylguanine).

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

Step-by-Step Procedure:

  • Cell Preparation: Seed cells in glass-bottom confocal dishes (e.g., MatTek) and allow them to adhere and express the SNAP-tag fusion protein for 24–48 hours.

  • Probe Incubation: Dilute the highly fluorogenic probe in the live-cell imaging medium to a final concentration of 0.5 µM. Replace the culture medium in the dish with the probe-containing medium.

  • Labeling: Incubate the cells at 37°C with 5% CO₂ for 1 hour. The high cell permeability of the modified rhodamine ensures rapid intracellular accumulation.

  • Direct Imaging (No-Wash): Transfer the dish directly to the STED or confocal microscope. Do not wash the cells.

  • Self-Validation (Imaging): Excite the sample at the appropriate wavelength (e.g., 561 nm for Rh500R derivatives). A successful experiment will yield intense, localized fluorescence at the target structures (e.g., the nucleus) with near-zero fluorescence in the surrounding cytosol and extracellular medium.

References

  • Lardon, N., Wang, L., Tschanz, A., Hoess, P., Tran, M., D'Este, E., Ries, J., & Johnsson, K. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. Journal of the American Chemical Society, 143(36), 14592–14600.

Method

Protocol for the synthesis of (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide

Application Note: Synthesis and Isolation of (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide Executive Summary & Scientific Context (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide is a highly conjugated, el...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide

Executive Summary & Scientific Context

(E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide is a highly conjugated, electron-deficient N-sulfonyl imine. Compounds of this class serve as critical electrophilic intermediates in aza-Diels-Alder reactions, asymmetric reductions, and the synthesis of bioactive amine derivatives[1]. Furthermore, fluorinated Schiff bases and sulfonamides exhibit profound antimicrobial and antifungal properties, making this specific compound a valuable scaffold in drug discovery and medicinal chemistry[2][3].

Mechanistic Rationale & Causality in Experimental Design

The synthesis of N-sulfonyl imines via the direct condensation of an aldehyde and a primary sulfonamide is notoriously challenging. Unlike aliphatic amines, sulfonamides are exceptionally poor nucleophiles due to the strong electron-withdrawing nature of the adjacent sulfonyl group[4]. Furthermore, the condensation is a thermodynamically reversible process where the generation of water pushes the equilibrium back toward the starting materials[5].

To overcome this thermodynamic barrier, the reaction architecture must employ one of two primary strategies:

  • Strategy A (Kinetic/Electronic Activation): Utilizing a strong Lewis acid, such as Titanium(IV) chloride (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ). 
    
    
    
    coordinates to the carbonyl oxygen of 4-fluorobenzaldehyde, drastically increasing its electrophilicity. Simultaneously, it acts as an irreversible water scavenger, forming insoluble titanium dioxide (
    
    
    ) and driving the reaction to completion[1]. Triethylamine (
    
    
    ) is required to neutralize the generated HCl, preventing the degradation of the acid-sensitive imine product.
  • Strategy B (Thermodynamic/Green Shift): Utilizing neutral Aluminum Oxide (

    
    ) in a sealed environment. Alumina provides a highly active surface area that promotes the spatial proximity of the reactants while simultaneously sequestering the water byproduct within its porous matrix[4]. Using Dimethyl Carbonate (DMC) as a green solvent under elevated temperatures provides the necessary activation energy without the toxicity associated with chlorinated solvents.
    

Reaction Workflow & Pathway Visualization

G cluster_0 Protocol A: Lewis Acid Pathway cluster_1 Protocol B: Green Pathway A Reactants: 4-Fluorobenzenesulfonamide + 4-Fluorobenzaldehyde B1 Activation by TiCl4 (Electrophilic Carbonyl) A->B1 B2 Surface Adsorption on Neutral Al2O3 A->B2 C1 Nucleophilic Attack & Et3N Deprotonation B1->C1 D1 Irreversible Dehydration (- TiO2, - Et3N·HCl) C1->D1 E (E)-N-(4-fluorobenzylidene)- 4-fluorobenzenesulfonamide D1->E C2 Thermal Condensation (110 °C, DMC) B2->C2 D2 Water Sequestration by Al2O3 Matrix C2->D2 D2->E

Mechanistic divergence between Lewis acid-mediated and Al2O3-promoted condensation pathways.

Step-by-Step Experimental Protocols

Protocol A: Titanium(IV) Chloride-Mediated Condensation (High Yield, Moisture-Sensitive)

This method is recommended when maximum yield is required and inert atmosphere techniques are readily available.

Materials:

  • 4-Fluorobenzenesulfonamide (10.0 mmol, 1.75 g)

  • 4-Fluorobenzaldehyde (10.0 mmol, 1.24 g / 1.07 mL)

  • Triethylamine (

    
    ) (30.0 mmol, 4.18 mL)
    
  • Titanium(IV) chloride (

    
    ) (1.0 M in DCM, 6.0 mmol, 6.0 mL)
    
  • Anhydrous Dichloromethane (DCM) (30 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Dissolution: Add 4-fluorobenzenesulfonamide (1.75 g) and 4-fluorobenzaldehyde (1.07 mL) to the flask. Purge with argon for 5 minutes.

  • Solvent & Base Addition: Inject 30 mL of anhydrous DCM followed by

    
     (4.18 mL). Stir until a homogeneous solution is achieved.
    
  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality:

    
     addition is highly exothermic; thermal control prevents the degradation of the aldehyde and limits side reactions.
    
  • Catalyst Addition: Slowly add the

    
     solution (6.0 mL) dropwise over 15 minutes via syringe. The solution will turn turbid and develop a distinct color as the titanium-imine complex forms and 
    
    
    
    precipitates.
  • Reaction Propagation: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Workup & Isolation: Quench the reaction by carefully pouring the mixture into 50 mL of saturated aqueous

    
    . Vigorously stir for 10 minutes. Filter the resulting biphasic suspension through a pad of Celite to remove the gelatinous titanium salts.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide.

Protocol B: Alumina-Promoted Green Condensation (Eco-Friendly, Operationally Simple)

This method avoids highly reactive, corrosive reagents and chlorinated solvents, utilizing neutral alumina as a recyclable dehydrating agent[4].

Materials:

  • 4-Fluorobenzenesulfonamide (10.0 mmol, 1.75 g)

  • 4-Fluorobenzaldehyde (12.0 mmol, 1.49 g / 1.29 mL)

  • Neutral Aluminum Oxide (

    
    , Brockmann I) (20.0 mmol, ~2.04 g)
    
  • Dimethyl Carbonate (DMC) (10 mL)

Procedure:

  • Assembly: In a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, combine 4-fluorobenzenesulfonamide (1.75 g), 4-fluorobenzaldehyde (1.29 mL), and neutral

    
     (2.04 g).
    
  • Solvent Addition: Add 10 mL of DMC. Causality: DMC is a non-toxic, biodegradable solvent. A pressure tube is required because the reaction temperature (110 °C) exceeds the boiling point of DMC (90 °C)[4].

  • Thermal Activation: Seal the pressure tube tightly. Submerge the tube in a pre-heated oil bath at 110 °C. Stir vigorously for 4 to 6 hours.

  • Cooling & Filtration: Remove the tube from the oil bath and allow it to cool completely to room temperature before opening (Safety Critical). Dilute the mixture with 20 mL of ethyl acetate.

  • Catalyst Removal: Filter the suspension through a sintered glass funnel to remove the

    
    . Wash the filter cake with an additional 10 mL of ethyl acetate. Note: The alumina can be reactivated by calcination at 400 °C for future use.
    
  • Concentration & Purification: Evaporate the filtrate under reduced pressure. Triturate the resulting residue with cold hexanes or recrystallize from ethanol to afford the pure imine.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics comparing the two synthetic methodologies, allowing researchers to select the protocol that best fits their laboratory capabilities and environmental constraints.

ParameterProtocol A (Lewis Acid)Protocol B (Green Method)
Primary Reagents

,

Neutral

Solvent Anhydrous DichloromethaneDimethyl Carbonate (DMC)
Temperature Profile 0 °C

25 °C
110 °C (Sealed Tube)
Reaction Time 4.5 Hours4.0 - 6.0 Hours
Atmosphere Strict Argon/NitrogenAmbient Air
Typical Yield 85% - 92%75% - 85%
Environmental Impact High (Corrosive, Chlorinated)Low (Recyclable catalyst, Green solvent)
Workup Complexity Moderate (Celite filtration of salts)Simple (Direct filtration of

)

Analytical Characterization Considerations

To validate the structural integrity of (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, researchers should rely on


 NMR and 

NMR spectroscopy. The diagnostic signal is the highly deshielded imine proton (-CH=N-), which typically resonates as a singlet between

8.80 and 9.10 ppm in

. The presence of the two distinct para-fluorine atoms will result in characteristic carbon-fluorine spin-spin coupling (

,

) in the

NMR spectrum, appearing as distinct doublets for the aromatic carbons[2].

References

  • Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent Source: PMC (nih.gov) 4

  • Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides Source: World News of Natural Sciences 2

  • 4-Fluorobenzenesulfonamide | CAS 402-46-0 Source: Ossila3

  • 4-Fluorobenzenesulfonamide 98 402-46-0 Source: Sigma-Aldrich

  • A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones Source: ResearchGate 5

  • Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines Source: Wiley-VCH 1

Sources

Application

Application Note: 4-Fluorobenzenesulfonamide in the Synthesis of Targeted Anti-Tumor Therapeutics

Executive Summary & Chemical Rationale 4-Fluorobenzenesulfonamide (CAS: 402-46-0) has emerged as a privileged building block in the rational design of targeted anti-tumor therapeutics[1]. The integration of this moiety i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

4-Fluorobenzenesulfonamide (CAS: 402-46-0) has emerged as a privileged building block in the rational design of targeted anti-tumor therapeutics[1]. The integration of this moiety into complex molecular scaffolds provides dual pharmacophoric advantages:

  • The Sulfonamide Pharmacophore: Acts as a potent bioisostere for phosphate and carboxylic acid groups. Its tunable pKa and robust hydrogen-bond donor/acceptor capabilities allow for precise anchoring within the hinge regions of kinases and the binding pockets of epigenetic reader proteins[2].

  • The Para-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the para position exerts a profound inductive effect[1].

    • Metabolic Stability: The robust C-F bond (~116 kcal/mol) effectively blocks rapid cytochrome P450-mediated oxidative metabolism (specifically para-hydroxylation), thereby significantly extending the pharmacokinetic half-life of the drug.

    • Lipophilicity (logP): Fluorine enhances the lipophilicity of the scaffold, facilitating passive diffusion across cellular membranes and improving target tissue distribution.

This application note details validated, self-contained protocols for utilizing 4-fluorobenzenesulfonamide in the synthesis of three distinct classes of anti-tumor agents: PI3K/mTOR dual inhibitors, V600E BRAF inhibitors, and BRD4 epigenetic silencers.

Application I: Synthesis of PI3K/mTOR Dual Inhibitors

Target Overview: The PI3K/mTOR signaling pathway is frequently hyperactivated in human cancers, driving uncontrolled cellular proliferation and survival. Dual inhibition prevents the compensatory feedback loops often triggered by single-target agents[2].

Protocol: Synthesis of Phenylsulfonylurea Derivatives (e.g., Compound 20a)

Compound 20a: N-((6-Bromo-4-((4-methoxyphenyl)amino)quinolin-3-yl)carbamoyl)-4-fluorobenzenesulfonamide

Step-by-Step Methodology:

  • Activation (Isocyanate Formation): 4-Fluorobenzenesulfonamide is reacted with an activating agent (e.g., triphosgene or ethyl chloroformate) in the presence of an organic base to yield 4-fluorobenzenesulfonyl isocyanate.

    • Causality: This step converts the stable sulfonamide into a highly electrophilic isocyanate, priming it for nucleophilic attack by the target amine scaffold.

  • Coupling Reaction: A solution of the 4-aminoquinoline derivative in anhydrous dichloromethane (DCM) is added dropwise to the isocyanate intermediate at 0 °C, then allowed to warm to room temperature.

    • Causality: Anhydrous aprotic solvents (DCM) are strictly required to prevent the competitive hydrolysis of the moisture-sensitive isocyanate intermediate into an unreactive sulfonamide byproduct.

  • Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The crude residue is triturated with cold diethyl ether, filtered, and recrystallized from an ethanol/water mixture.

    • Self-Validation: Reaction success is validated via FTIR, noting the disappearance of the isocyanate peak (~2250 cm⁻¹) and the emergence of urea carbonyl stretches (~1650 cm⁻¹). ¹H-NMR (400 MHz, DMSO-d6) confirms the structure via a characteristic downfield singlet for the urea NH proton at δ 11.93 ppm[2].

Quantitative Data Summary
CompoundTarget PathwayYield (%)Melting Point (°C)IC50 (HepG-2)Key Spectral Marker (¹H-NMR)
20a PI3K/mTOR47.9289.1–290.2~2.88 µMδ 11.93 (s, 1H, NH)
21a PI3K/mTOR45.8278.7–279.5Activeδ 12.04 (s, 1H, NH)

Application II: Synthesis of V600E BRAF Inhibitors

Target Overview: The V600E mutation in the BRAF kinase leads to constitutive activation of the MAPK/ERK pathway, a primary driver in melanoma. Sulfonamide derivatives linked to pyrimidin-2-amines have shown potent inhibitory effects against this mutant kinase[3].

Protocol: Synthesis of Pyrimidin-2-amine-Linked Sulfonamides (e.g., Compound 12i)

Compound 12i: N-(3-((4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)propyl)-4-fluorobenzenesulfonamide

Step-by-Step Methodology:

  • Nucleophilic Substitution: To a solution of the chloropyrimidine intermediate (0.37 mmol) in dimethyl sulfoxide (DMSO, 5.0 mL), N,N-Diisopropylethylamine (DIPEA) (3.6 mmol) and N-(3-aminopropyl)-4-fluorobenzenesulfonamide (0.55 mmol) are added.

  • Thermal Coupling: The mixture is heated to 90 °C and stirred continuously for 8 hours.

    • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This drives the reaction equilibrium forward without competing with the primary amine nucleophile. DMSO is selected for its high boiling point and exceptional ability to solvate both polar reactants and the transition state complex.

  • Workup and Purification: The mixture is cooled and partitioned between ethyl acetate and water. The organic layer is separated, dried over anhydrous Na₂SO₄, and evaporated. The residue is purified by silica gel column chromatography (hexane/ethyl acetate, 2:1).

    • Self-Validation: The completion of the reaction is monitored by TLC (Hexane:EtOAc 2:1), where the product spot typically appears at Rf ~0.45. LC-MS analysis confirms the product identity (m/z calcd for C20H19FN6O2S: 426.12, found: 427.21 [M+1]⁺)[3].

Quantitative Data Summary
CompoundLinker TypeYield (%)Melting Point (°C)IC50 (V600E BRAF)LC-MS [M+1]⁺
12b Ethylamine67.074–76>1.00 µM413.21
12i Propylamine59.080–820.53 µM427.21

Application III: Synthesis of BRD4 Epigenetic Inhibitors

Target Overview: BRD4 is an epigenetic reader protein that regulates the transcription of oncogenes (e.g., c-Myc). Inhibiting BRD4 has proven to be a highly effective strategy against acute myeloid leukemia (AML)[4].

Protocol: Synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives (e.g., Compound 11o)

Compound 11o: N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-4-fluorobenzenesulfonamide

Step-by-Step Methodology:

  • Sulfonylation: 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine is dissolved in anhydrous pyridine. 4-Fluorobenzenesulfonyl chloride is added dropwise at 0 °C.

    • Causality: Pyridine serves a dual function as both the reaction solvent and the acid scavenger, neutralizing the HCl generated during the nucleophilic attack of the amine on the sulfonyl chloride.

  • Reaction Propagation: The reaction is allowed to warm to room temperature and stirred for 4-6 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Precipitation and Isolation: The reaction mixture is poured into an ice-cold 1M HCl solution.

    • Causality: The acidic workup protonates the pyridine, rendering it highly water-soluble, which forces the hydrophobic sulfonamide product to precipitate out of the aqueous phase in high purity.

  • Filtration: The resulting white solid is filtered, washed with distilled water, and dried in vacuo.

    • Self-Validation: High-performance liquid chromatography (HPLC) is used to verify purity (>98.9%). ¹H-NMR (400 MHz, CDCl₃) confirms the structure, particularly noting the multiplet at δ 7.10–7.00 ppm corresponding to the fluorinated aromatic ring protons[4].

Quantitative Data Summary
CompoundSubstitutionYield (%)Melting Point (°C)HPLC PurityHRMS [M+H]⁺ (Found)
11o 4-Fluoro61.0141–142>98.0%351.0821 (Expected)
11r 4-Methoxy85.0145–14698.97%363.1019

Mandatory Visualizations

Multi-Target Anti-Tumor Pathways Modulated by 4-Fluorobenzenesulfonamide Derivatives

Pathways Compound 4-Fluorobenzenesulfonamide Derivatives PI3K PI3K/mTOR Pathway (Cell Growth/Survival) Compound->PI3K Dual Inhibition BRAF MAPK/ERK Pathway (V600E BRAF Mutation) Compound->BRAF Kinase Inhibition BRD4 Epigenetic Regulation (BRD4 Reader Protein) Compound->BRD4 Epigenetic Silencing Tumor Tumor Apoptosis & Growth Inhibition PI3K->Tumor BRAF->Tumor BRD4->Tumor

Pharmacological pathways targeted by 4-fluorobenzenesulfonamide-derived anti-tumor agents.

General Synthetic Workflow for Sulfonamide Coupling

Synthesis Start 4-Fluorobenzenesulfonamide (Starting Material) Step1 Activation / Derivatization (e.g., Isocyanate or Sulfonyl Chloride formation) Start->Step1 Reagents (e.g., Triphosgene) Step2 Nucleophilic Addition (Reaction with Amine Scaffolds) Step1->Step2 Base catalyst (DIPEA/Pyridine) Aprotic Solvent Step3 Purification (Column Chromatography / Recrystallization) Step2->Step3 Acidic Workup / Extraction End Target Anti-Tumor API (High Purity >98%) Step3->End Self-Validation (NMR, LC-MS)

Standardized synthetic workflow for coupling 4-fluorobenzenesulfonamide to core scaffolds.

References

  • Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors Source: MDPI URL:5

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect Source: MDPI URL:3

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia Source: NIH / PMC URL:4

  • 4-Fluorobenzenesulfonamide | CAS 402-46-0 Source: Ossila URL:1

Sources

Method

Experimental setup for nucleophilic substitution reactions of 4-Fluorobenzenesulfonamide

Application Note: Optimized Workflows for Nucleophilic Aromatic Substitution ( ) of 4-Fluorobenzenesulfonamide Executive Summary & Scientific Rationale 4-Fluorobenzenesulfonamide (4-FBS) is a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Workflows for Nucleophilic Aromatic Substitution ( ) of 4-Fluorobenzenesulfonamide

Executive Summary & Scientific Rationale

4-Fluorobenzenesulfonamide (4-FBS) is a privileged scaffold in medicinal chemistry, serving as a primary building block for Carbonic Anhydrase Inhibitors (CAIs), COX-2 inhibitors, and high-affinity ligands for diuretic therapies.[1]

The transformation of 4-FBS relies on Nucleophilic Aromatic Substitution (


) .[2] Unlike standard haloarenes, 4-FBS presents a unique "Deactivation Paradox":
  • Activation: The sulfonamide group (

    
    ) is a strong electron-withdrawing group (EWG) (
    
    
    
    ), activating the para-fluorine for displacement.
  • Deactivation: The sulfonamide nitrogen is acidic (

    
    ). In the presence of bases required for 
    
    
    
    , it deprotonates to form the sulfonamidate anion (
    
    
    ). This anionic species donates electron density back into the ring, diminishing electrophilicity and retarding the reaction rate.

This guide provides optimized protocols to overcome this electronic hurdle, ensuring high yields and reproducibility.

Mechanistic Insight & Reaction Pathway[3][4][5][6][7]

To maximize yield, one must understand the competition between the productive substitution pathway and the non-productive acid-base equilibrium.

The "Element Effect" in

Fluorine is the superior leaving group for this scaffold (Reaction Rate:


).[3] The highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes the anionic Meisenheimer transition state. Do not substitute 4-FBS with its chloro-analog unless necessary , as reaction times will increase significantly.[1]
Graphviz Diagram: Reaction Mechanism & Competing Pathways

SNAr_Mechanism Reactant 4-Fluorobenzenesulfonamide (Active Electrophile) Deprotonated Sulfonamidate Anion (Deactivated Species) Ar-SO2NH- Reactant->Deprotonated Fast Acid-Base Eq. (k_deprot) Transition Meisenheimer Complex (Transition State) Reactant->Transition + Nucleophile (Nu) Slow (RDS) Base Base (B:) Deprotonated->Reactant Equilibrium Product 4-Substituted Benzenesulfonamide Transition->Product - F- Fast

Caption: The mechanistic bifurcation. High temperatures are required to push the equilibrium from the stable, deactivated Sulfonamidate Anion back to the active neutral species to allow nucleophilic attack.

Experimental Setup & Variable Optimization

Solvent Selection Matrix

The choice of solvent is critical for stabilizing the Meisenheimer complex.

SolventDielectric Constant (

)
Boiling Point (

C)
SuitabilityNotes
DMSO 46.7189High Best for stabilizing the transition state. Hard to remove.
DMF 36.7153High Standard choice. Easier to remove than DMSO.
NMP 32.2202Medium Good for microwave chemistry; difficult workup.
THF 7.566Low Insufficient polarity for difficult

substrates.
Base Selection Strategy
  • Carbonate Bases (

    
    , 
    
    
    
    ):
    Preferred.[1] They neutralize the HF generated but are generally mild enough to maintain a favorable equilibrium concentration of the neutral sulfonamide.
  • Tertiary Amines (TEA, DIPEA): Useful for amine nucleophiles but can complicate purification.[1]

  • Strong Bases (NaH, KOtBu): Avoid. These will quantitatively deprotonate the sulfonamide, stalling the reaction unless extreme heat is applied.

Validated Protocols

Protocol A: Standard Thermal Displacement (General Purpose)

Best for: Primary/Secondary amines, gram-scale synthesis, and thermally stable nucleophiles.[1]

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 equiv)

  • Nucleophile (Amine/Thiol) (1.2 – 1.5 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorobenzenesulfonamide in DMSO.

  • Addition: Add

    
    . Stir for 5 minutes at room temperature. Note: The suspension may thicken.
    
  • Nucleophile: Add the amine nucleophile.

  • Reaction: Equip with a reflux condenser. Heat the mixture to 100–110°C in an oil bath.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Reaction typically requires 4–12 hours.

    • Observation: The mixture often turns yellow/orange due to charge-transfer complexes.

  • Workup (The "pH Trap"):

    • Cool to room temperature.[4][5]

    • Pour the mixture into 10 volumes of crushed ice/water.

    • Crucial Step: Acidify carefully with 1N HCl to pH ~4–5. This ensures the sulfonamide is protonated (neutral) and precipitates or extracts efficiently.

    • Extract with EtOAc (3x).[5] Wash combined organics with water (2x) and Brine (1x) to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradients are often effective for polar sulfonamides).
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish nucleophiles, and rapid optimization.[1]

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 equiv)

  • Nucleophile (2.0 equiv)[1][5]

  • Solvent: NMP or DMF (2-3 mL per mmol)

Step-by-Step Methodology:

  • Vessel Loading: Charge a microwave process vial (2–5 mL) with the substrate and nucleophile.

  • Base: Add DIPEA (2.0 equiv) or

    
     (suspended).
    
  • Irradiation: Cap the vial. Irradiate at 150°C for 15–20 minutes (High Absorption setting).

    • Safety Note: Ensure the vessel is rated for >15 bar pressure.

  • Analysis: Check conversion by LC-MS. If incomplete, irradiate for an additional 10 minutes at 160°C.

  • Direct Purification: For library scale (<50 mg), filter the reaction mixture through a syringe filter and purify directly via Prep-HPLC (Reverse Phase), avoiding the aqueous workup.

Decision Tree for Experimental Design

Use this workflow to select the optimal path for your specific nucleophile.

Workflow_Decision Start Start: 4-FBS Functionalization Nuc_Type Select Nucleophile Type Start->Nuc_Type Amine Amine (Primary/Secondary) Nuc_Type->Amine Thiol Thiol / Phenol Nuc_Type->Thiol Amine_Boil Is Nucleophile Volatile? Amine->Amine_Boil Thiol_Cond Requires Stronger Base (Cs2CO3 in DMF) Thiol->Thiol_Cond Volatile_Yes Use Sealed Tube / Microwave (Protocol B) Amine_Boil->Volatile_Yes Yes (bp < 100°C) Volatile_No Standard Thermal Heating (Protocol A) Amine_Boil->Volatile_No No (bp > 100°C)

Caption: Operational logic for selecting reaction conditions based on nucleophile properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / SM Recovery Complete deprotonation of sulfonamide (Deactivation).Increase Temperature to 130°C+; switch to Microwave heating; use a weaker base (e.g., Bicarbonate).
Low Yield Product water solubility.The sulfonamide product is amphoteric. Ensure pH is slightly acidic (pH 4-5) during extraction. Do not extract at pH > 9.
Side Products Bis-substitution (if nucleophile is diamine).Use large excess of nucleophile (5-10 equiv) or add substrate to the nucleophile solution slowly.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-1-nitro-2-fluorobenzenes. Chemical Reviews. (Foundation of the Element Effect in

    
    ). 
    
  • Compain, G., et al. (2012).[1] Superacid synthesis of halogen containing N-substituted-4-aminobenzene sulfonamides. Bioorganic & Medicinal Chemistry.

  • Shelke, G. M., et al. (2015).[1][6] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. (Context for Microwave

    
     efficiency). 
    

Sources

Application

Precision Engineering of Carbonic Anhydrase Inhibitors: Click Chemistry with 4-Fluorobenzenesulfonamide Derivatives

Topic: Click Chemistry Applications with Derivatives of 4-Fluorobenzenesulfonamide Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Strategic Ov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Click Chemistry Applications with Derivatives of 4-Fluorobenzenesulfonamide Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Privileged Scaffold

4-Fluorobenzenesulfonamide (4-FBS) represents a "privileged structure" in medicinal chemistry, primarily serving as a potent zinc-binding group (ZBG) for Carbonic Anhydrases (CAs). While the sulfonamide moiety (


) anchors the molecule to the Zn

ion in the CA active site, the 4-fluoro substituent plays a critical dual role:
  • Electronic Modulation: It lowers the

    
     of the sulfonamide nitrogen (relative to the non-fluorinated parent), enhancing anion formation at physiological pH—the active species for CA binding.
    
  • Metabolic Stability: The C–F bond resists metabolic oxidation (e.g., by CYP450s) at the para-position, prolonging the pharmacophore's half-life.

By derivatizing 4-FBS with "click-ready" handles (alkynes or azides), researchers can rapidly access vast chemical spaces. This guide details the application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfo-Click methodologies to synthesize Carbonic Anhydrase Inhibitor (CAI) libraries , PROTACs , and Kinetic Target-Guided Synthesis (KTGS) candidates.

Application I: The "Click Tail" Strategy for Isoform Selectivity

The "Click Tail" approach involves appending diverse chemical "tails" to the 4-FBS scaffold via a 1,2,3-triazole linker. This strategy aims to interact with the variable hydrophobic and hydrophilic pockets at the rim of the CA active site, thereby achieving selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).[1]

Workflow Visualization

The following diagram outlines the iterative cycle of scaffold functionalization, library synthesis, and screening.

ClickTailWorkflow Start 4-Fluorobenzenesulfonamide Funct Functionalization (N-Propargylation) Start->Funct  K2CO3, Propargyl Bromide   Click CuAAC Reaction (Azide Library) Funct->Click  R-N3, Cu(I)   Library 1,2,3-Triazole CAI Library Click->Library Screen Screening (hCA I, II, IX, XII) Library->Screen  Stop-Flow Assay   Select Hit Selection (Isoform Selective) Screen->Select

Caption: Workflow for generating isoform-selective Carbonic Anhydrase Inhibitors via the "Click Tail" approach.

Experimental Protocols

Protocol A: Synthesis of the "Clickable" Warhead

Target Molecule: N-(prop-2-yn-1-yl)-4-fluorobenzenesulfonamide Objective: To install a terminal alkyne handle on the sulfonamide nitrogen while minimizing di-alkylation.

Reagents:

  • 4-Fluorobenzenesulfonamide (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.1 equiv)

  • Potassium carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetone (dry) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-fluorobenzenesulfonamide (e.g., 5.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask.

  • Base Activation: Add

    
     (10.0 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation of the sulfonamide NH.
    
  • Alkylation: Dropwise add propargyl bromide (5.5 mmol) over 10 minutes.

    • Critical Control: Do not add excess electrophile rapidly, as this promotes the formation of the pharmacologically inactive N,N-dipropargyl species.

  • Reflux: Heat the mixture to mild reflux (approx. 56°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product will appear less polar than the starting material.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with 1N HCl (to remove unreacted amine/base) and brine. Dry over

    
    . Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
  • Validation:

    • NMR (

      
      H):  Look for the triplet at 
      
      
      
      ppm (alkynyl proton) and the doublet at
      
      
      ppm (
      
      
      ).
    • Yield: Expect 75–85%.

Protocol B: High-Throughput Plate-Based CuAAC Synthesis

Objective: Parallel synthesis of a 96-member library of triazole-linked sulfonamides.

Reagents:

  • Alkyne: N-(prop-2-yn-1-yl)-4-fluorobenzenesulfonamide (Stock: 100 mM in DMSO).

  • Azide Library: Diverse organic azides (Stock: 100 mM in DMSO).

  • Catalyst:

    
     (100 mM in water).
    
  • Reductant: Sodium Ascorbate (NaAsc, 250 mM in water, freshly prepared).

  • Ligand (Optional but recommended): THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules if screening directly, or to prevent Cu disproportionation.

Workflow:

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

  • Dispensing:

    • Add 10

      
      L of Alkyne stock (1 
      
      
      
      mol) to each well.
    • Add 10

      
      L of unique Azide stock (1 
      
      
      
      mol) to each well.
    • Add 50

      
      L of t-BuOH/Water (1:1) solvent.[2]
      
  • Catalyst Cocktail: Premix

    
     and THPTA (1:2 molar ratio), then add NaAsc.
    
    • Final concentrations in well: 1 mol% Cu, 5 mol% NaAsc.

  • Reaction: Seal the plate and shake at room temperature for 12–18 hours.

  • Workup (Direct-to-Biology): For enzymatic screening, dilution (1:1000) into assay buffer is often sufficient to negate copper toxicity. For chemical characterization, evaporate solvent and resuspend in DMSO.

Advanced Applications: PROTACs and KTGS

Sulfonamide PROTACs

Proteolysis Targeting Chimeras (PROTACs) utilize a bifunctional linker to connect a target binder (4-FBS for CA) to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

  • Design:

    • Warhead: 4-Fluorobenzenesulfonamide (binds CA).

    • Linker: PEG chain (variable length) formed via Click.

    • E3 Ligand: Pomalidomide-azide or VHL-azide.

  • Significance: This allows for the degradation of Carbonic Anhydrase rather than simple inhibition, potentially overcoming resistance mechanisms in hypoxic tumors.

Kinetic Target-Guided Synthesis (KTGS)

In KTGS, the enzyme itself acts as the reaction vessel and template.

  • Concept: The CA active site binds the sulfonamide-alkyne and a specific azide from a pool. If the azide binds to an adjacent pocket, the enzyme aligns the two functional groups, accelerating the triazole formation (the "click" reaction) by reducing the entropic barrier.

  • Result: Only the most potent bidentate inhibitors are synthesized by the enzyme.

KTGS_Mechanism Enzyme Carbonic Anhydrase (Template) Binding Co-operative Binding (Active Site Alignment) Enzyme->Binding Frags Fragment Pool (Sulfonamide-Alkyne + Azides) Frags->Binding Reaction In Situ Click Reaction (Irreversible) Binding->Reaction  Proximity Effect   Hit Potent Bidentate Inhibitor (Detected by LC-MS) Reaction->Hit

Caption: Mechanism of Kinetic Target-Guided Synthesis (KTGS) using CA as a template.

Comparative Data: Inhibition Profiles

The following table summarizes typical inhibition constants (


) for 4-FBS derivatives synthesized via click chemistry, highlighting the selectivity gains from the "tail" approach.
Compound ClassR-Group (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Parent H (4-FBS)~150~10~250.4
Click Derivative A Benzyl-1,2,3-triazole855.2120.43
Click Derivative B 4-Glycosyl-triazole>10,0004508.5 52.9
Click Derivative C PEG-Coumarin>10,0001204.1 29.2

Note: Data represents aggregated trends from literature (Supuran et al.) demonstrating that bulky/hydrophilic tails (Derivatives B/C) often disrupt binding in the constricted cytosolic isoforms (I/II) while retaining potency in the transmembrane tumor-associated isoforms (IX/XII).

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: ACS Medicinal Chemistry Letters (2014).[3] URL:[Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Source: Molecules (2026/2025).[4] URL:[Link]

  • A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Source: Scientific Reports (2018). URL:[Link]

  • The emergence of sulfo-click amidation in kinetic target-guided synthesis. Source: Medicinal Chemistry Research (2024).[5] URL:[Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL:[Link]

Sources

Method

4-Fluorobenzenesulfonamide derivatives as carbonic anhydrase inhibitors

Application Note: 4-Fluorobenzenesulfonamide Derivatives as Selective Carbonic Anhydrase Inhibitors Introduction: The Strategic Role of Fluorinated Sulfonamides Carbonic anhydrases (CAs) are ubiquitous metalloenzymes tha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Fluorobenzenesulfonamide Derivatives as Selective Carbonic Anhydrase Inhibitors

Introduction: The Strategic Role of Fluorinated Sulfonamides

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2] While isoforms hCA I and hCA II are cytosolic and ubiquitous, isoforms hCA IX and hCA XII  are transmembrane proteins overexpressed in hypoxic tumors, making them critical targets for cancer therapy.

The 4-fluorobenzenesulfonamide scaffold has emerged as a privileged structure in the design of isoform-selective inhibitors (Supuran, 2021). The sulfonamide moiety acts as the zinc-binding group (ZBG), while the 4-fluoro substitution provides three distinct pharmacological advantages:

  • Metabolic Stability: The C-F bond resists oxidative metabolism compared to C-H bonds.

  • Lipophilicity: Fluorine substitution increases

    
    , enhancing membrane permeability for intracellular or transmembrane targeting.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

    
     of the sulfonamide group, potentially strengthening the interaction with the active site 
    
    
    
    ion.

This guide details the protocols for synthesizing these derivatives, validating their inhibitory potential via stopped-flow kinetics, and analyzing their Structure-Activity Relationship (SAR).

Chemical Synthesis & Design Strategy

The synthesis of 4-fluorobenzenesulfonamide derivatives typically follows the "Tail Approach," where the benzenesulfonamide acts as the "head" (ZBG) and a variable organic moiety acts as the "tail" to interact with the hydrophobic and hydrophilic halves of the enzyme active site, conferring selectivity.

Synthetic Workflow (General Protocol)

Reaction Principle: Nucleophilic substitution of 4-fluorobenzenesulfonyl chloride or the derivatization of 4-fluorobenzenesulfonamide amines (e.g., via isocyanates to form ureido-sulfonamides like SLC-0111).

Reagents:

  • Starting Material: 4-Fluorobenzenesulfonyl chloride or 4-Amino-benzenesulfonamide.

  • Solvents: Anhydrous Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).

  • Tail Precursors: Isocyanates, acyl chlorides, or amines.

Step-by-Step Protocol (Ureido-Derivative Synthesis):

  • Preparation: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in anhydrous ACN (10 mL/mmol) under an inert argon atmosphere.

  • Activation: Add the specific isocyanate (e.g., 4-fluorophenyl isocyanate for bis-fluorinated analogs) (1.1 eq) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quenching & Isolation:

    • If a precipitate forms: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

      
      .
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, gradient MeOH in DCM).

Visualization: Synthesis & Mechanism

Synthesis_Mechanism cluster_0 Biological Interaction Start 4-Amino- benzenesulfonamide Inter Intermediate Complex Start->Inter + Reagent (ACN, RT, 4-12h) Reagent Isocyanate / Acyl Chloride (Tail) Reagent->Inter Product 4-Fluorobenzenesulfonamide Derivative (Inhibitor) Inter->Product Purification (Recrystallization) Binding Tetrahedral Adduct Formation Product->Binding Enters Active Site Zn Active Site Zn2+ Zn->Binding Coordinates Sulfonamide N Inhibition Catalytic Blockade Binding->Inhibition Displaces H2O/OH-

Caption: Workflow converting precursor amines to sulfonamide inhibitors and their subsequent zinc-binding mechanism.

In Vitro Assay Protocols

To validate the potency and selectivity of the synthesized derivatives, two assays are standard: the Stopped-Flow


 Hydration Assay  (Kinetic) and the Esterase Activity Assay  (High-throughput screening).
Stopped-Flow Hydration Assay (Gold Standard)

This assay measures the physiological reaction rate by monitoring the pH change (acidification) as


 is converted to bicarbonate.[1][3]

Materials:

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[3]

  • Substrate:

    
    -saturated water (approx. 17 mM at 
    
    
    
    ).
  • Enzymes: Recombinant hCA I, II, IX, and XII (commercially available or expressed in E. coli).

Protocol:

  • Incubation: Incubate the enzyme (final conc. 5–10 nM) with the inhibitor (varying concentrations: 0.1 nM – 10

    
    M) for 15 minutes at RT.
    
  • Loading:

    • Syringe A: Enzyme + Inhibitor + Buffer + Phenol Red.

    • Syringe B:

      
      -saturated water.[1][4]
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor absorbance at 557 nm (Phenol Red

    
    ).[3]
    
  • Data Analysis:

    • Measure the initial rate of the reaction (

      
      ).[3]
      
    • Calculate

      
       using a non-linear least squares method (e.g., Prism).
      
    • Convert to inhibition constant (

      
      ) using the Cheng-Prusoff equation: 
      
      
      
      .
Esterase Activity Assay (Secondary Screen)

CAs can hydrolyze esters like 4-nitrophenyl acetate (4-NPA), producing yellow 4-nitrophenol.

Protocol:

  • Mix: 100

    
    L of 20 mM HEPES buffer (pH 7.5) + 20 
    
    
    
    L enzyme solution.
  • Add Inhibitor: Add 10

    
    L of inhibitor (DMSO stock), incubate for 10 min.
    
  • Start: Add 50

    
    L of 3 mM 4-NPA (dissolved in ACN).
    
  • Read: Monitor Absorbance at 400 nm every 30 seconds for 15 minutes.

Structure-Activity Relationship (SAR) & Data Interpretation

The efficacy of 4-fluorobenzenesulfonamide derivatives relies on the balance between the "Head" (binding strength) and the "Tail" (selectivity).

Table 1: Comparative Inhibition Profile (Representative Data)

Compound ClassR-Substituent (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide N/A (Standard)25012250.48
SLC-0111 4-F-phenylureido>10,00096045 21.3
Compound 4a 3-NO2-phenylureido5,400151.015.0
Compound 4b 2-isopropylphenyl>10,000>10,00024>400

Key SAR Insights:

  • The Fluorine Effect: The 4-fluoro group on the benzene ring often improves activity against hCA IX compared to the non-fluorinated parent, likely due to hydrophobic interactions with residue Val131 in hCA IX (which is Phe131 in hCA II, causing steric clash with bulky tails).

  • Tail Length: Elongated tails (e.g., ureido linkers) allow the inhibitor to reach the selective "rim" of the active site.

  • Selectivity Ratios: A high II/IX ratio indicates the compound effectively targets the tumor-associated isoform without inhibiting the ubiquitous hCA II, reducing systemic side effects.

Visualization: SAR Logic Flow

SAR_Logic Scaffold 4-Fluorobenzenesulfonamide Scaffold Head Sulfonamide Head (Zn2+ Binding) Scaffold->Head Ring 4-Fluoro Benzene Ring (Linker/Spacer) Scaffold->Ring Tail Variable Tail (Ureido/Hydrazono) Scaffold->Tail Effect1 Primary Potency (Nanomolar Affinity) Head->Effect1 Effect2 Hydrophobic Interaction (Val131) Ring->Effect2 Effect3 Isoform Selectivity (hCA IX > hCA II) Tail->Effect3 Effect2->Effect3 Enhances

Caption: Structural decomposition of the inhibitor showing how specific moieties contribute to potency and isoform selectivity.

References

  • Supuran, C. T. (2021). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Expert Opinion on Investigational Drugs.

  • Nocentini, A., et al. (2018). 4-Fluorobenzenesulfonamide derivatives: Synthesis and CA inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem Protocols. (2025). Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase.

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-mimic in complex with SLC-0111. PNAS.

  • Boone, C. D., et al. (2014). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Biochimie.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 4-Fluorobenzenesulfonamide and how to avoid them

Topic: Side Reaction Mitigation & Process Optimization Document ID: TSC-4FBSA-OPT-01 Audience: Process Chemists, R&D Scientists[1] Executive Summary & Reaction Pathway Map The synthesis of 4-Fluorobenzenesulfonamide (4-F...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reaction Mitigation & Process Optimization Document ID: TSC-4FBSA-OPT-01 Audience: Process Chemists, R&D Scientists[1]

Executive Summary & Reaction Pathway Map

The synthesis of 4-Fluorobenzenesulfonamide (4-FBSA) typically proceeds via the chlorosulfonation of fluorobenzene followed by amination.[1] While conceptually straightforward, this route is plagued by two critical competing pathways: sulfone formation (Friedel-Crafts sulfonylation) during the first step and hydrolysis during the second.

The diagram below maps the "Golden Path" to the target molecule against the "Failure Modes" that introduce impurities.

ReactionPathway Start Fluorobenzene Inter 4-Fluorobenzenesulfonyl Chloride (4-FBSC) Start->Inter ClSO3H < 20°C Ortho IMPURITY C: 2-Fluorobenzenesulfonyl Chloride (Isomer) Start->Ortho Steric Leakage CSA Chlorosulfonic Acid (Excess) Target 4-Fluorobenzenesulfonamide (4-FBSA) Inter->Target NH3 (aq/gas) < 10°C Sulfone IMPURITY A: 4,4'-Difluorodiphenyl Sulfone (Thermodynamic Sink) Inter->Sulfone Reaction with Fluorobenzene (> 50°C or Low Acid Ratio) Acid IMPURITY B: 4-Fluorobenzenesulfonic Acid (Hydrolysis Product) Inter->Acid H2O (Moisture)

Figure 1: Reaction map highlighting the critical divergence points where yield is lost to sulfones (thermal/stoichiometric failure) or sulfonic acids (moisture failure).[1]

Critical Control Points (CCP) & Troubleshooting

CCP 1: The Chlorosulfonation Step

The Enemy: 4,4'-Difluorodiphenyl Sulfone (DCDPS analog) Symptom: Low yield of sulfonyl chloride; presence of a high-melting, insoluble white solid that persists through workup.[1]

Mechanism of Failure: The reaction proceeds via electrophilic aromatic substitution. The intermediate, 4-fluorobenzenesulfonyl chloride, is itself an electrophile. If the concentration of fluorobenzene is high relative to chlorosulfonic acid, or if the temperature rises, the sulfonyl chloride attacks a second molecule of fluorobenzene (Friedel-Crafts sulfonylation) to form the diaryl sulfone [1].

Protocol Adjustments:

  • Stoichiometry is Key: You must use a significant excess of chlorosulfonic acid (typically 3–5 equivalents).[1] The acid acts as both reagent and solvent, diluting the reactive intermediate and preventing it from encountering unreacted fluorobenzene.

  • Temperature Control: The formation of the sulfonyl chloride is kinetically favored at lower temperatures (0–20°C).[1] The sulfone formation is thermodynamically favored and accelerates significantly above 50°C.

  • Thionyl Chloride Addition: Adding thionyl chloride (

    
    ) scavenges the sulfonic acid intermediate and drives it to the chloride, preventing the condensation that leads to sulfone [2].
    
CCP 2: The Amination Step

The Enemy: 4-Fluorobenzenesulfonic Acid (Hydrolysis) Symptom: Product fails to precipitate upon acidification; low isolated yield; pH drifts acidic rapidly.[1]

Mechanism of Failure: Sulfonyl chlorides are moisture sensitive.[1] In the presence of water (even from aqueous ammonia), there is a competition between the nucleophilic attack of


 (forming sulfonamide) and 

(reverting to sulfonic acid).[1] Sulfonic acids are water-soluble and will not precipitate, leading to "invisible" yield loss.[1]

Protocol Adjustments:

  • Ammonia Source: Use concentrated ammonium hydroxide (28-30%) or, preferably, anhydrous ammonia gas in an organic solvent (e.g., THF or DCM) to eliminate water competition.[1]

  • Rate of Addition: Add the sulfonyl chloride to the ammonia (inverse addition).[1] This ensures the electrophile always encounters a massive excess of nucleophile (

    
    ), favoring amide formation over hydrolysis.[1]
    

Troubleshooting Guide (Symptom Solution)

SymptomProbable CauseCorrective Action
Insoluble white solid in crude sulfonyl chloride (Step 1)Sulfone Formation (4,4'-difluorodiphenyl sulfone).[1] Caused by high temps or low acid ratio.[1]Prevention: Increase

to 5 equiv. Keep T < 20°C.Fix: Sulfones are highly insoluble in ether/ligroin.[1] Extract product with ether; filter off the solid sulfone.
Oily product that refuses to crystallize (Step 2)Impurity Eutectic. Presence of ortho-isomer (2-FBSA) lowering melting point.[1]Purification: Recrystallize from Ethanol/Water (See Section 4).[1] The para-isomer crystallizes preferentially.
Low Yield (Product stays in aqueous layer)Hydrolysis. Sulfonyl chloride reverted to sulfonic acid.[1]Prevention: Maintain T < 10°C during amination. Use higher concentration

.[1] Ensure pH > 9 throughout addition.
Pink/Red color in final productOxidation/Polymerization. Trace aniline derivatives or phenol impurities.[1]Purification: Treat hot recrystallization solution with activated charcoal (1-2% w/w) before filtration.

Optimized Experimental Protocol

Note: This protocol is designed to minimize the side reactions described above.

Step A: Synthesis of 4-Fluorobenzenesulfonyl Chloride[1][2][3]
  • Setup: Flame-dry a 3-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas trap (HCl evolution).

  • Charge: Add Chlorosulfonic acid (5.0 equiv) . Cool to 0°C in an ice-salt bath.

  • Addition: Add Fluorobenzene (1.0 equiv) dropwise over 1 hour.

    • Critical: Rate must be slow enough to maintain internal T < 5°C. Fast addition promotes sulfone formation.[1]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours.

    • Check: Do not heat.[1] Heating drives sulfone production.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Safety: This is extremely exothermic.[1]

  • Isolation: Extract the oily precipitate immediately with Dichloromethane (DCM).[1] Wash with cold water.[1] Dry over

    
    .[1]
    
Step B: Amination to 4-Fluorobenzenesulfonamide[1][2]
  • Setup: Flask with stirrer, cooled to 0°C .

  • Charge: Concentrated Ammonium Hydroxide (10 equiv) OR Ammonia saturated in THF.

  • Addition: Add the DCM solution of sulfonyl chloride (from Step A) dropwise to the ammonia.

    • Why: Inverse addition keeps

      
       in excess, suppressing hydrolysis and bis(sulfonyl)imide formation.[1]
      
  • Workup: Evaporate organic solvent. The product will precipitate as a white solid.

  • Purification (Recrystallization):

    • Solvent: Ethanol/Water (1:1).[1]

    • Dissolve crude solid in minimum boiling ethanol.

    • Add hot water until slightly turbid.[1][2]

    • Cool slowly to 4°C. Filter and dry.

Decision Tree for Purification

Use this logic flow to determine the necessary purification steps based on your crude analysis.

PurificationTree Start Analyze Crude 4-FBSA (HPLC/NMR) CheckSulfone Is Sulfone Present? (Insoluble solid, NMR aromatic region) Start->CheckSulfone CheckOrtho Is Ortho-Isomer Present? (> 1%) CheckSulfone->CheckOrtho No ActionFilter Hot Filtration required during recrystallization CheckSulfone->ActionFilter Yes CheckColor Is Product Colored? CheckOrtho->CheckColor No ActionRecrys Recrystallize from Ethanol/Water CheckOrtho->ActionRecrys Yes ActionCharcoal Add Activated Charcoal to hot solution CheckColor->ActionCharcoal Yes Final Pure 4-FBSA CheckColor->Final No ActionFilter->CheckOrtho ActionRecrys->Final ActionCharcoal->ActionRecrys

Figure 2: Purification logic flow. Sulfones are best removed via hot filtration due to insolubility, while isomers require fractional crystallization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 877. (General mechanism for chlorosulfonation and sulfone byproducts).[1]

  • Jintong, L. et al. "Process for the preparation of 4,4'-dichlorodiphenyl sulfone." U.S. Patent 4,871,876, Oct 3, 1989. Link (Detailed kinetics of sulfone formation in chlorosulfonation and mitigation via thionyl chloride).

  • BenchChem. "Technical Support: Synthesis of Sulfonamides." Link (General protocols for amination and hydrolysis avoidance).[1]

  • Sigma-Aldrich. "Product Specification: 4-Fluorobenzenesulfonyl chloride."[1] Link (Physical properties and handling of the intermediate).[1]

Sources

Optimization

Purification techniques for 4-Fluorobenzenesulfonamide and its derivatives

Technical Support Center: Purification of 4-Fluorobenzenesulfonamide & Derivatives Topic: Purification techniques for 4-Fluorobenzenesulfonamide (CAS: 402-46-0) and its derivatives. Audience: Researchers, Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Fluorobenzenesulfonamide & Derivatives

Topic: Purification techniques for 4-Fluorobenzenesulfonamide (CAS: 402-46-0) and its derivatives. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: The Purity Imperative

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that 4-Fluorobenzenesulfonamide is a critical scaffold in medicinal chemistry, serving as a precursor for carbonic anhydrase inhibitors, COX-2 inhibitors, and various antimicrobial agents. Its purity is non-negotiable for reliable biological data.

This guide moves beyond generic textbook advice. It addresses the specific physicochemical behaviors of fluorinated sulfonamides—most notably their tendency to "oil out" during crystallization and their specific acidity profile (pKa ~9.8–10.1) which allows for chemically intelligent purification.

Module 1: Initial Assessment & Characterization

Q: My crude product is an off-white solid. How do I quickly assess if I need recrystallization or chromatography?

A: Do not rely solely on melting point. Sulfonamides often trap solvent or starting materials that depress the melting point only slightly but ruin biological assays.

  • The "Spot-Check" Protocol: Run a Thin Layer Chromatography (TLC) plate using Ethyl Acetate:Hexane (1:1) .

    • Result A (Single Spot): If the R_f is ~0.4–0.6 and the spot is tight, check the melting point. If it matches the literature value (124–129 °C for the parent compound), you may only need a solvent wash.

    • Result B (Trailing/Multiple Spots): If you see a spot at the baseline (sulfonic acid) or a fast-moving spot near the solvent front (bis-sulfonamide or sulfonyl chloride), purification is required.

  • Decision Matrix:

    • High impurity load (>10%): Perform Acid-Base Extraction (Module 3) first.

    • Moderate impurity load (<10%): Proceed to Recrystallization (Module 2).

    • Close-eluting isomers: Use Flash Chromatography (Module 4).

Module 2: Recrystallization (The Workhorse)

Q: I am trying to recrystallize 4-fluorobenzenesulfonamide, but it keeps "oiling out" as a goo at the bottom of the flask. How do I fix this?

A: "Oiling out" is the most common failure mode for this compound class. It happens when the compound's melting point in the solvent mixture is lower than its solubility limit temperature.[1] Essentially, it separates as a liquid phase before it can crystallize.

The Fix: The "Seeded Cloud" Protocol

  • Solvent Choice: Use Ethanol/Water or Methanol/Water . Avoid pure non-polar solvents like toluene, which exacerbate oiling.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Methanol).

  • The Critical Step: Remove from heat.[2] Add warm water dropwise just until the solution turns slightly cloudy (turbid).

  • Re-solubilize: Add 1-2 drops of hot Ethanol to make it clear again.

  • Seeding: Add a tiny crystal of pure 4-fluorobenzenesulfonamide (if available) or scratch the glass surface with a rod.

  • Insulated Cooling: Do not place it directly in an ice bath. Wrap the flask in a towel and let it cool to room temperature over 2-3 hours. This slow cooling prevents the liquid-liquid phase separation (oiling).

Q: What quantitative solubility data should I use for solvent selection?

A: Refer to the solubility profile below for the parent compound.[3]

SolventSolubility (Hot)Solubility (Cold)Suitability
Water LowInsolubleAnti-solvent
Ethanol (95%) HighModerateGood Solvent
Ethyl Acetate Very HighHighPoor (Yield loss)
Toluene ModerateLowRisk of Oiling Out
DCM HighHighPoor for Cryst.

Module 3: Chemical Purification (Acid-Base Extraction)

Q: Can I purify this compound without running a column?

A: Yes. You can exploit the acidity of the sulfonamide N-H proton. The pKa of 4-fluorobenzenesulfonamide is approximately 9.8–10.1 . This is acidic enough to be deprotonated by Sodium Hydroxide (pH ~14) but not by weak bases like Bicarbonate.

The "pH-Switch" Protocol: This method removes non-acidic impurities (e.g., bis-sulfonamides, starting sulfonyl chlorides) and highly acidic impurities (sulfonic acids) if managed correctly.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in 1M NaOH (aq). The sulfonamide forms a water-soluble sodium salt.

    • Note: If the solution is cloudy, these are non-acidic impurities.

  • Wash: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Action:Discard the organic layer. It contains the non-acidic impurities.

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl or Acetic Acid to pH ~4–5.

    • Observation: The pure sulfonamide will precipitate as a white solid.

  • Filtration: Collect the solid by vacuum filtration and wash with cold water.

Visualizing the Workflow:

AcidBasePurification Start Crude Mixture (Sulfonamide + Impurities) NaOH Add 1M NaOH (aq) Start->NaOH Check Is it soluble? NaOH->Check Filter Filter / Extract with DCM Check->Filter Yes (Salt formed) OrganicWaste Organic Layer (Discard: Bis-sulfonamides, Chloride) Filter->OrganicWaste Organic Phase AqueousPhase Aqueous Layer (Contains Sulfonamide Salt) Filter->AqueousPhase Aqueous Phase Acidify Acidify with HCl to pH 4-5 AqueousPhase->Acidify Precipitate Precipitate Forms Acidify->Precipitate Final Pure 4-Fluorobenzenesulfonamide Precipitate->Final

Caption: Logic flow for the Acid-Base "pH-Switch" purification method, exploiting the pKa ~10 of the sulfonamide.

Module 4: Chromatographic Techniques

Q: I have a difficult separation of the sulfonamide from a des-fluoro impurity. What are the best Flash Chromatography conditions?

A: Sulfonamides are polar and can streak on silica gel due to their hydrogen bond donor capability.

Recommended Conditions:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase:

    • Standard:Hexane / Ethyl Acetate gradient (0% to 60% EtOAc).

    • For Streaking: Add 1% Acetic Acid to the mobile phase to suppress ionization of the N-H proton, sharpening the peaks.

    • Alternative:Dichloromethane / Methanol (0% to 5% MeOH). This is excellent for more polar derivatives.

  • Loading: Use "Dry Loading."[3] Dissolve the crude in a minimum of DCM, mix with silica, evaporate to dryness, and load the powder. This improves resolution significantly compared to liquid loading for sulfonamides.

Module 5: Scavenging & Polishing

Q: My product is pure by NMR but has a slight yellow/brown tint. How do I remove it?

A: Color is often due to trace oxidation products of aniline precursors.

  • Dissolve the compound in boiling Ethanol.

  • Add Activated Carbon (5–10% by weight of the solute).

  • Boil for 5–10 minutes.

  • Hot Filtration: Filter while hot through a celite pad. If you let it cool during filtration, the product will crystallize in the filter and be lost.

  • Proceed with standard recrystallization (Module 2).

References

  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide (CAS 402-46-0) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and partitioning of sulfonamides: The impact of fluorine substitution. Journal of Chemical Thermodynamics. (Contextual grounding on F-substitution effects).
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products - Troubleshooting Guide. (General troubleshooting for sulfonamide oiling out).
  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (TLC) Guide. Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluorobenzenesulfonamide Reactions

Status: Active Ticket ID: T-FBSA-402 Subject: Optimization of Conversion Rates & Yield in 4-Fluorobenzenesulfonamide Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executive Summary You a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-FBSA-402 Subject: Optimization of Conversion Rates & Yield in 4-Fluorobenzenesulfonamide Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are encountering low conversion rates with 4-Fluorobenzenesulfonamide (CAS: 402-46-0) .[1] This scaffold is a critical intermediate in medicinal chemistry, particularly for carbonic anhydrase inhibitors and PI3K/mTOR dual inhibitors.[1] Its reactivity is governed by two competing factors: the electron-withdrawing fluorine atom (which increases the acidity of the -NH₂ protons, pKa ~9.7) and the nucleophilicity of the nitrogen atom.

Low conversion typically stems from three distinct failure modes:

  • Precursor Instability: Hydrolysis of the sulfonyl chloride starting material.[1]

  • Nucleophilic Stalling: Poor deprotonation or catalyst poisoning during N-arylation (Buchwald-Hartwig).[1]

  • Solubility Mismatch: "Oiling out" or precipitation of intermediates in non-polar solvents.[1]

This guide provides a root-cause analysis and validated protocols to restore your yields.

Module 1: Synthesis from Sulfonyl Chloride (The Foundation)

Context: The standard synthesis involves reacting 4-fluorobenzenesulfonyl chloride with ammonia or an amine.[1] Common Issue: The reaction stalls at 50-60% conversion, or you isolate the sulfonic acid byproduct.

Diagnostic Q&A

Q: I am seeing a large peak at the baseline of my TLC/LCMS. Is this my product? A: Likely not. This is often 4-fluorobenzenesulfonic acid , resulting from the hydrolysis of your sulfonyl chloride.[1] Sulfonyl chlorides are moisture-sensitive.[1] If your solvent (DCM, THF) is "wet" or your amine is aqueous (e.g., NH₄OH) without proper phase transfer control, water competes with the amine.

  • Fix: Switch to anhydrous conditions. Use dry THF or DCM and gaseous ammonia or a solution of NH₃ in dioxane/methanol.[1] If using aqueous ammonia, lower the temperature to 0°C to suppress the hydrolysis rate relative to aminolysis.

Q: My reaction turns into a solid block. How do I handle this? A: This is "caking" caused by the rapid precipitation of ammonium chloride (or amine-HCl salts).[1] It stops the stirrer, preventing mixing and stalling the reaction.

  • Fix: Dilute the reaction significantly (0.1 M concentration). Use a mechanical stirrer rather than a magnetic stir bar for scales >5g.

Optimized Protocol: Anhydrous Aminolysis
  • Reagents: 4-Fluorobenzenesulfonyl chloride (1.0 eq), NH₃ (0.5 M in Dioxane, 3.0 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Cool the amine solution to 0°C.

    • Add sulfonyl chloride dropwise (as a solution in THF) to control exotherm.[1]

    • Warm to RT and stir for 2 hours.

    • Workup: Concentrate, redissolve in EtOAc, wash with 1M HCl (to remove excess amine) and Brine.

    • Purification: Recrystallize from Ethanol/Water (7:3) if necessary.

Module 2: N-Functionalization (The Application)

Context: Using 4-fluorobenzenesulfonamide as a nucleophile in Buchwald-Hartwig couplings or alkylations. Common Issue: <20% conversion, recovery of starting sulfonamide.[1]

Diagnostic Q&A

Q: I'm using Pd(PPh₃)₄ and NaH, but the reaction is black and dead. Why? A: Sulfonamides are difficult coupling partners.[1] NaH can be too aggressive, causing bis-alkylation or side reactions.[1] More importantly, Pd(PPh₃)₄ is often insufficient for sulfonamide N-arylation.[1]

  • Fix: Switch to a Pd(0)/Xantphos or Pd(OAc)₂/BrettPhos system.[1] These bulky, electron-rich ligands facilitate the difficult reductive elimination step involving the sulfonamide nitrogen.

Q: My product is forming, but I also see a "dimer" with two alkyl groups. A: This is N,N-disubstitution .[1] The remaining proton on the mono-substituted sulfonamide is more acidic than the starting material, making it prone to a second reaction.

  • Fix: Use a slight deficiency of the electrophile (0.9 eq) or switch to a weaker base like Cs₂CO₃ or K₃PO₄ in dioxane to mitigate the deprotonation of the product.

Optimized Protocol: Buchwald-Hartwig Coupling
  • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (3 mol%).[1]

  • Base: Cs₂CO₃ (1.5 eq) — Crucial: Must be dry/finely ground.[1]

  • Solvent: 1,4-Dioxane (degassed), 100°C.

  • Note: If the aryl halide has ortho-substituents, switch ligand to BrettPhos .[1]

Module 3: Critical Data & Reference Tables

Table 1: Physicochemical Profile[1]
PropertyValueImplication for Experiment
MW 175.18 g/mol Calculation basis.[1][2]
pKa ~9.7 (Sulfonamide NH)Moderately acidic.[1] Deprotonates with Carbonates (K₂CO₃) or Hydroxides.[1]
Solubility (High) DMSO, DMF, Acetone, EtOHGood reaction solvents.[1]
Solubility (Low) Water, Hexanes, TolueneUse these for precipitation/workup ("crashing out").[1]
Melting Point 124–127 °CGood indicator of purity.[1] Sharp MP = Pure.[1]
Table 2: Solvent Compatibility Matrix
SolventSuitabilityNotes
Water PoorCauses hydrolysis of chloride precursor; product precipitates.[1]
DCM GoodExcellent for synthesis and extraction.[1]
DMSO ExcellentBest for S_NAr or nucleophilic attacks; difficult to remove.[1]
Ethanol VariableGood for recrystallization; avoid in chloride synthesis (forms ester byproduct).[1]

Module 4: Visualization & Logic

Diagram 1: Synthesis & Failure Pathways

This diagram illustrates the primary reaction pathway and the critical side-reactions (hydrolysis and bis-alkylation) that reduce yield.

ReactionPathways SM 4-Fluorobenzenesulfonyl Chloride Product 4-Fluorobenzene- sulfonamide SM->Product  + Amine (Dry conditions)   Side1 Sulfonic Acid (Hydrolysis) SM->Side1  + Water (Wet solvent)   Water Water (Impurity) Amine Amine/Ammonia Side2 Bis-Sulfonamide (Over-reaction) Product->Side2  + Excess SM / High Temp  

Caption: Figure 1. Competitive pathways in sulfonamide synthesis. Hydrolysis (red) competes with product formation (green) in the presence of moisture.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of low conversion.

Troubleshooting Start Issue: Low Conversion CheckSM Check Starting Material Purity (TLC/LCMS) Start->CheckSM Hydrolysis Sulfonic Acid Detected? CheckSM->Hydrolysis YesHydro CAUSE: Moisture FIX: Dry Solvents, Inert Atm. Hydrolysis->YesHydro Yes NoHydro Check Reaction Conditions Hydrolysis->NoHydro No Precip Did it turn solid? NoHydro->Precip YesPrecip CAUSE: Mixing Failure FIX: Dilute, Mech. Stirrer Precip->YesPrecip Yes NoPrecip Check Reagents Precip->NoPrecip No OldAmine Is Amine Old/Wet? NoPrecip->OldAmine YesOld CAUSE: Stoichiometry Error FIX: Use Fresh Reagents OldAmine->YesOld Yes

Caption: Figure 2. Step-by-step diagnostic flow for identifying yield loss mechanisms.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from 3[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4-Fluorobenzenesulfonamide Compound Summary. Retrieved from 2[1][2]

  • Sigma-Aldrich. (2025).[1] 4-Fluorobenzenesulfonamide Product Specification & Safety Data. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Sulfonamides via S-N Coupling. Retrieved from 4[1]

  • University of Massachusetts Amherst. (2024).[1] Recrystallization Protocols for Organic Compounds. Retrieved from 5[1]

Sources

Optimization

Common pitfalls in the characterization of 4-Fluorobenzenesulfonamide products

Technical Support Center: Characterization of 4-Fluorobenzenesulfonamide Doc ID: FBSA-CHAR-001 | Revision: 2.4 | Status: Active Welcome to the Bench I am Dr. Aris Thorne, Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of 4-Fluorobenzenesulfonamide Doc ID: FBSA-CHAR-001 | Revision: 2.4 | Status: Active

Welcome to the Bench

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your spectrum doesn't look like the textbook prediction, or your melting point is drifting.

4-Fluorobenzenesulfonamide (CAS: 402-46-0) is a deceptively simple molecule. It serves as a critical scaffold in the synthesis of carbonic anhydrase inhibitors and COX-2 inhibitors. However, the interplay between the electron-withdrawing fluorine atom and the sulfonamide moiety creates specific characterization traps.

This guide is not a generic SOP. It is a troubleshooting system designed to distinguish between experimental error and chemical reality .

Module 1: NMR Spectroscopy – The "Vanishing" Protons & Splitting Headaches

User Issue: "I synthesized the product, but in my


H NMR, the integration is short by 2 protons, and the aromatic region looks like a forest of multiplets instead of two clean doublets."
The Root Cause: Solvent Exchange & Heteronuclear Coupling

Two distinct phenomena are happening here. First, sulfonamide protons (


) are acidic and exchangeable. Second, Fluorine (

) is spin-active (

) and couples strongly to the aromatic ring protons.
Troubleshooting Logic Tree

NMR_Troubleshooting start Abnormal 1H NMR Spectrum check_nh2 Are NH2 protons visible? start->check_nh2 aromatic_mess Aromatic region complex? start->aromatic_mess solvent_check Solvent used? check_nh2->solvent_check No / Broad cdcl3 Cause: Rapid Exchange/H-Bonding Action: Switch to DMSO-d6 solvent_check->cdcl3 CDCl3 dmso Cause: Wet Solvent (Water Peak) Action: Dry sample, use fresh ampoule solvent_check->dmso DMSO-d6 coupling_check Is it 19F Coupling? aromatic_mess->coupling_check normal Result: AA'BB'X System Action: Verify with 19F NMR coupling_check->normal Yes (Expected)

Figure 1: Decision matrix for diagnosing common NMR anomalies in fluorinated sulfonamides.

Technical Deep Dive
  • The Solvent Trap (CDCl

    
     vs. DMSO-d
    
    
    
    ):
    In Chloroform-d, the
    
    
    protons often appear as a broad hump or disappear entirely due to quadrupole broadening (from
    
    
    ) and chemical exchange.
    • The Fix: Always characterize sulfonamides in DMSO-d

      
       . The sulfoxide oxygen acts as a hydrogen bond acceptor, "locking" the 
      
      
      
      protons in place. They will appear as a sharp singlet (or doublet if chiral) around 7.3 – 7.6 ppm .
  • The Fluorine Coupling Effect: You expect two doublets (typical para-substitution). Instead, you see complex multiplets.

    • Mechanism: The

      
       nucleus splits the ortho protons (
      
      
      
      ) and the meta protons (
      
      
      ). This transforms the spectrum into a higher-order AA'BB'X system .
    • Validation: Run a

      
      -decoupled 
      
      
      
      NMR if your instrument allows (
      
      
      ). The multiplets will collapse back into the expected clean doublets.
Standardized NMR Data Table (in DMSO-d )
NucleusPositionShift (

ppm)
MultiplicityCoupling Constants (

)

H

7.30 – 7.50Singlet (Broad)N/A

H
Ar-H (ortho to

)
7.80 – 7.90Multiplet


H
Ar-H (ortho to F)7.35 – 7.45Multiplet


F
Ar-F-105 to -108Multiplet(Relative to

)

Module 2: Purity & Impurity Profiling

User Issue: "My LC-MS shows a mass peak at 176 (M+H), but the melting point is 20 degrees too low."

The Hydrolysis Trap

The precursor, 4-fluorobenzenesulfonyl chloride , is highly moisture-sensitive. If your amination reaction was incomplete or wet, you will have 4-fluorobenzenesulfonic acid as a contaminant.

  • Sulfonamide (Product): MP ~124-127 °C. Amphoteric but stable.

  • Sulfonic Acid (Impurity): Hygroscopic, lower/broad melting point. Very acidic.

  • Sulfonyl Chloride (Starting Material): MP ~36 °C. Pungent smell.

Impurity Identification Workflow

Impurity_Check sample Crude Sample tlc TLC (EtOAc:Hex 1:1) sample->tlc sm High Rf (>0.8) Sulfonyl Chloride tlc->sm prod Mid Rf (~0.4) Sulfonamide tlc->prod acid Baseline (Rf=0) Sulfonic Acid tlc->acid

Figure 2: Rapid Thin Layer Chromatography (TLC) profiling for impurity detection.

Protocol: The "Biphasic Wash" Purification

If you suspect sulfonic acid contamination, recrystallization alone often fails because the acid co-precipitates.

  • Dissolve crude solid in Ethyl Acetate .

  • Wash 2x with 5% NaHCO

    
      (aq).
    
    • Why? The sulfonic acid forms a water-soluble sodium salt and moves to the aqueous layer. The sulfonamide (

      
      ) remains protonated and stays in the organic layer.
      
  • Wash 1x with Brine.

  • Dry over MgSO

    
     and evaporate.
    

Module 3: Vibrational Spectroscopy (IR) & Thermal Analysis

User Issue: "I am using IR for QC. Which peaks confirm I have the sulfonamide and not the acid?"

Diagnostic IR Bands

Do not rely on the fingerprint region. Focus on the functional group transformation. The disappearance of the Sulfonyl Chloride bands and appearance of the N-H bands are your confirmation.

Functional GroupVibration ModeWavenumber (cm

)
Diagnostic Note

Stretch (Asym/Sym)3350 / 3260 Look for the "doublet" spike. If broad/missing, check for moisture.

Asymmetric Stretch1320 – 1340 Very Strong.

Symmetric Stretch1150 – 1170 Very Strong.
C-F Aryl-F Stretch1220 – 1240 Often overlaps with sulfonamide bands; use NMR for F-confirmation.
Polymorphism Alert

Sulfonamides are notorious for polymorphism (different crystal packing).

  • Observation: If your DSC (Differential Scanning Calorimetry) shows a small endotherm at 110 °C followed by a melt at 125 °C, you likely have a metastable polymorph converting to the stable form.

  • Standard MP: 124 – 127 °C is the literature standard for the stable form [1].

FAQ: Frequently Asked Questions

Q: Can I use


F NMR for quantitative purity analysis (qNMR)? 
A:  Yes, and it is often superior to 

H NMR because there is no background interference from solvents or water.
  • Protocol: Add an internal standard (e.g.,

    
    -trifluorotoluene, 
    
    
    
    ppm) to your NMR tube. Ensure the relaxation delay (
    
    
    ) is at least 10 seconds, as Fluorine nuclei can have long
    
    
    relaxation times.

Q: My product turned pink after drying in the oven. A: This indicates oxidation, likely of trace aniline impurities (4-fluoroaniline) formed if the reaction conditions were too harsh (e.g., high heat during amination). Recrystallize from Ethanol/Water.

Q: Why does the mass spec show a peak at 349? A: This is the


 dimer or 

cluster. Sulfonamides aggregate strongly in electrospray ionization (ESI) sources. It does not necessarily mean you have a dimer impurity.

References

  • Sigma-Aldrich. 4-Fluorobenzenesulfonamide Product Specification & MSDS. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for CA inhibition relevance).
  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link (For solvent impurity identification).

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of 4-Fluorobenzenesulfonamide

Welcome to the technical support resource for 4-Fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered during its use in various reaction media. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 4-Fluorobenzenesulfonamide, which are critical to understanding its behavior in solution.

Q1: What are the key physicochemical properties of 4-Fluorobenzenesulfonamide?

Understanding the inherent properties of 4-Fluorobenzenesulfonamide is the first step in troubleshooting its solubility. It is a white to off-white solid at room temperature.[] Key properties are summarized below.

Table 1: Physicochemical Properties of 4-Fluorobenzenesulfonamide

PropertyValueSource(s)
CAS Number 402-46-0[2][3]
Molecular Formula C₆H₆FNO₂S[][2]
Molecular Weight 175.18 g/mol [][4]
Melting Point 124-129 °C[][3][5]
Appearance White to off-white powder or crystals[]
pKa The sulfonamide proton (N-H) is weakly acidic.[6][7]
Q2: What is the general solubility profile of 4-Fluorobenzenesulfonamide?

4-Fluorobenzenesulfonamide is a polar molecule. This is due to the presence of the sulfonamide group (-SO₂NH₂) and the fluorine atom, which create significant dipole moments. Consequently, its solubility is governed by the "like dissolves like" principle.[8]

  • High Solubility: It is soluble in polar solvents, including water, methanol, and other alcohols.[2][5]

  • Moderate Solubility: It exhibits solubility in moderately polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM).[9][10]

  • Low Solubility: It has poor solubility in non-polar solvents like toluene, hexane, and diethyl ether.[10]

Q3: What primary factors influence the solubility of 4-Fluorobenzenesulfonamide in a reaction?

There are four main factors you can manipulate to control its solubility:

  • Temperature: For most solids, including 4-Fluorobenzenesulfonamide, solubility increases as the temperature of the solvent increases.[8][11][12] This is because the additional thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[12]

  • Solvent Polarity: The choice of solvent is paramount. A solvent that has a similar polarity to 4-Fluorobenzenesulfonamide will be most effective at dissolving it.[8]

  • pH of the Medium: As a weak acid, the sulfonamide proton can be removed under basic conditions.[7] The resulting anion (sulfonamidate) is an ionic salt, which has significantly higher solubility in polar and aqueous media.[6][13]

  • Presence of Co-solvents: A mixture of solvents can be used to fine-tune the polarity of the reaction medium, often providing a solubility profile that a single solvent cannot.[14]

Troubleshooting Guide: Common Solubility Problems

This section provides structured, in-depth solutions to specific problems you may encounter.

Problem 1: Poor solubility in a non-polar or weakly polar aprotic solvent (e.g., Toluene, DCM).

Q: I am attempting a reaction with 4-Fluorobenzenesulfonamide in Toluene, but it won't dissolve, even with stirring. How can I get it into solution?

This is a classic polarity mismatch issue. The high polarity of 4-Fluorobenzenesulfonamide prevents it from being effectively solvated by non-polar Toluene.

Solution A: Solvent System Modification
  • Change the Solvent: The most straightforward solution is to switch to a more polar solvent that is compatible with your reaction chemistry.

    Table 2: Recommended Solvents for 4-Fluorobenzenesulfonamide

Solvent ClassExamplesSuitability Notes
Polar Protic Methanol, EthanolExcellent solubility, but may interfere with reagents sensitive to acidic protons.
Dipolar Aprotic Acetonitrile (MeCN), DMF, NMPGood to excellent solubility. Often used in sulfonamide synthesis.[15]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood solubility and generally less reactive than protic solvents.
Chlorinated Dichloromethane (DCM)Moderate solubility, but often sufficient for many reactions.
  • Introduce a Polar Co-solvent: If you must use a non-polar solvent, adding a small amount of a polar, miscible co-solvent can dramatically increase solubility. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices.

    • To your suspension of 4-Fluorobenzenesulfonamide in the non-polar solvent (e.g., 10 mL Toluene), add a polar co-solvent (e.g., DMF) dropwise with vigorous stirring.

    • Observe for dissolution. Note the approximate volume percentage of the co-solvent required.

    • Causality: The polar co-solvent creates "pockets" of polarity within the bulk non-polar medium, which can effectively solvate the 4-Fluorobenzenesulfonamide molecules.

    • Caution: Ensure the co-solvent does not negatively impact your reaction kinetics or lead to side products.

Solution B: Increase the Temperature

For many organic compounds, solubility increases exponentially with temperature.[16]

  • Equip your reaction flask with a reflux condenser and a thermometer.

  • Begin stirring the suspension at room temperature.

  • Slowly heat the mixture using an oil bath. Monitor the temperature and observe the point at which the solid dissolves completely.

  • Do not exceed the boiling point of the solvent or the thermal stability limits of your reagents. For instance, a known reaction using 4-Fluorobenzenesulfonamide proceeds at 55-60 °C.[2][17]

  • Self-Validation: If the solid precipitates upon cooling, it confirms a temperature-dependent solubility issue. The reaction must be maintained at or above the dissolution temperature.

start Start: Poor solubility in non-polar solvent check_solvent Is changing the primary solvent an option? start->check_solvent change_solvent Switch to a more polar solvent (e.g., THF, MeCN, DMF) check_solvent->change_solvent Yes add_cosolvent Add a polar co-solvent (e.g., DMF, NMP) dropwise (Protocol 1) check_solvent->add_cosolvent No end_success Success: Homogeneous Solution change_solvent->end_success check_temp Is heating permissible for the reaction? add_cosolvent->check_temp heat_reaction Heat the mixture cautiously while monitoring dissolution (Protocol 2) check_temp->heat_reaction Yes end_fail Re-evaluate: Reaction may be incompatible with starting material. check_temp->end_fail No heat_reaction->end_success

Workflow for non-polar solvent issues.
Problem 2: Poor solubility in aqueous or protic media.

Q: My reaction requires an aqueous buffer at pH 5, but the 4-Fluorobenzenesulfonamide has very low solubility. What are my options?

This issue stems from the fact that at acidic to neutral pH, the sulfonamide exists in its neutral, less soluble form. The key is to leverage its acidic proton.

Solution A: pH Adjustment (If Reaction Tolerates)

The solubility of sulfonamides increases dramatically in alkaline (basic) conditions.[7][13] Increasing the pH deprotonates the sulfonamide nitrogen, forming a highly water-soluble salt.

  • Create a slurry of 4-Fluorobenzenesulfonamide in your aqueous buffer.

  • Slowly add a dilute aqueous base (e.g., 1M NaOH, 1M K₂CO₃) dropwise while monitoring the pH.

  • Observe the pH at which the solid fully dissolves. This indicates the pH required to maintain solubility.

  • Causality: The equilibrium between the neutral sulfonamide (R-SO₂NH₂) and its anionic salt form (R-SO₂NH⁻) is shifted towards the more soluble anion at higher pH, in accordance with Le Châtelier's principle. For many sulfonamides, solubility significantly increases above pH 7, with a tenfold increase possible by pH 8.0.[13]

  • Critical Consideration: This method is only viable if all other reagents and the desired product are stable at the required basic pH.

Solution B: Use a Water-Miscible Organic Co-solvent

If you cannot alter the pH, a co-solvent is the best alternative.

  • Select a Co-solvent: Choose a polar, water-miscible organic solvent such as Methanol, Ethanol, THF, or Acetonitrile.

  • Determine the Ratio: Prepare the reaction's aqueous buffer. Slowly add the chosen organic co-solvent until the 4-Fluorobenzenesulfonamide dissolves at the desired concentration and temperature. Start with a small percentage (e.g., 10% v/v) and increase as needed.

start Start: Poor solubility in aqueous medium check_ph Can the reaction withstand basic pH? start->check_ph adjust_ph Increase pH with base (e.g., NaOH, K₂CO₃) until dissolved (Protocol 3) check_ph->adjust_ph Yes use_cosolvent Add a water-miscible organic co-solvent (e.g., MeOH, THF, MeCN) check_ph->use_cosolvent No end_success Success: Homogeneous Solution adjust_ph->end_success use_cosolvent->end_success end_fail Consider alternative reaction conditions.

Decision tree for aqueous solubility.
Problem 3: Product precipitates during workup or is difficult to extract.

Q: My sulfonamide product seems to be soluble in the aqueous layer during my extraction, leading to low yields. How can I recover it?

This often happens if the aqueous layer is basic, keeping your product in the deprotonated, water-soluble salt form. The goal is to neutralize it to decrease its aqueous solubility.

Solution: pH Adjustment and Salting Out
  • Separate the aqueous layer that contains your product.

  • Cool the aqueous layer in an ice bath to further decrease the product's solubility.

  • Slowly add an acid (e.g., 1M HCl, 5% citric acid) while stirring until the pH is acidic (pH ~2-4).

  • Observation: Your neutral sulfonamide product should precipitate as a solid. If it does not, it may be present as an oil or still be too soluble.

  • Extraction: If a solid precipitates, it can be collected by filtration. If no solid forms, proceed to the next step.

  • Salting Out: Add solid sodium chloride (NaCl) to the acidified aqueous layer until it is saturated (no more salt will dissolve).

  • Causality: Saturating the aqueous layer with salt increases its polarity and ionic strength, reducing its capacity to solvate organic molecules and "forcing" your less polar, neutral product out of solution.[18]

  • Re-extract the brine solution with an organic solvent like Ethyl Acetate or DCM. The product should now preferentially move into the organic layer.

  • Dry the combined organic extracts (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to isolate your product.

References

  • LibreTexts. (2023). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • You, Y., & Lee, P. I. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Pharmaceutical Sciences, 91(4), 1068-1076. [Link]

  • Quora. (2021). In general, the solubility of solids increases with temperature. Now does the temperature here refer to the temperature of the solid or the solvent? Also, does temperature affect the solubility of liquids and gases?[Link]

  • Richardson, A. P., & Long, P. H. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Pharmacology and Experimental Therapeutics, 77(4), 352-357. [Link]

  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 896-899. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzenesulfonamide. PubChem. [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4390), 296-297. [Link]

  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Kim, H., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 153, 193-200. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Link]

  • ResearchGate. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • De-Miguel, R. T., et al. (2018). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering, 6(8), 9594-9603. [Link]

  • PubMed. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

Sources

Optimization

Workup procedures to minimize product loss for 4-Fluorobenzenesulfonamide reactions

Topic: Minimizing Product Loss During Workup of 4-Fluorobenzenesulfonamide Document ID: TS-FBSA-004 Role: Senior Application Scientist Status: Active / Verified Introduction: The "Invisible" Loss Vectors Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Product Loss During Workup of 4-Fluorobenzenesulfonamide Document ID: TS-FBSA-004 Role: Senior Application Scientist Status: Active / Verified

Introduction: The "Invisible" Loss Vectors

Welcome to the technical support hub. If you are reading this, you are likely experiencing lower-than-expected yields with 4-Fluorobenzenesulfonamide (CAS: 402-46-0).

In my experience troubleshooting this specific synthesis, 90% of "reaction failures" are actually workup failures . The presence of the fluorine atom at the para position exerts a strong inductive effect (


), making the sulfonamide proton (

) more acidic than in unsubstituted benzenesulfonamides. This seemingly minor electronic shift creates a specific "solubility trap" during aqueous washes.

This guide moves beyond standard recipes to explain the why and how of retaining your product.

Module 1: The Aqueous Solubility Trap (pH Control)

Q: My TLC shows full conversion, but I recovered <20% mass after the aqueous wash. Where did it go?

A: You likely washed your product down the drain because the pH was too high.

The Science: Sulfonamides are amphoteric but primarily behave as weak acids (


). The fluorine substituent withdraws electron density, stabilizing the conjugate base and slightly lowering the 

compared to the parent molecule.
  • pH > 10: The molecule exists as a deprotonated salt (

    
    ). It is highly water-soluble and will partition into the aqueous layer .
    
  • pH < 7: The molecule exists in its neutral, protonated form. It precipitates out of water or partitions into the organic layer.

The Protocol: If you used a base (Ammonia, Pyridine, TEA) during synthesis, your crude mixture is basic. If you wash with water or mild base (NaHCO


) without acidification, the product remains dissolved in the water.
Corrective Workflow:
  • Quench: Pour reaction mixture into ice water.

  • Check pH: Measure the aqueous slurry. It will likely be pH 9–11.

  • Acidify: Dropwise addition of 1M HCl (or H

    
    SO
    
    
    
    ) with vigorous stirring.
  • Target: Adjust to pH 2–3 .

    • Why? This forces the equilibrium completely toward the neutral, insoluble form.

  • Observation: You should see a thick white precipitate form as the pH crosses 7.

pH_Solubility_Switch Start Crude Reaction Mixture (Contains Base) Check Check Aqueous pH Start->Check High_pH pH > 9 (Basic) Check->High_pH Unadjusted Low_pH pH < 3 (Acidic) Check->Low_pH Add 1M HCl Salt_Form Deprotonated Anion [Ar-SO2-NH]- High_pH->Salt_Form Neutral_Form Neutral Sulfonamide Ar-SO2-NH2 Low_pH->Neutral_Form Result_Loss High Water Solubility (Product Lost in Aqueous Waste) Salt_Form->Result_Loss If discarded Result_Keep Precipitation / Organic Soluble (Product Recovered) Neutral_Form->Result_Keep

Figure 1: The pH-dependent solubility switch of sulfonamides. Failure to acidify results in product loss to the aqueous phase.

Module 2: Phase Separation & Emulsions

Q: The layers aren't separating, or I have a "third layer" of rag/oil. How do I fix this?

A: 4-Fluorobenzenesulfonamide can act as a hydrotrope, stabilizing emulsions.

The Science: The sulfonamide group is polar/H-bonding, while the fluorophenyl ring is lipophilic. At neutral pH, this amphiphilic nature can stabilize oil-in-water emulsions, especially if residual amine salts or pyridine are present.

Troubleshooting Table: Solvent Selection & Emulsion Breaking

Solvent SystemSuitabilityNotes
Dichloromethane (DCM) ⭐⭐⭐ (Excellent)High density aids separation. Solubilizes the sulfonamide well.[1]
Ethyl Acetate (EtOAc) ⭐⭐ (Good)Good solubility, but prone to emulsions if the aqueous layer is not distinct.
Diethyl Ether ⭐ (Poor)Solubility is often insufficient; highly flammable.
Brine (Sat. NaCl) Essential Additive Increases aqueous density and ionic strength, forcing the organic product out ("Salting Out").

The Protocol (Emulsion Breaker):

  • Do not shake vigorously: Invert the funnel gently 20-30 times.

  • Add Brine: Add saturated NaCl solution to the aqueous layer.

  • Filtration: If a solid "rag" layer persists at the interface, filter the entire biphasic mixture through a Celite pad.[2] The solid is often impurities, but wash the pad with DCM to ensure no product is trapped.

  • The "Wait" Technique: If using DCM, the organic layer is on the bottom. If the interface is unclear, shine a light from behind the funnel. The organic layer will refract light differently.

Module 3: Crystallization & Drying

Q: I lost mass during recrystallization. What solvent should I use?

A: Avoid pure ethanol. Use a binary solvent system.

The Science: 4-Fluorobenzenesulfonamide is highly soluble in hot ethanol but also moderately soluble in cold ethanol. If you use pure ethanol, a significant portion of your product remains in the mother liquor (the filtrate) and is discarded.

Recommended Recrystallization System: Ethanol/Water (1:1 to 1:2)

  • Dissolve crude solid in minimal hot Ethanol .

  • Slowly add hot Water until slight turbidity (cloudiness) persists.

  • Add a few drops of ethanol to clear it.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Yield Check: The water acts as an "anti-solvent," drastically reducing the solubility of the sulfonamide as the temperature drops, maximizing recovery.

Q: Can I dry this in a vacuum oven?

A: Yes, but monitor temperature.

  • Melting Point: 124–127 °C.[3]

  • Risk: While not extremely volatile, sulfonamides can sublime under high vacuum (>0.1 mmHg) at elevated temperatures.

  • Setting: Dry at 40–50 °C under standard house vacuum (20–100 mmHg). Do not exceed 60 °C if using a high-vacuum manifold.

Summary Workflow: The "Zero-Loss" Protocol

Follow this decision tree to ensure maximum recovery.

Workup_Logic Reaction Reaction Complete Quench Quench into Ice Water Reaction->Quench Precipitate Is there a precipitate? Quench->Precipitate Filter Filter Solid Precipitate->Filter Yes (Heavy Solid) Check_Aq Check Aqueous Layer pH Precipitate->Check_Aq No / Oily Acidify Acidify to pH 2-3 (HCl) Extract Extract w/ DCM (3x) Acidify->Extract Recryst Recrystallize (EtOH/H2O) Filter->Recryst Dry Dry Organic Layer (MgSO4) Extract->Dry Check_Aq->Acidify pH > 7 Check_Aq->Extract pH < 7 Evap Rotary Evaporation Dry->Evap Evap->Recryst

Figure 2: Decision tree for workup. Note that acidification is the critical intervention point if precipitation does not occur immediately.

References

  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sulfonamide synthesis and solubility principles).

  • Organic Syntheses. (n.d.). General procedures for Sulfonamide synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 4-Fluorobenzenesulfonamide as a Selective Enzyme Inhibitor

The following guide validates 4-Fluorobenzenesulfonamide (4-FBS) , distinct from its therapeutic analogs, as a specialized chemical probe for mapping enzyme active site plasticity and fluorine-protein interactions. [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates 4-Fluorobenzenesulfonamide (4-FBS) , distinct from its therapeutic analogs, as a specialized chemical probe for mapping enzyme active site plasticity and fluorine-protein interactions.

[1]

Executive Summary: The Role of 4-FBS in Chemical Biology

4-Fluorobenzenesulfonamide (4-FBS) is not primarily a therapeutic candidate but a high-fidelity structural probe . While clinical inhibitors like Acetazolamide target maximum potency, 4-FBS is utilized to dissect the electronic and steric contributions of fluorine substitution within the Carbonic Anhydrase (CA) active site.

Its validation rests on a unique mechanistic anomaly: unlike most sulfonamides that bind 1:1, 4-FBS has been observed to exhibit a 2:1 binding stoichiometry (two inhibitor molecules per enzyme active site) in specific isoforms (hCA I/II), making it a critical tool for studying cryptic hydrophobic pockets and induced-fit mechanisms.[1]

Comparative Analysis: 4-FBS vs. The Gold Standard

This section objectively contrasts 4-FBS with Acetazolamide (AAZ) , the clinical benchmark.[1] The data highlights why 4-FBS is selected for mechanistic studies rather than therapeutic efficacy.

Table 1: Physicochemical and Kinetic Profile[2][3]
Feature4-Fluorobenzenesulfonamide (4-FBS) Acetazolamide (AAZ) Implication for Research
Primary Target Carbonic Anhydrase II (hCA II)Carbonic Anhydrase II / IX / XII4-FBS serves as a specific probe for hCA II active site plasticity.[1]
Binding Affinity (

)
~200 – 800 nM (Medium Potency)~12 nM (High Potency)4-FBS allows observation of weaker, transient binding states masked by high-affinity binders.[1]
Stoichiometry 2:1 (Inhibitor : Enzyme)1:1 (Inhibitor : Enzyme)Critical Differentiator: 4-FBS reveals secondary binding sites accessible only to fragment-sized ligands.[1]
Binding Driver Zn(II) coordination + Hydrophobic StackingZn(II) coordination + H-bond network4-FBS validates hydrophobic pocket mapping; AAZ validates polar network integrity.[1]
Solubility (LogP) ~0.9 (Moderate Lipophilicity)-0.26 (Hydrophilic)4-FBS is superior for correlating lipophilicity with binding kinetics (

).[1]

Key Insight: Do not use 4-FBS if your goal is maximal inhibition. Use 4-FBS to validate the existence of secondary hydrophobic pockets adjacent to the Zinc active site.

Mechanism of Action: The "Dual-Binding" Anomaly

The scientific value of 4-FBS lies in its ability to reorganize the tertiary structure of hCA II.

  • Primary Binding: The sulfonamide moiety (

    
    ) coordinates directly to the Zn(II) ion, displacing the catalytic water molecule (standard mechanism).
    
  • Secondary Binding: A second 4-FBS molecule occupies a hydrophobic niche near the entrance of the active site, stabilized by

    
     stacking or van der Waals interactions with the primary ligand.
    
Visualization: Kinetic Pathway & Binding Topology[1]

G cluster_legend Mechanism Logic Enzyme Free hCA II (Zn-OH2) Complex1 Binary Complex (1:1 Zn-Coordination) Enzyme->Complex1 Fast Association (Zn Displacement) Inhibitor 4-FBS (Ligand) Inhibitor->Complex1 Complex2 Ternary Complex (2:1 Stacked/Hydrophobic) Inhibitor->Complex2 Excess [L] Complex1->Complex2 Slow Reorganization (Secondary Site Filling) desc 1. Primary 4-FBS binds Zn(II). 2. Protein undergoes conformational shift. 3. Secondary 4-FBS binds hydrophobic pocket.

Figure 1: Kinetic pathway illustrating the transition from binary to the unique ternary complex observed with 4-FBS.

Experimental Validation Protocols

To validate 4-FBS activity, you must employ assays that can distinguish between simple inhibition and its complex binding mode.[1]

Protocol A: Kinetic Validation (Stopped-Flow CO2 Hydration)

Use this to determine


 and validate catalytic suppression.[1]
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Substrate:

      
      -saturated water (approx. 17-25 mM).[1]
      
    • Indicator: 0.2 mM Phenol Red.[1]

  • Workflow:

    • Incubate hCA II (10–20 nM) with 4-FBS (concentration range: 10 nM – 10 µM) for 15 minutes at 25°C.

    • Rapidly mix enzyme-inhibitor solution with

      
       substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).
      
  • Data Analysis:

    • Monitor absorbance drop at 557 nm (acidification).

    • Fit the initial velocity (

      
      ) vs. [Inhibitor] to the Morrison Equation  for tight-binding inhibitors.
      
    • Validation Check: If

      
       shifts significantly with enzyme concentration, the inhibitor is "tight-binding."[1] For 4-FBS, the curve should fit a classic competitive model with 
      
      
      
      nM.[1]
Protocol B: Structural Validation ( NMR Spectroscopy)

Use this to confirm the 2:1 stoichiometry unique to 4-FBS.[1]

  • Sample Setup:

    • Prepare 0.5 mM hCA II in

      
       buffer.
      
    • Titrate 4-FBS from 0.25 mM to 2.0 mM (0.5 to 4 equivalents).

  • Acquisition:

    • Acquire

      
       NMR spectra (e.g., at 470 MHz).[1]
      
  • Interpretation:

    • Signal A (Bound 1): A broad resonance distinct from free ligand (chemical shift anisotropy).

    • Signal B (Bound 2): Appearance of a second bound signal or distinct exchange broadening as [Ligand]:[Protein] ratio exceeds 1:1.

    • Self-Validating Step: If only one signal appears that shifts linearly, the 2:1 hypothesis is rejected for your specific condition.[1] The 2:1 mode is temperature-sensitive (often clearer at

      
      ).
      

References

  • Dugad, L. B., & Gerig, J. T. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes.[1] Biochemistry, 27(12), 4310–4316.[1]

    • [1]

  • Kim, C. Y., & Christianson, D. W. (2001). Structural basis for the inhibition of carbonic anhydrase by sulfonamides.[1] RCSB Protein Data Bank (PDB ID: 1IF4).

    • [1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1]

    • [1]

  • Scott, W. L., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II.[1] PLOS ONE.

    • [1]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluorobenzenesulfonamide Derivatives

Introduction: The Enduring Versatility of the Sulfonamide Scaffold The sulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since the discovery of Prontosil in the 1930s.[1] Its remarkable versatility stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets.[2] Within this broad class, derivatives of 4-fluorobenzenesulfonamide have emerged as particularly fruitful subjects of investigation. The introduction of a fluorine atom at the para-position often enhances metabolic stability, binding affinity, and membrane permeability, making it an attractive starting point for drug discovery.[3]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-fluorobenzenesulfonamide derivatives across several key therapeutic areas, including oncology, infectious diseases, and metabolic disorders. By synthesizing data from numerous studies, we aim to elucidate the causal relationships between specific structural modifications and resulting biological activity, offering a valuable resource for researchers and drug development professionals.

The 4-Fluorobenzenesulfonamide Core: A Blueprint for Modification

The foundational structure of these derivatives allows for systematic chemical modifications at several key positions. Understanding these points of diversification is crucial for rational drug design. The primary locations for substitution are the sulfonamide nitrogen (N) and, to a lesser extent, other positions on the aromatic ring.

SAR_Core cluster_0 4-Fluorobenzenesulfonamide Core Scaffold cluster_1 Key Modification Points Core N_Mod R1: Primary site for introducing diverse moieties (aliphatic, aromatic, heterocyclic). Crucial for target specificity and potency. Core->N_Mod Sulfonamide Nitrogen (N-Substitution) Ring_Mod R2: Secondary site for substitutions. Can modulate electronic properties and steric interactions. Core->Ring_Mod Aromatic Ring (Ring Substitution)

Caption: Core scaffold and primary points for chemical modification.

Comparative SAR Analysis Across Therapeutic Targets

The true utility of the 4-fluorobenzenesulfonamide scaffold is revealed by comparing how different R-group substitutions tailor its derivatives to interact with distinct biological targets.

Anticancer Activity: Targeting Tumor-Specific Pathways

Derivatives of 4-fluorobenzenesulfonamide have shown significant promise as anticancer agents by inhibiting key enzymes that are overexpressed in tumor environments, such as carbonic anhydrases (CAs) and kinases, or by inducing apoptosis.[2][3]

Causality in Target Inhibition: The sulfonamide group is a classic zinc-binding group. In CA inhibitors, the deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme's active site, while the "tail" (the R-group) extends into the active site cavity. The nature of this tail determines the potency and, critically, the selectivity for tumor-associated isoforms like CA IX and CA XII over ubiquitous isoforms like CA I and II.[4][5] For kinase inhibitors, the scaffold often serves as a rigid backbone to correctly position pharmacophores that interact with the ATP-binding pocket.[6][]

Structure-Activity Relationship Insights:

  • Carbonic Anhydrase (CA) Inhibition:

    • Tail Approach: The "tail approach" is a key strategy where modifications are made to the part of the molecule extending from the zinc-binding sulfonamide group.[4]

    • Heterocyclic Tails: Incorporating heterocyclic rings (e.g., pyrazole, thiadiazole, pyridine) often leads to potent inhibition. These moieties can form additional hydrogen bonds and hydrophobic interactions within the active site, enhancing affinity.[5][8]

    • Selectivity: Bulky and rigid cyclic urea derivatives have demonstrated high selectivity for the tumor-associated VchaCA isoform over human isoforms.[9] Compounds incorporating thiophene-linked oxazoles have shown a bias towards CA II inhibition.[8]

  • PI3K/mTOR Dual Inhibition:

    • Derivatives incorporating a 7-azaindazole moiety have yielded highly potent dual inhibitors of PI3K/mTOR. For instance, compound FD274 showed nanomolar IC₅₀ values against PI3K isoforms and mTOR.[] This highlights the scaffold's ability to support complex pharmacophores required for kinase inhibition.

  • Induction of Apoptosis:

    • Pentafluorobenzenesulfonamide derivatives containing a dihydroimidazoline moiety have demonstrated enhanced cytotoxicity. These compounds were shown to induce apoptosis through a caspase-dependent pathway, evidenced by the cleavage of Casp-9, Casp-7, and PARP.[3]

Comparative Performance Data of Anticancer Derivatives

Derivative ClassTarget(s)Key Structural FeatureReported Activity (IC₅₀/Kᵢ)Reference
BenzenesulfonamidesCA IX, CA XIIBicyclic aromatic tailKᵢ = 5.6 nM (CA IX), 6.3 nM (CA XII)[4]
7-AzaindazolesPI3Kα / mTORN-(pyridin-3-yl)-4-fluorobenzenesulfonamideIC₅₀ = 0.65 nM / 2.03 nM[]
Thiazole-BenzenesulfonamidesCA IXThiazole ring with bulky substituentsIC₅₀ = 10.93 nM[5]
PentafluorobenzenesulfonamidesCaspasesDihydroimidazoline moietyMicromolar cytotoxicity[3]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a self-validating system for assessing the inhibitory potential of synthesized derivatives against CA isoforms.

Principle: This is a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.

Workflow Diagram:

CA_Assay_Workflow cluster_workflow CA Inhibition Assay Workflow Prep 1. Prepare Reagents - Enzyme Solution (e.g., hCA IX) - Inhibitor Stock (in DMSO) - pH Indicator (e.g., p-Nitrophenol) - CO2-saturated H2O Incubate 2. Pre-incubation Mix enzyme, buffer, and inhibitor. Allow to equilibrate. Prep->Incubate Initiate 3. Initiate Reaction Rapidly mix with CO2 substrate in stopped-flow instrument. Incubate->Initiate Measure 4. Data Acquisition Monitor absorbance change (e.g., at 400 nm) as pH drops. Initiate->Measure Analyze 5. Data Analysis Calculate initial reaction rates. Determine IC50 or Ki values. Measure->Analyze

Caption: Workflow for the stopped-flow CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

    • Prepare a stock solution of the 4-fluorobenzenesulfonamide test compound in DMSO. Create serial dilutions.

    • Prepare a buffer solution containing a pH indicator (e.g., 0.2 mM p-nitrophenol).

    • Prepare the substrate by bubbling CO₂ gas through chilled, deionized water until saturation.

  • Enzyme-Inhibitor Incubation: In a cuvette or syringe, mix the enzyme solution with the buffer containing the pH indicator. Add the test compound at various concentrations and allow the mixture to equilibrate for 5-10 minutes at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water substrate.

  • Data Acquisition: Monitor the decrease in absorbance of the pH indicator at its λ_max (e.g., 400 nm for p-nitrophenol) over time. The rate of change is proportional to the rate of CO₂ hydration.

  • Data Analysis:

    • Calculate the initial enzymatic rates from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation if the substrate concentration and K_m are known.

Antimicrobial Activity: A Broad-Spectrum Approach

The 4-fluorobenzenesulfonamide scaffold is also a valuable platform for developing novel antimicrobial agents to combat drug-resistant pathogens.[10]

Causality in Antimicrobial Action: For many sulfonamide-based antimicrobials, the mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. However, SAR studies reveal that other mechanisms are also at play. Modifications that increase lipophilicity can enhance membrane disruption, while combining the scaffold with other known antibacterial pharmacophores, like fluoroquinolones, can create hybrid agents with novel or altered target interactions.[11]

Structure-Activity Relationship Insights:

  • Impact of Lipophilicity: Introducing halogenated, lipophilic groups such as 3,5-Br-Phenyl or 4-F-1-Naphtyl has been shown to enhance antimicrobial potency without increasing toxicity to eukaryotic cells.[12]

  • Hybridization with Heterocycles: Conjugating the benzenesulfonamide nucleus with pyrazole and thiazole rings has yielded compounds with promising dual antibacterial and antifungal activity.[10]

  • Fluoroquinolone Hybrids: Derivatizing the N4-piperazinyl group of ciprofloxacin with benzenesulfonamides shifts the activity profile from being more active against Gram-negative bacteria to exhibiting enhanced activity against Gram-positive strains.[11] This suggests a new mode of interaction with bacterial topoisomerases.

  • Hydrazone Derivatives: A series of hydrazones derived from 4-fluorobenzoic acid hydrazide showed significant activity against Staphylococcus aureus, with one derivative demonstrating potency equal to the antibiotic ceftriaxone.[13]

Comparative Performance Data of Antimicrobial Derivatives

Derivative ClassTarget Organism(s)Key Structural FeatureReported Activity (MIC)Reference
Amphipathic β-amino amidesGram-positive & Gram-negativeHalogenated lipophilic groups1-16 µg/mL[12]
PyrazolopyrimidinesS. aureus, C. albicansFused heterocyclic systemPromising dual potency[10]
Fluoroquinolone HybridsGram-positive bacteriaBenzenesulfonylamido group on piperazineIncreased Gram-positive activity[11]
HydrazonesS. aureus(5-nitro-2-furanyl)methylene moietyEqual to ceftriaxone[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard for assessing antimicrobial potency.

Workflow Diagram:

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow Prep 1. Prepare Materials - Test compound dilutions - Bacterial inoculum (0.5 McFarland) - Cation-adjusted Mueller-Hinton Broth (CAMHB) - 96-well microtiter plate Dispense 2. Plate Setup Dispense broth to all wells. Add compound dilutions to create a 2-fold serial dilution series. Prep->Dispense Inoculate 3. Inoculation Add standardized bacterial suspension to each well (except negative control). Dispense->Inoculate Incubate 4. Incubation Incubate plate at 35-37°C for 16-20 hours. Inoculate->Incubate Read 5. Read Results Visually inspect for turbidity. MIC is the lowest concentration with no visible bacterial growth. Incubate->Read

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial two-fold dilution series in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard in sterile saline. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plating:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the test compound to the first well and perform a serial dilution across the plate.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

General Synthetic Strategies: Building the Derivatives

The synthesis of these derivatives often starts from commercially available 4-fluorobenzenesulfonamide or related precursors like 4-nitrobenzene-1-sulfonyl chloride.[6][14] The choice of route depends on the desired final structure, particularly the substitution on the sulfonamide nitrogen.

Synthesis_Workflow cluster_synthesis Common Synthetic Pathways Start1 4-Nitrobenzene- 1-sulfonyl chloride Step1a Amine Reaction (R-NH2) Start1->Step1a Start2 4-Aminobenzenesulfonamide Step2 Reductive Amination (Aldehyde/Ketone, Na(OAc)3BH) Start2->Step2 Step1b Nitro Reduction (e.g., H-Cube Pro, Zn/AcOH) Step1a->Step1b Final Final N-Substituted 4-Aminobenzenesulfonamide Derivative Step1b->Final Step2->Final

Caption: Generalized synthetic routes to target derivatives.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a common method for N-alkylation or N-arylation of a primary sulfonamide.[14]

  • Reaction Setup: To a solution of 4-aminobenzenesulfonamide (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE), add acetic acid (catalytic amount).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired derivative.

Conclusion and Future Perspectives

The 4-fluorobenzenesulfonamide scaffold is a remarkably adaptable platform for the development of targeted therapeutic agents. SAR studies consistently demonstrate that modifications to the N-sulfonamide "tail" are the primary determinant of biological activity and target selectivity.

  • For anticancer agents, the future lies in designing tails that enhance selectivity for tumor-associated CA isoforms or that can interact with multiple targets, such as in dual PI3K/mTOR inhibitors.

  • For antimicrobials, creating hybrid molecules that combine the sulfonamide core with other antibacterial pharmacophores is a promising strategy to overcome resistance.

  • For other enzyme inhibitors, fine-tuning the steric and electronic properties of the substituents can lead to highly potent and selective agents for metabolic diseases.

Future research should focus not only on potency but also on optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to translate these promising scaffolds into clinically viable drugs. The continued exploration of novel heterocyclic and complex aromatic substitutions on the 4-fluorobenzenesulfonamide core will undoubtedly yield the next generation of targeted therapies.

References

  • Gudispoly, L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Summary of SAR for series 2, 3 and 4 for assuring high antimicrobial... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Matulis, D., et al. (2024). Structure–Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

  • Kassab, A. E., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Nieto, M. J., et al. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kenney, B. M., et al. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry. Available at: [Link]

  • Tummatorn, J., et al. (2022). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem. Available at: [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided approach. Scientific Reports. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • De Martino, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. Available at: [Link]

  • Al-Qaraghuli, M. M., et al. (2022). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International. Available at: [Link]

  • Rollas, S., et al. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Il Farmaco. Available at: [Link]

  • Staszowska, D., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

Sources

Validation

Comparative Guide: Efficacy of 4-Fluorobenzenesulfonamide-Based Pharmacophores in Drug Discovery

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists Focus: Carbonic Anhydrase Inhibition (CAI) and Anticancer Potency Executive Summary: The Fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists Focus: Carbonic Anhydrase Inhibition (CAI) and Anticancer Potency

Executive Summary: The Fluorine Advantage

The 4-fluorobenzenesulfonamide (4-FBSA) moiety represents a privileged scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) and specific anticancer agents. While the sulfonamide group (


) is the primary zinc-binding group (ZBG) essential for enzymatic inhibition, the para-fluorine substitution introduces critical physicochemical alterations that distinguish these compounds from their non-fluorinated or chlorinated analogs.

This guide objectively compares the efficacy of 4-FBSA derivatives against standard clinical inhibitors (e.g., Acetazolamide) and non-fluorinated isosteres, supported by kinetic data and mechanistic analysis.

Mechanistic Analysis: Why 4-Fluoro?

To understand efficacy, we must analyze the causality of the fluorine substitution. The efficacy of 4-FBSA drugs is not random; it is driven by three specific molecular interactions:

  • pKa Modulation (The Electronic Effect): The high electronegativity of fluorine at the para position exerts an electron-withdrawing inductive effect (

    
    ) on the benzene ring. This lowers the pKa of the sulfonamide amide protons (
    
    
    
    ), facilitating the formation of the sulfonamidate anion (
    
    
    ). Since the anionic form is the active species that coordinates with the catalytic Zinc(II) ion in the Carbonic Anhydrase active site, 4-FBSA derivatives often exhibit higher binding affinity than their hydrogenated counterparts.
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the para position blocks metabolic oxidation (e.g., by CYP450), extending the biological half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity & Permeability: Fluorine substitution increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CAIs targeting CNS indications like epilepsy or glioblastoma.
    
Visualization: Mechanism of Action (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the catalytic inhibition loop.

G cluster_0 4-FBSA Scaffold Properties cluster_1 Target Interaction (CA Active Site) F_Atom 4-Fluoro Group Benzene Benzene Ring F_Atom->Benzene Inductive Effect (-I) CYP Metabolic Oxidation (CYP450) F_Atom->CYP Blocks Para-hydroxylation Sulfonamide Sulfonamide (-SO2NH2) Benzene->Sulfonamide Lowers pKa Zn Catalytic Zinc (Zn2+) Sulfonamide->Zn Coordinates as Anion Inhibition Enzymatic Inhibition Zn->Inhibition Blocks Catalysis

Caption: SAR of 4-FBSA showing electronic modulation of the Zinc-Binding Group and metabolic blocking.

Comparative Efficacy Data

The following data compares 4-FBSA derivatives against standard inhibitors and non-fluorinated analogs. Data is synthesized from kinetic studies on recombinant human Carbonic Anhydrase (hCA) isoforms.

Table 1: Inhibition Constants ( ) of 4-FBSA vs. Non-Fluorinated Analogs

Lower


 indicates higher potency.
Compound ClassSubstituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Efficacy Note
Standard Acetazolamide (AAZ) 250.0 12.1 25.8 Clinical Benchmark
Benzenesulfonamide-H (Unsubstituted)300.0145.065.0Baseline activity
4-FBSA Derivative -F (Fluoro) 5.3 0.4 8.0 ~30x potency increase vs AAZ
Chlorobenzenesulfonamide-Cl (Chloro)67.61.922.9Potent, but lower metabolic stability
Tetrafluorobenzenesulfonamide-F4 (Perfluorinated)0.90.53.2Highest affinity; enhanced acidity

Key Insight: The 4-FBSA derivative demonstrates sub-nanomolar affinity (


 nM) for the ubiquitous hCA II isoform, significantly outperforming the clinical standard Acetazolamide. For the cancer-associated isoform hCA IX, 4-FBSA derivatives show high selectivity, crucial for minimizing systemic side effects in chemotherapy.
Table 2: Therapeutic Application Comparison
Drug/LeadCore ScaffoldPrimary IndicationRelative Efficacy
Celecoxib Sulfonamide (with CF3)Inflammation (COX-2)High (Dual CA/COX-2 inhibition observed)
SLC-0111 4-FluorobenzenesulfonamideHypoxic Tumors (hCA IX)Phase Ib/II; Superior to AAZ in acidic microenvironments
Valdecoxib SulfonamideInflammationWithdrawn (Safety); High potency but poor selectivity

Experimental Protocol: Validating Efficacy

To verify the efficacy of a 4-FBSA candidate, the Esterase Activity Assay is the industry standard for high-throughput screening. It utilizes p-nitrophenyl acetate (pNPA) as a surrogate substrate.

Protocol: CA Esterase Inhibition Assay

Objective: Determine the


 of a 4-FBSA derivative against hCA II.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM pNPA (dissolved in Acetonitrile).

  • Enzyme: Recombinant hCA II (1 µM stock).

  • Detection: Microplate reader (Absorbance @ 405 nm).

Step-by-Step Workflow:

  • Preparation: Dilute candidate drug in DMSO to 100x final concentration.

  • Incubation: In a 96-well plate, add:

    • 170 µL Assay Buffer

    • 10 µL hCA II Enzyme solution

    • 10 µL Candidate Drug (or DMSO control)[1][2]

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of 3 mM pNPA substrate to all wells.

  • Kinetic Measurement: Immediately monitor absorbance (

    
    ) every 15 seconds for 15 minutes.
    
  • Calculation:

    • Plot

      
       (velocity) vs. Log[Inhibitor].
      
    • Fit data to the sigmoid dose-response equation to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Visualization: Assay Workflow

This diagram outlines the self-validating logic of the experimental protocol.

Protocol Start Start Protocol Incubation Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Start->Incubation Substrate Add Substrate (pNPA) Incubation->Substrate Hydrolysis Enzymatic Hydrolysis pNPA -> pNP + Acetate Substrate->Hydrolysis Measure Measure Absorbance (405 nm) Hydrolysis->Measure Yellow Color Formation Analysis Calculate IC50 (Sigmoidal Fit) Measure->Analysis Control Solvent Control (DMSO only) Control->Measure Baseline Activity

Caption: Kinetic workflow for determining IC50 of 4-FBSA derivatives using pNPA hydrolysis.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society.

  • Assay Genie. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol.

  • Nocentini, A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[5] Molecules.

  • Volonterio, A., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry.

Sources

Comparative

In Vitro and In Vivo Validation of 4-Fluorobenzenesulfonamide Compounds: A Comparative Mechanistic Guide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Validation Guide As a Senior Application Scientist, I frequently evaluate the transition of s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison & Experimental Validation Guide

As a Senior Application Scientist, I frequently evaluate the transition of small-molecule scaffolds from hit-to-lead optimization. Among sulfonamide-based pharmacophores, 4-Fluorobenzenesulfonamide (4-FBSA) and its derivatives have emerged as highly potent, dual-action scaffolds. The strategic addition of a highly electronegative fluorine atom at the para position fundamentally alters the molecule's physicochemical properties.

First, the electron-withdrawing nature of fluorine significantly lowers the pKₐ of the sulfonamide group, ensuring it exists primarily as an anion at physiological pH—the exact state required for high-affinity coordination with the active-site Zn²⁺ in metalloenzymes like Carbonic Anhydrase (CA) [1]. Second, fluorination enhances metabolic stability and lipophilicity, making 4-FBSA an exceptional building block for targeting intracellular kinase pathways, such as PI3K/mTOR in acute myeloid leukemia (AML) [2].

This guide objectively compares the mechanistic performance of 4-FBSA derivatives against non-fluorinated alternatives and standard-of-care inhibitors, supported by self-validating in vitro and in vivo experimental protocols.

Mechanism of Action: Dual-Target Pathway Architecture

To understand the superiority of 4-FBSA compounds, we must map their polypharmacological potential. Depending on the specific peripheral substitutions, the 4-FBSA core selectively disrupts either the hypoxic survival engine of solid tumors (CA IX) or the proliferative signaling cascade in hematological malignancies (PI3K/mTOR).

MOA FBSA 4-Fluorobenzenesulfonamide (4-FBSA) CAIX Carbonic Anhydrase IX (Hypoxic Tumors) FBSA->CAIX High-affinity Zn2+ binding PI3K PI3K / mTOR Pathway (Leukemia / AML) FBSA->PI3K Kinase domain blockade pH Intracellular Acidification (Drop in pHi) CAIX->pH Impaired HCO3- transport Akt Inhibition of Akt Phosphorylation PI3K->Akt Signal transduction halt Apoptosis Tumor Cell Apoptosis & Growth Arrest pH->Apoptosis Akt->Apoptosis

Dual mechanism of action of 4-FBSA derivatives targeting CA IX and PI3K pathways.

In Vitro Validation: Binding Affinity & Selectivity

When evaluating target engagement, 4-FBSA derivatives consistently outperform their non-fluorinated counterparts. For CA IX inhibition, the fluorinated derivative VD11-4-2 achieves double-digit picomolar affinity, driven by the optimized thermodynamics of the fluorinated ring interacting with the hydrophobic pocket of the enzyme [1]. For kinase inhibition, the 4-FBSA derivative FD274 demonstrates highly specific dual inhibition of PI3K/mTOR [2].

Table 1: Quantitative In Vitro Performance Comparison
Compound ClassSpecific InhibitorPrimary TargetBinding/Inhibition (K_d / IC₅₀)Selectivity Profile
4-FBSA Derivative VD11-4-2 CA IX50 pM (K_d)>14,000-fold over off-target CA II
Non-fluorinatedStandard BSACA IX~45 nM (K_d)Poor (cross-reacts with CA I/II)
Clinical StandardAcetazolamideCA IX25 nM (K_d)Non-selective pan-inhibitor
4-FBSA Derivative FD274 PI3K/mTOR2.88 µM (IC₅₀)High dual specificity
Clinical StandardBKM120PI3K~1.50 µM (IC₅₀)Moderate (PI3K specific)
Protocol 1: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Why this protocol? While high-throughput Thermal Shift Assays (TSA) provide rapid screening, they rely on reporter dyes that can yield autofluorescence artifacts with aromatic compounds. ITC is a self-validating, label-free system that directly measures the enthalpy (ΔH) and entropy (-TΔS) of binding, confirming the exact 1:1 stoichiometry previously observed in NMR studies of 4-FBSA [3].

Step-by-Step Methodology:

  • Protein Preparation: Dialyze recombinant human CA IX against 20 mM HEPES buffer (pH 7.4). Causality: HEPES possesses a near-zero enthalpy of ionization, which prevents background heat noise caused by proton exchange during the sulfonamide-zinc coordination event.

  • Ligand Solubilization: Dissolve the 4-FBSA compound in 100% DMSO, then dilute into the exact dialysate buffer used for the protein (final DMSO concentration ≤2%). Causality: 4-FBSA derivatives are highly lipophilic. Failing to precisely match the DMSO concentration between the syringe and the sample cell will result in massive heat-of-dilution artifacts that mask the binding signal.

  • Titration Execution: Load the cell with 10 µM CA IX and the syringe with 100 µM 4-FBSA. Inject 2 µL aliquots at 150-second intervals at 25°C. Causality: The 150-second interval ensures the system returns to thermal baseline, allowing accurate integration of the exothermic peaks driven by the anionic sulfonamide binding the Zn²⁺ ion.

  • Data Fitting: Integrate the thermogram using a single-site binding model to extract K_d, ΔH, and stoichiometry (N).

In Vivo Validation: Efficacy & Pharmacodynamics

In vitro potency is meaningless without in vivo translation. 4-FBSA derivatives demonstrate exceptional performance in xenograft models due to the metabolic shielding provided by the fluorine atom, which prevents rapid cytochrome P450-mediated oxidation of the aromatic ring.

Table 2: In Vivo Efficacy Comparison (HL-60 Xenograft Model)
Treatment GroupDose RouteTumor Growth Inhibition (%)Gross Toxicity / Weight LossTarget Engagement (p-Akt)
Vehicle ControlIP0%NoneHigh (Active Pathway)
FD274 (4-FBSA) 10 mg/kg IP 91% None observed Fully Suppressed
BKM120 (Standard)10 mg/kg IP~75%Mild weight loss (>5%)Suppressed
Protocol 2: Xenograft Efficacy and Target Engagement Workflow

Why this protocol? Measuring tumor volume alone only proves a compound is cytotoxic, not how it works. This protocol is designed as a self-validating loop: it pairs macroscopic tumor shrinkage with microscopic biomarker validation (pharmacodynamics) to definitively prove the mechanism of action in vivo.

Step-by-Step Methodology:

  • Cell Inoculation: Inject 5 × 10⁶ HL-60 (human leukemia) cells subcutaneously into the right flank of 6-week-old BALB/c nude mice. Causality: Subcutaneous placement allows for precise, non-invasive daily caliper measurements of tumor volume without requiring complex imaging modalities.

  • Dosing Regimen: Once tumors reach a palpable volume of 100 mm³, randomize the mice and administer the 4-FBSA derivative (e.g., FD274 at 10 mg/kg) via intraperitoneal (IP) injection daily. Causality: IP administration ensures rapid systemic absorption while bypassing first-pass hepatic metabolism, which is crucial for establishing baseline pharmacokinetic exposure in early-stage in vivo validation.

  • Efficacy & Toxicity Monitoring: Measure tumor volume (V = 0.5 × Length × Width²) and total body weight every 48 hours. Causality: Body weight serves as the primary surrogate for gross toxicity. A weight drop of >10% indicates off-target toxicity, mandating a dose reduction.

  • Pharmacodynamic (PD) Tissue Extraction: Exactly 2 hours post-administration of the final dose, euthanize the animals, harvest the tumor tissue, and immediately snap-freeze it in liquid nitrogen. Causality: Snap-freezing instantly halts all endogenous kinase and phosphatase activity. Subsequent Western blot analysis of the tissue for phosphorylated Akt (p-Akt) will confirm whether the observed 91% tumor shrinkage was directly caused by the intended PI3K/mTOR target blockade.

References

  • Title: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes Source: Biochemistry (ACS Publications) URL: [Link]

Validation

Benchmarking the Performance of 4-Fluorobenzenesulfonamide-Derived Fluorophores

Executive Summary The 4-Fluorobenzenesulfonamide (4-FBS) moiety acts as a "privileged scaffold" in medicinal chemistry, primarily serving as a Zinc-Binding Group (ZBG) for Carbonic Anhydrase (CA) inhibition. The inclusio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Fluorobenzenesulfonamide (4-FBS) moiety acts as a "privileged scaffold" in medicinal chemistry, primarily serving as a Zinc-Binding Group (ZBG) for Carbonic Anhydrase (CA) inhibition. The inclusion of the fluorine atom at the para position is not merely structural; it modulates the acidity (


) of the sulfonamide nitrogen via electron withdrawal, enhancing binding affinity compared to non-substituted benzenesulfonamides.

This guide benchmarks three distinct fluorophore classes conjugated to the 4-FBS scaffold. For researchers developing diagnostic probes for hypoxic tumors (CA IX/XII overexpression) or glaucoma (CA II), selecting the correct fluorophore backbone is critical. We compare Dansyl (Solvatochromic) , Fluorescein (High Quantum Yield) , and 1,8-Naphthalimide (Photostable) derivatives.

Mechanistic Basis & Scaffold Logic

To interpret the performance data, one must understand the interaction mechanism. The 4-FBS moiety targets the


 ion within the enzyme's active site.
The Fluorine Effect

The fluorine atom exerts a


 (inductive) effect, lowering the 

of the sulfonamide group (

) closer to physiological pH. This facilitates the deprotonation required for the nitrogen to coordinate with the Zinc ion.
Diagram 1: Mechanism of Action

The following diagram illustrates the targeting logic where the 4-FBS ligand anchors the fluorophore to the enzyme, inducing a spectroscopic change (in solvatochromic probes) or localizing fluorescence.

CA_Binding_Mechanism Ligand 4-Fluorobenzenesulfonamide (Targeting Unit) Linker Alkyl/Amide Linker Ligand->Linker Enzyme Carbonic Anhydrase (Active Site Zn2+) Ligand->Enzyme Coordination (Kd < 1µM) Fluorophore Fluorophore Core (Signal Generator) Linker->Fluorophore Complex Fluorescent Enzyme-Ligand Complex Fluorophore->Complex Signal Modulation (FRET/PET/Solvatochromism) Enzyme->Complex Binding Event

Caption: Logical assembly of the probe. The 4-FBS unit drives affinity, while the fluorophore dictates detection sensitivity.

Comparative Performance Analysis

We benchmarked three representative conjugates:

  • DNS-4FBS: Dansyl-labeled 4-fluorobenzenesulfonamide.

  • FITC-4FBS: Fluorescein-thiourea-linked 4-fluorobenzenesulfonamide.

  • NAP-4FBS: 4-Morpholino-1,8-naphthalimide-linked 4-fluorobenzenesulfonamide.

Table 1: Photophysical & Binding Properties
MetricDNS-4FBS (Dansyl)FITC-4FBS (Fluorescein)NAP-4FBS (Naphthalimide)
Excitation Max (

)
330 nm (UV)494 nm (Vis)405-440 nm (Blue)
Emission Max (

)
500-540 nm (Green)*518 nm (Green)530-550 nm (Yellow)
Stokes Shift Large (~180 nm)Small (~24 nm)Medium (~100 nm)
Quantum Yield (

)
0.05 (Water) / 0.6 (Bound)0.92 (pH > 8)0.40 - 0.60
Photostability (

)
ModerateLow (< 2 min)High (> 30 min)
Binding Affinity (

)
~150 nM~210 nM~180 nM
Primary Utility Hydrophobicity SensorHigh-Sensitivity ImagingLong-term Tracking

*Note: Dansyl emission is highly environment-dependent (Blue-shift in hydrophobic pockets).

Detailed Assessment
A. Dansyl-4FBS (The Solvatochromic Choice)
  • Performance: Exhibits low fluorescence in aqueous buffer but undergoes a dramatic hyperchromic and hypsochromic (blue) shift upon binding to the hydrophobic pocket of CA.

  • Pros: Excellent "Turn-On" ratio; large Stokes shift minimizes self-quenching.

  • Cons: Requires UV excitation (phototoxicity risk); low brightness in unbound state makes quantification difficult without binding.

B. FITC-4FBS (The Sensitivity Choice)
  • Performance: Offers the highest molar extinction coefficient and quantum yield.

  • Pros: Compatible with standard 488 nm argon lasers; extremely bright.

  • Cons: High background signal (always on); prone to rapid photobleaching; pH sensitivity (fluorescence drops at acidic pH, which is often found in tumor microenvironments targeted by CA inhibitors).

C. NAP-4FBS (The Robust Choice)
  • Performance: Naphthalimides offer a "middle ground" with good brightness and exceptional chemical/photo-stability.

  • Pros: Large Stokes shift compared to fluorescein; resistant to bleaching; emission can be tuned via the 4-position substituent on the naphthalimide ring.

  • Cons: Lower quantum yield than fluorescein; synthesis is often less trivial than thiourea coupling.

Experimental Protocols

To validate these benchmarks in your own lab, use the following self-validating protocols.

Protocol A: Determination of Binding Affinity ( ) via Fluorescence Anisotropy

Rationale: Anisotropy is ratiometric and independent of probe concentration errors, making it superior to intensity-based titrations for


 measurement.

Materials:

  • Probe stock (1 mM in DMSO).

  • Purified Carbonic Anhydrase II (CA-II) or IX.

  • Buffer: 50 mM HEPES, pH 7.4, 100 mM

    
    .
    

Workflow:

  • Preparation: Dilute probe to 100 nM (fixed concentration) in Buffer.

  • Titration: Prepare a serial dilution of CA enzyme (from 0 nM to 5

    
    M).
    
  • Incubation: Mix probe and enzyme 1:1. Incubate for 30 mins at 25°C.

  • Measurement: Measure anisotropy (

    
    ) using polarized excitation.
    
  • Fitting: Plot

    
     vs. [Enzyme] and fit to a one-site binding model (e.g., Hill equation).
    
Diagram 2: Anisotropy Workflow

Anisotropy_Workflow Step1 Fix Probe Conc. (100 nM) Step3 Equilibrium Incubation (30 min, 25°C) Step1->Step3 Step2 Titrate Enzyme (0 - 5000 nM) Step2->Step3 Step4 Measure Polarized Emission (Parallel & Perpendicular) Step3->Step4 Step5 Calculate Anisotropy (r) Step4->Step5 Step6 Non-linear Regression (Determine Kd) Step5->Step6

Caption: Step-by-step workflow for determining the dissociation constant (


) using Fluorescence Anisotropy.
Protocol B: Comparative Photostability Assay

Rationale: To determine the operational lifetime of the fluorophore under microscopy conditions.

  • Sample Prep: Prepare 10

    
    M solutions of DNS-4FBS, FITC-4FBS, and NAP-4FBS in Phosphate Buffered Saline (PBS).
    
  • Illumination: Place in a quartz cuvette or glass-bottom dish. Irradiate continuously with a Xenon arc lamp or LED matching the

    
     max (power density ~10 mW/cm²).
    
  • Data Logging: Record emission intensity every 10 seconds for 60 minutes.

  • Normalization: Normalize

    
     (initial intensity) to 1.0.
    
  • Calculation: Determine

    
     (time to reach 0.5 normalized intensity).
    

Conclusion & Recommendation

  • For High-Throughput Screening (HTS): Use DNS-4FBS . The "turn-on" mechanism simplifies "hit" detection by eliminating wash steps (low background).

  • For Confocal Microscopy: Use NAP-4FBS . The superior photostability allows for Z-stacking and time-lapse imaging without rapid signal loss.

  • For Flow Cytometry: Use FITC-4FBS . The high brightness compensates for the short integration times of flow systems.

The 4-Fluorobenzenesulfonamide scaffold remains the gold standard for targeting. The choice of fluorophore must be matched to the specific constraints of your instrumentation and biological question.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews. [Link]

  • Boer, G., et al. (2005). Design and Synthesis of Fluorescent Ligands for the Detection of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. [Link]

Comparative

Comparative Guide: Cross-Reactivity Profiling of 4-Fluorobenzenesulfonamide Inhibitors

Executive Summary The sulfonamide moiety ( ) is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrase (CA) inhibitors. However, its ubiquity leads to a critical challenge in drug development: promiscuity .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (


) is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrase (CA) inhibitors. However, its ubiquity leads to a critical challenge in drug development: promiscuity . First-generation inhibitors like Acetazolamide (AAZ) indiscriminately target physiological isoforms (CA I, II) alongside pathological ones (CA IX, XII), causing systemic side effects.

This guide analyzes the 4-fluorobenzenesulfonamide scaffold, specifically the clinical candidate SLC-0111 , demonstrating how fluorination and "tail-approach" derivatization overcome the cross-reactivity limitations of legacy inhibitors. We provide comparative


 data, structural mechanisms, and validated protocols for quantifying selectivity.

The Selectivity Challenge: Cytosolic vs. Transmembrane

Human Carbonic Anhydrases (hCAs) share high sequence homology within the active site. The challenge is to inhibit the Tumor-Associated Isoforms (CA IX, XII) —which drive hypoxic tumor survival and metastasis—without blocking the Cytosolic Isoforms (CA I, II) responsible for essential respiration and pH homeostasis.

  • The Product (SLC-0111): A ureido-substituted 4-fluorobenzenesulfonamide. It utilizes a flexible "tail" to reach the variable hydrophobic regions at the entrance of the active site.

  • The Alternative (Acetazolamide): The clinical standard. It binds deep within the active site, interacting solely with the conserved zinc ion, leading to pan-inhibition.

  • The Caution (Celecoxib): A COX-2 inhibitor containing a sulfonamide group, known to exhibit unintended nanomolar cross-reactivity with CA II.[1]

Comparative Performance Data

The following data aggregates kinetic parameters (


) obtained via Stopped-Flow CO

Hydration Assays
. Lower

indicates higher potency.
Table 1: Inhibition Constants ( ) and Selectivity Ratios
Inhibitor ClassCompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II / IX)
Product (Fluorinated Ureido) SLC-0111 5080 nM 960 nM 4.5 nM 45 nM ~213
Legacy StandardAcetazolamide250 nM12 nM25 nM5.7 nM0.48
Off-Target ControlCelecoxib~50,000 nM21 nM16 nM18 nM1.3

Analysis:

  • SLC-0111 exhibits a 213-fold selectivity for the tumor-associated CA IX over the physiological CA II. This is achieved because the 4-fluorophenyl tail clashes with the narrower active site entrance of CA II but fits the wider entrance of CA IX.

  • Acetazolamide is a potent pan-inhibitor (

    
     < 30 nM for all), explaining its systemic side effects (paresthesia, fatigue) due to CA II blockade.
    
  • Celecoxib shows dangerous cross-reactivity with CA II (

    
     = 21 nM), a fact often overlooked in COX-2 inhibitor screenings.
    

Structural Mechanism of Selectivity

To understand why the 4-fluorobenzenesulfonamide scaffold works, we must visualize the binding modes. The "Tail Approach" extends the molecule away from the Zinc center toward the "Selective Pocket."

BindingMechanism Figure 1: Structural Basis of Isoform Selectivity (The Tail Approach) Zinc Catalytic Zinc Ion (Conserved in all CAs) Sulfonamide Sulfonamide Head (ZBG) Sulfonamide->Zinc Coordinates Linker Ureido Linker Sulfonamide->Linker Extends Tail 4-Fluorophenyl Tail Linker->Tail Positions PocketII CA II Active Site (Narrow, Hydrophilic) Tail->PocketII Steric Clash (High Ki) PocketIX CA IX Active Site (Wide, Hydrophobic) Tail->PocketIX Van der Waals Interactions (Low Ki)

Figure 1: The 4-fluorophenyl tail of SLC-0111 creates steric hindrance in the cytosolic CA II isoform while forming stabilizing hydrophobic interactions in the tumor-associated CA IX isoform.

Validated Experimental Protocol

To replicate the data in Table 1, you cannot use standard colorimetric esterase assays (e.g., p-nitrophenyl acetate) for accurate


 determination in the nanomolar range. The Stopped-Flow CO

Hydration Assay
is the mandatory gold standard.
Protocol: Stopped-Flow Kinetics for CA Inhibition

Principle: Measures the physiological reaction


 by monitoring the acidification rate via a pH-sensitive indicator (Phenol Red) over milliseconds.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO

    
    -saturated water (approx. 33 mM at 25°C).
    
  • Enzyme: Recombinant hCA I, II, IX, XII (commercially available or expressed).

Workflow:

  • Preparation: Incubate the enzyme with the inhibitor (SLC-0111) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO

      
      -saturated water.
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the Stopped-Flow apparatus (e.g., Applied Photophysics SX.18).

  • Detection: Monitor absorbance at 557 nm (Phenol Red

    
    ).
    
  • Calculation:

    • Determine the initial velocity (

      
      ) from the linear portion of the absorbance decay.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
    • Note: For CAs, the reaction is often fast; ensure the instrument dead time is <10 ms.

Cross-Reactivity Screening Workflow

When developing 4-fluorobenzenesulfonamide derivatives, a rigid screening cascade is required to filter out promiscuous compounds like Celecoxib-analogs early.

ScreeningWorkflow Figure 2: Cross-Reactivity Screening Cascade Start Library (4-F-Benzenesulfonamides) Primary Primary Screen (hCA II @ 10µM) Start->Primary Decision1 >50% Inhibition? Primary->Decision1 Secondary Selectivity Panel (hCA I, II, IX, XII) Decision1->Secondary No (Low CA II affinity) Discard Discard (Promiscuous) Decision1->Discard Yes (If targeting IX) High CA II affinity is bad KiCalc Determine Ki (Stopped-Flow) Secondary->KiCalc OffTarget Off-Target Panel (COX-1/2, Kinases) KiCalc->OffTarget If Selectivity Ratio > 100 KiCalc->Discard If Selectivity Ratio < 20 Lead Lead Candidate (Selective) OffTarget->Lead Clean Profile OffTarget->Discard COX-2 Cross-reactivity

Figure 2: A "Negative Selection" strategy is crucial. Compounds are first screened against the off-target (CA II). Weak binders to CA II are promoted to the CA IX panel.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

  • Weber, A., et al. (2004).[2] Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition.[1][2] Journal of Medicinal Chemistry, 47(3), 550-557.[2] Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • McDonald, P. C., et al. (2020).[5] SLC-0111: a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX. Oncotarget, 11(3), 237. Link

Sources

Validation

Comparative Spectroscopic Profiling of 4-Fluorobenzenesulfonamide (4-FBSA) and Analogs

Executive Summary 4-Fluorobenzenesulfonamide (4-FBSA) represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and high-affinity ligands where metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorobenzenesulfonamide (4-FBSA) represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and high-affinity ligands where metabolic stability is paramount. The introduction of the fluorine atom at the para-position induces unique electronic and steric perturbations compared to its non-fluorinated parent (Benzenesulfonamide, BSA) or its chlorinated analog (4-Chlorobenzenesulfonamide, 4-ClBSA).

This guide provides a rigorous spectroscopic comparison of 4-FBSA against these analogs. By synthesizing data from vibrational (IR/Raman), magnetic (NMR), and electronic (UV-Vis) spectroscopies, we establish a multi-modal identification matrix. This approach allows researchers to not only confirm identity but also probe the subtle intramolecular charge transfers and intermolecular hydrogen bonding networks that define the compound's bioactivity.

Experimental Framework & Methodology

To ensure reproducibility and spectral fidelity, the following experimental protocols are recommended. These protocols are designed to minimize solvent effects and polymorphism-induced spectral broadening.

Sample Preparation & Instrumentation
  • Synthesis & Purity: 4-FBSA is typically synthesized via the reaction of 4-fluorobenzenesulfonyl chloride with aqueous ammonia. Purity (>98%) must be verified via HPLC prior to spectroscopic analysis to avoid contaminant peaks (e.g., sulfonic acid derivatives).

  • Vibrational Spectroscopy:

    • IR: KBr pellet method (1% w/w) is preferred over ATR for resolution of fine splitting in the fingerprint region.

    • Raman: 1064 nm excitation laser is recommended to suppress fluorescence common in sulfonamide impurities.

  • NMR Spectroscopy:

    • Solvent: DMSO-d6 is the standard for visualizing the sulfonamide (

      
      ) protons, which often exchange/broaden in 
      
      
      
      .
    • Internal Standard: TMS (0.00 ppm) for

      
      /
      
      
      
      ;
      
      
      (0.00 ppm) or
      
      
      (-164.9 ppm) for
      
      
      .
Characterization Workflow

The following decision logic outlines the sequential characterization process to validate the 4-FBSA structure against potential analogs.

CharacterizationWorkflow Start Crude Product (4-FBSA) PurityCheck Purity Check (HPLC/TLC) Start->PurityCheck IR_Analysis FT-IR Analysis (Identify Functional Groups) PurityCheck->IR_Analysis >98% Purity Decision_IR C-F Stretch @ ~1230 cm⁻¹? IR_Analysis->Decision_IR Decision_IR->Start No (Check Synthesis) NMR_Analysis NMR Analysis (¹H, ¹³C, ¹⁹F) Decision_IR->NMR_Analysis Yes (Present) Structure_Conf Confirm Structure: AA'BB' Pattern + ¹⁹F Singlet NMR_Analysis->Structure_Conf Raman_UV Secondary Validation (Raman/UV-Vis) Structure_Conf->Raman_UV

Figure 1: Step-wise spectroscopic validation workflow for 4-FBSA.

Vibrational Spectroscopy: IR and Raman Analysis[1][2]

The vibrational signature of 4-FBSA is dominated by the sulfonyl group and the para-substituted benzene ring. The fluorine atom introduces a distinct C-F stretching mode that serves as a diagnostic marker distinguishing it from BSA and 4-ClBSA.

Comparative Vibrational Assignment

The table below contrasts the key vibrational modes. Note that the electron-withdrawing nature of Fluorine shifts the


 frequencies to slightly higher wavenumbers compared to the unsubstituted BSA due to the inductive effect increasing the S=O bond order.
Vibrational Mode4-FBSA (cm⁻¹)BSA (Ref) (cm⁻¹)4-ClBSA (cm⁻¹)Assignment Logic & Notes

Asym. Stretch
3360 - 338033553365Highly sensitive to H-bonding; sharp in dilute solution, broad in solid state.

Sym. Stretch
3250 - 327032453260Paired with asymmetric stretch; confirms primary sulfonamide.

Asym. Stretch
1340 - 135513351345F-substitution (inductive) stiffens the S=O bond slightly vs H.

Sym. Stretch
1160 - 117511601165Very strong intensity band; diagnostic for sulfonamides.
C-F Stretch 1220 - 1240 AbsentAbsentKey Identifier. Strong band. 4-ClBSA shows C-Cl stretch much lower (~1090 cm⁻¹).
C=C Ring Stretch 1590, 14951580, 14801585, 1485Aromatic ring breathing; Fluorine enhances the 1590 mode intensity.
S-N Stretch ~905~900~905often obscured in fingerprint region; Raman active.
The Fluorine Effect

In 4-FBSA, the C-F bond exhibits a strong dipole, resulting in an intense IR band around 1230 cm⁻¹. In contrast, the C-Cl bond in 4-ClBSA is less polar and heavier, shifting the stretch to ~1090 cm⁻¹.

  • Expert Tip: In the Raman spectrum, the C-F stretch is weak, whereas the symmetric aromatic ring breathing mode (~1590 cm⁻¹) is very strong. This complementarity makes Raman ideal for analyzing the carbon backbone, while IR excels at identifying the functional groups (

    
    , C-F).
    

Nuclear Magnetic Resonance (NMR) Profiling[3]

NMR provides the most definitive structural proof. The symmetry of the para-substitution creates a distinct splitting pattern, and the presence of


 allows for heteronuclear coupling analysis.
NMR: The AA'BB' System

Unlike the complex multiplet of BSA (monosubstituted), 4-FBSA displays a classic AA'BB' splitting pattern (often appearing as two "pseudo-doublets") for the aromatic protons.

  • 
     7.8 - 8.0 ppm (2H):  Protons ortho to the sulfonyl group (deshielded by 
    
    
    
    ).
  • 
     7.3 - 7.5 ppm (2H):  Protons ortho to the fluorine (shielded by F lone pair resonance, but split by 
    
    
    
    ).
  • 
     7.4 - 7.6 ppm (2H, Broad): 
    
    
    
    protons. Chemical shift is highly concentration-dependent and solvent-dependent (DMSO vs
    
    
    ).
NMR: The Diagnostic Singlet
  • Chemical Shift: ~ -105 to -110 ppm (relative to

    
    ).
    
  • Coupling: The fluorine nucleus couples with the aromatic protons (

    
     and 
    
    
    
    ), causing additional fine splitting in the
    
    
    spectrum, often converting the aromatic doublets into complex multiplets.
Structural Logic Visualization

The interaction between the fluorine substituent and the aromatic ring electron density is visualized below.

NMR_Logic F_Atom Fluorine Substituent (Electron Withdrawing + Resonance) Ortho_H Ortho-H to F (Shielded) F_Atom->Ortho_H Resonance Donation Coupling J-Coupling (³J_HF, ⁴J_HF) F_Atom->Coupling Spin Active (I=1/2) Signal Complex Multiplet (Not simple Doublet) Ortho_H->Signal Meta_H Meta-H to F (Deshielded by SO₂) Meta_H->Signal Coupling->Ortho_H Coupling->Meta_H

Figure 2: Influence of Fluorine on the NMR splitting patterns of the aromatic ring.

Electronic Spectroscopy (UV-Vis)

While less structurally specific than NMR or IR, UV-Vis is vital for determining purity and studying electronic transitions (


).
  • 
     (Methanol):  ~265 nm.
    
  • Comparison:

    • BSA:

      
       ~260 nm.
      
    • 4-FBSA:

      
       ~265 nm. The fluorine atom is an auxochrome; its lone pairs interact with the 
      
      
      
      -system, causing a slight bathochromic (red) shift compared to BSA.
    • 4-ClBSA:

      
       ~270 nm. Chlorine has a stronger auxochromic effect than fluorine due to larger orbital size and polarizability, leading to a further red shift.
      

Protocol Note: When measuring UV-Vis, ensure the solvent cutoff is below 240 nm (e.g., use HPLC-grade Methanol or Acetonitrile). Water can be used but may alter


 due to hydrogen bonding with the sulfonamide nitrogen.

Structural Insights: Hydrogen Bonding & Crystal Packing

The bioactivity of sulfonamides is often dictated by their ability to bind to active sites (e.g., Zinc in Carbonic Anhydrase). This mimics the solid-state hydrogen bonding network.

  • H-Bonding Motif: Primary sulfonamides (

    
    ) typically form dimers or catemers (infinite chains) in the solid state via 
    
    
    
    interactions.
  • Fluorine Effect: In 4-FBSA, the fluorine atom can act as a weak hydrogen bond acceptor (

    
    ), influencing the crystal packing. This is distinct from 4-ClBSA, where the Cl atom is larger and participates in "halogen bonding" (
    
    
    
    or
    
    
    contacts).
  • Implication: The compact size of Fluorine (van der Waals radius ~1.47 Å, similar to H) allows 4-FBSA to fit into tight enzymatic pockets where the Chloro- analog might be sterically hindered.

References

  • Crystal Structure & H-Bonding: Gelbrich, T., et al. "Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides." Acta Crystallographica Section E, 2014.

  • Spectroscopic Data (IR/NMR): National Center for Biotechnology Information. "PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide." PubChem, 2025.

  • Comparative Sulfonamide Spectra: Świderski, G., et al. "Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical study of benzenesulfonic acid derivatives." Spectrochimica Acta Part A, 2013.

  • 19F NMR Methodology: Alfa Chemistry. "19F NMR Chemical Shift Table." Alfa Chemistry Resources, 2025.

  • Mechanochemical Reactivity & Analysis: Achar, T.K., et al. "Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions." Beilstein Journal of Organic Chemistry, 2022.

Comparative

Assessing the metabolic stability of 4-Fluorobenzenesulfonamide derivatives

Assessing the Metabolic Stability of 4-Fluorobenzenesulfonamide Derivatives: A Comparative Guide In medicinal chemistry, optimizing the pharmacokinetic profile of a lead compound is just as critical as maximizing its tar...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of 4-Fluorobenzenesulfonamide Derivatives: A Comparative Guide

In medicinal chemistry, optimizing the pharmacokinetic profile of a lead compound is just as critical as maximizing its target affinity. For sulfonamide-based therapeutics—ranging from carbonic anhydrase inhibitors to COX-2 selective NSAIDs—hepatic metabolism often presents a significant hurdle. Unsubstituted benzenesulfonamides are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation, typically at the para position of the phenyl ring.

As a Senior Application Scientist, I frequently guide drug development teams through the process of overcoming this metabolic liability. The most elegant and widely adopted solution is the bioisosteric replacement of the vulnerable hydrogen atom with a fluorine atom. This guide explores the mechanistic rationale behind 4-fluorobenzenesulfonamide derivatives, objectively compares their metabolic stability against structural alternatives, and provides a self-validating experimental protocol for quantifying intrinsic clearance (


).

Mechanistic Rationale: The Fluorine Advantage

The strategic installation of a fluorine atom is not merely a structural tweak; it is a calculated manipulation of physicochemical properties. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to oxidative attack by hepatic enzymes[1]. Furthermore, the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), allowing the substitution to block metabolism without introducing severe steric clashes that might disrupt target receptor binding[1].

G Lead Benzenesulfonamide Derivative CYP Hepatic CYP450 Enzymes Lead->CYP Unsub Unsubstituted (C-H) CYP->Unsub Fluoro 4-Fluoro Substituted (C-F) CYP->Fluoro Metab Rapid Aromatic Hydroxylation (High Clearance) Unsub->Metab Stable Metabolic Blockade (Prolonged Half-life) Fluoro->Stable

CYP450-mediated metabolic pathways for substituted vs. unsubstituted sulfonamides.

When comparing 4-fluorobenzenesulfonamide to its non-fluorinated counterparts (such as 4-methylbenzenesulfonamide or unsubstituted benzenesulfonamide), the causality of the experimental outcomes becomes clear. The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring toward electrophilic oxidation, effectively shutting down the primary clearance pathway and prolonging the drug's half-life (


).

Comparative Performance Data

To objectively evaluate the impact of para-substitution on metabolic stability, we utilize Human Liver Microsomes (HLMs). HLMs are subcellular fractions containing membrane-bound drug-metabolizing enzymes (primarily CYPs) and are the industry standard for assessing Phase I metabolic clearance[2].

The table below summarizes representative in vitro metabolic stability data comparing three benzenesulfonamide analogs.

Compound DerivativeSubstitution at para positionHalf-life (

) in HLM
Intrinsic Clearance (

)
Primary Metabolic Fate
Unsubstituted -H18.5 min74.9 µL/min/mgRapid para-hydroxylation
4-Methyl Analog -CH

22.1 min62.7 µL/min/mgBenzylic oxidation to carboxylic acid
4-Fluoro Analog -F> 120 min< 11.5 µL/min/mgHighly stable; minor Phase II conjugation

Data Interpretation: The 4-fluoro derivative exhibits a drastically reduced intrinsic clearance compared to the unsubstituted and 4-methyl variants. By blocking the primary site of CYP450 metabolism, the fluorinated compound ensures higher systemic exposure and a superior pharmacokinetic profile.

Self-Validating Experimental Protocol: HLM Stability Assay

A robust metabolic stability assay must be a self-validating system. This means incorporating specific controls that prove the observed degradation is strictly enzyme-mediated and that the enzymes themselves are active.

Reagents & Materials
  • Test Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration. Pooling minimizes inter-individual genetic variability[2].

  • Cofactor: 1 mM NADPH (Nicotinamide adenine dinucleotide phosphate). Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic activity.

  • Positive Controls: Verapamil or Dextromethorphan (known high-clearance CYP substrates)[3].

  • Quench Solution: Ice-cold Acetonitrile containing an analytical Internal Standard (IS).

Workflow Prep Prepare HLM & Compound Incubate Incubate at 37°C (+ NADPH) Prep->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge (Protein Ppt) Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Incubation Mix: Dilute the pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    . Add the 4-fluorobenzenesulfonamide test compound (and alternative derivatives in separate wells) to achieve a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.25% to prevent solvent-induced enzyme inhibition[2].
    
  • System Validation Controls:

    • Positive Control Incubation: Run Verapamil in parallel to confirm baseline CYP activity.

    • Minus-Cofactor Control: Incubate the test compound with HLMs without NADPH for the maximum time point (e.g., 45 mins). Causality: If the compound degrades in this well, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), validating that any depletion in the main assay is genuinely CYP-mediated[2].

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor to all test and positive control wells.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot from the reaction mixture and immediately transfer it into a plate containing 90 µL of ice-cold quench solution (Acetonitrile + IS). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and extracting the remaining small molecules[3].

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate the denatured proteins. Transfer the supernatant to a clean plate and analyze the remaining parent compound via Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS)[3].

Data Analysis: Calculating Intrinsic Clearance

The raw data generated by the LC-MS/MS will be the peak area ratio of the parent compound to the internal standard. To determine the metabolic stability, plot the natural logarithm (


) of the percentage of compound remaining against time.

The depletion of the compound follows first-order kinetics. The slope of the linear regression line yields the elimination rate constant (


). From this, the half-life and apparent intrinsic clearance are calculated using the following equations[3]:
  • Half-life (

    
    ): 
    
    
    
    
  • Apparent Intrinsic Clearance (

    
    ): 
    
    
    
    

By comparing the


 values, drug discovery teams can definitively quantify the protective effect of the 4-fluoro substitution, justifying its selection as a lead candidate for downstream in vivo pharmacokinetic studies.

References

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Microsomal Clearance/Stability Assay Source: Domainex URL:[Link]

Sources

Validation

Head-to-head comparison of synthetic routes to 4-Fluorobenzenesulfonamide

Topic: Head-to-head comparison of synthetic routes to 4-Fluorobenzenesulfonamide Content Type: Publish Comparison Guide Executive Summary 4-Fluorobenzenesulfonamide (CAS 402-46-0) is a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-head comparison of synthetic routes to 4-Fluorobenzenesulfonamide Content Type: Publish Comparison Guide

Executive Summary 4-Fluorobenzenesulfonamide (CAS 402-46-0) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for COX-2 inhibitors (e.g., Valdecoxib) and carbonic anhydrase inhibitors. Its synthesis is dominated by three distinct methodologies: Electrophilic Chlorosulfonation (Industrial Standard), Diazotization-Sulfonylation (Regiospecific), and Pd-Catalyzed Aminosulfonylation (Modern/Late-Stage).

This guide objectively compares these routes, analyzing yield, atom economy, safety profiles, and scalability to assist researchers in selecting the optimal workflow for their specific constraints.

Route 1: Electrophilic Chlorosulfonation (The Industrial Workhorse)

This is the dominant industrial route due to the availability of fluorobenzene and the high atom economy of the process. It relies on the para-directing effect of the fluorine atom in Electrophilic Aromatic Substitution (SEAr).

Mechanism & Logic

The reaction proceeds via the electrophilic attack of chlorosulfonic acid (ClSO3H) on the fluorobenzene ring. The fluorine substituent is an ortho/para director, but steric hindrance strongly favors the para position (>95%). The resulting sulfonyl chloride is then treated with aqueous ammonia to yield the sulfonamide.

Pros: Low raw material cost, high scalability, one-pot potential. Cons: Generates HCl gas, requires handling of corrosive chlorosulfonic acid, limited functional group tolerance (acid-sensitive groups).

Experimental Protocol (Self-Validating System)
  • Step 1: Sulfonylation

    • Charge a 3-neck round-bottom flask with Chlorosulfonic acid (5.0 equiv) and cool to 0 °C under N2.

    • Add Fluorobenzene (1.0 equiv) dropwise over 30 minutes. Control: Maintain internal temp < 5 °C to prevent disulfonylation.

    • Allow to warm to 20 °C and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 8:2) should show consumption of fluorobenzene (Rf ~0.9) and formation of sulfonyl chloride (Rf ~0.6).

    • Quench the mixture by pouring slowly onto crushed ice (Exothermic!). Extract with CH2Cl2.[1][2]

  • Step 2: Amination

    • To the CH2Cl2 solution of 4-fluorobenzenesulfonyl chloride, add Aqueous NH4OH (28%, 10 equiv) at 0 °C.

    • Stir vigorously for 1 hour.

    • Evaporate solvent and recrystallize from Ethanol/Water.

Typical Yield: 85–92%

Route 2: Diazotization-Sulfonylation (The Regiospecific Alternative)

When the para position is not electronically favored or if starting from the aniline is more convenient, the Meerwein-type sulfonylation is the route of choice.

Mechanism & Logic

This route utilizes the Sandmeyer reaction principle. 4-Fluoroaniline is converted to its diazonium salt, which undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide (SO2) to form the sulfonyl chloride.

Pros: Guaranteed regioselectivity (defined by the amino group), mild conditions compared to neat chlorosulfonic acid. Cons: Risk of diazonium explosion (thermal instability), use of toxic SO2 gas (or surrogates).

Experimental Protocol
  • Step 1: Diazotization

    • Dissolve 4-Fluoroaniline (1.0 equiv) in HCl/Acetic Acid at –5 °C.

    • Add NaNO2 (1.1 equiv) aqueous solution dropwise.

    • Validation: Starch-iodide paper must turn blue immediately (excess HNO2).

  • Step 2: Sulfonylation (Meerwein)

    • Prepare a saturated solution of SO2 in glacial acetic acid containing CuCl2 (0.2 equiv).

    • Pour the cold diazonium solution into the SO2 mixture.

    • Observe vigorous N2 evolution (ensure adequate venting).

    • Isolate the sulfonyl chloride and treat with ammonia as in Route 1.

Typical Yield: 60–75%

Route 3: Pd-Catalyzed Aminosulfonylation (The Modern Approach)

For late-stage functionalization or when handling complex scaffolds where harsh acids or oxidants are forbidden, Palladium-catalyzed cross-coupling offers a mild, albeit expensive, alternative.

Mechanism & Logic

This route employs a "masked" source of SO2 (DABSO: DABCO·(SO2)2) and an aryl halide.[3][4][5][6] The Pd(0) catalyst inserts into the C-Br bond, captures SO2, and couples with a hydrazine or amine source. Note: Direct coupling to primary sulfonamides is difficult; this route often uses a hydrazine surrogate followed by N-N cleavage.

Pros: Excellent functional group tolerance, avoids handling gaseous SO2 or ClSO3H. Cons: High cost (Pd catalyst, DABSO), lower atom economy, multistep for primary sulfonamides.

Experimental Protocol (Adapted from J. Am. Chem. Soc. 2010)[3]
  • Combine 4-Fluorobromobenzene (1.0 equiv), DABSO (0.6 equiv), and Pd(OAc)2 / Tricyclohexylphosphine (5 mol%) in Isopropanol.

  • Add Hydrazine hydrate (or protected hydrazine) and heat to 75 °C for 16 h.

  • Validation:19F NMR monitoring of the aryl-F shift.

  • Perform Raney-Ni cleavage of the N-N bond if a hydrazine intermediate was isolated, or direct oxidative deprotection.

Typical Yield: 55–70% (overall)

Visualization of Synthetic Pathways[1][7]

SyntheticRoutes cluster_legend Pathway Key Start1 Fluorobenzene Inter1 4-Fluorobenzenesulfonyl Chloride Start1->Inter1 Route 1: ClSO3H (Electrophilic Subst.) Start2 4-Fluoroaniline Inter2 Diazonium Salt Start2->Inter2 Route 2: NaNO2/HCl Start3 4-Fluorobromobenzene Inter3 Pd-Sulfinate Complex Start3->Inter3 Route 3: Pd(0), DABSO Target 4-Fluorobenzenesulfonamide (Target) Inter1->Target NH4OH Inter2->Inter1 SO2, CuCl2 (Sandmeyer) Inter3->Target Hydrazine / Reduction key1 Blue: Industrial Standard key2 Red: Diazotization key3 Green: Pd-Catalysis

Caption: Comparative workflow of the three primary synthetic routes to 4-Fluorobenzenesulfonamide, highlighting intermediate convergence.

Head-to-Head Comparison

FeatureRoute 1: ChlorosulfonationRoute 2: DiazotizationRoute 3: Pd-Catalysis
Primary Mechanism SEAr (Electrophilic)Radical (Sandmeyer)Organometallic Cross-Coupling
Starting Material Fluorobenzene ($)4-Fluoroaniline (

)
4-Fluorobromobenzene (

$)
Reagents ClSO3H, NH3NaNO2, SO2, CuCl2Pd cat., DABSO, Hydrazine
Step Count 2 (Telescoped)2-32-3
Typical Yield 85 – 92% 60 – 75%55 – 70%
Atom Economy HighModerateLow
Safety Profile Hazard: Corrosive Acid, HCl gasHazard: Explosion risk, SO2 gasSafe: Mild conditions, no gas handling
Scalability Excellent (kg to ton) Moderate (Safety limits)Poor (Cost limits)

Critical Analysis & Verdict

When to choose Route 1 (Chlorosulfonation):

  • Scenario: You need >10 grams of product and have a standard fume hood.

  • Reasoning: It is the most direct, cost-effective method. The high yield and cheap starting material make it unbeatable for bulk synthesis.

  • Caveat: Requires careful quenching of excess chlorosulfonic acid.

When to choose Route 2 (Diazotization):

  • Scenario: You are synthesizing a derivative where the para position is not electronically activated (e.g., if you had a meta-directing group present) or if you already have the aniline precursor from a previous step.

  • Reasoning: It guarantees the sulfonyl group lands exactly where the amine was, regardless of directing effects.

When to choose Route 3 (Pd-Catalysis):

  • Scenario: You are working on a late-stage drug candidate (mg scale) with acid-sensitive functional groups (e.g., acetals, epoxides) that would not survive Route 1.

  • Reasoning: The mild, neutral conditions justify the cost and lower yield.

References
  • Industrial Chlorosulfonation Protocols

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General procedure for the chlorosulfonation of arom
  • Meerwein Sulfonylation (Diazotization)

    • Title: "The Meerwein Reaction in the Synthesis of Sulfonyl Chlorides"
    • Source:Chem. Ber. 1957, 90, 841.[2] (Foundational methodology).

    • Modern Adaptation:Org.[2][7][8] Process Res. Dev. 2022, 26, 380–386.[6] (Discussion of SO2 surrogates).

    • [6]

  • Pd-Catalyzed Aminosulfonylation

    • Title: "Palladium-Catalyzed Aminosulfonyl
    • Source:J. Am. Chem. Soc.[3][9] 2010, 132, 46, 16372–16373.

  • DABSO Reagent Utility

    • Title: "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides"[10]

    • Source:Chem. Sci., 2013, 4, 3712-3716.

Sources

Safety & Regulatory Compliance

Safety

4-Fluorobenzenesulfinamide proper disposal procedures

Operational Guide: Proper Disposal and Management of 4-Fluorobenzenesulfinamide Executive Safety Directive 4-Fluorobenzenesulfinamide (CAS 1264737-44-1) is a critical reagent widely utilized in the synthesis of chiral su...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Management of 4-Fluorobenzenesulfinamide

Executive Safety Directive

4-Fluorobenzenesulfinamide (CAS 1264737-44-1) is a critical reagent widely utilized in the synthesis of chiral sulfinamides and pharmaceutical intermediates[1][2]. While highly valuable in drug development, its disposal requires strict logistical oversight. Because the molecule contains both a fluorine atom and a sulfinamide group, improper disposal (such as sewering or mixing with non-halogenated solvents) poses severe environmental and regulatory risks[3][4]. All waste containing this compound must be strictly segregated into Halogenated Organic Waste streams to ensure it is routed to specialized incineration facilities equipped with caustic scrubbing technology[5].

Physicochemical Drivers for Disposal Logistics

Understanding the physical and chemical properties of 4-Fluorobenzenesulfinamide is essential for establishing a safe, compliant disposal strategy. We do not segregate waste arbitrarily; segregation is dictated by the thermal decomposition profile of the molecule.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue / CharacteristicOperational Causality & Disposal Implication
Chemical Formula C₆H₆FNO₂SContains both Halogen (F) and Sulfur (S). Dictates mandatory routing to specialized waste streams[3].
CAS Number 1264737-44-1Must be explicitly listed on Environmental Health and Safety (EHS) hazardous waste manifests[1][6].
Physical State Solid (Powder)Prone to aerosolization. Dry sweeping during spills is strictly prohibited to prevent inhalation exposure[7].
Halogen Content ~10.8% (w/w) FluorineExceeds the EPA threshold for non-halogenated streams. Must be classified as Halogenated Organic Waste[3].
Thermal Decomposition Yields HF, SOx, NOxHigh-temperature incineration breaks C-F and S-O bonds, generating highly corrosive hydrofluoric acid (HF) and sulfur oxides (SOx). Facilities must use caustic scrubbers to neutralize these gases prior to exhaust[5].

Waste Segregation & Routing Logic

The primary failure point in laboratory waste management is the improper commingling of incompatible streams. Mixing 4-Fluorobenzenesulfinamide with non-halogenated waste dilutes the BTU (energy) value of the non-halogenated stream and introduces corrosive fluorine and sulfur into incinerators not equipped to handle them, violating EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].

WasteRouting Gen Waste Generation: 4-Fluorobenzenesulfinamide Solid Solid Waste (Powder, Filters, TLC) Gen->Solid Liquid Liquid Waste (Reaction Solvents) Gen->Liquid Seg Segregation: Halogen & Sulfur Check Solid->Seg Liquid->Seg Stream Halogenated Organic Waste Stream Seg->Stream Contains F & S Incineration Rotary Kiln Incineration (w/ Caustic Scrubber) Stream->Incineration EPA Compliant

Caption: Workflow for segregating and disposing of 4-Fluorobenzenesulfinamide waste.

Step-by-Step Methodologies

Methodology A: Routine Operational Waste Processing

This protocol applies to the disposal of reaction mixtures, contaminated solvents, and solid consumables (e.g., TLC plates, filter paper) containing 4-Fluorobenzenesulfinamide.

  • Step 1: Container Selection & Preparation Select a high-density polyethylene (HDPE) or glass carboy specifically designated for halogenated waste. Ensure the container is stored in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[4].

  • Step 2: pH Neutralization (Liquid Waste) Causality: Halogenated waste streams often accumulate various organic solvents. Introducing highly acidic or basic mixtures can trigger exothermic reactions or pressure buildup in the sealed carboy. Action: Adjust the pH of the aqueous/organic mixture to a neutral range (pH 6–8) before disposal.

  • Step 3: Self-Validating Transfer Validation Check: Before transferring the liquid, use pH indicator paper to verify neutrality. Once confirmed, transfer the liquid using a dedicated funnel inside a fume hood.

  • Step 4: EHS Manifest Labeling Update the hazardous waste log attached to the container immediately. Explicitly write "4-Fluorobenzenesulfinamide" and check the boxes for "Halogenated" and "Sulfur-containing"[6]. Causality: This guarantees the downstream EHS contractor routes the drum to a rotary kiln incinerator with a caustic scrubber[5].

Methodology B: Spill Response and Decontamination

Because 4-Fluorobenzenesulfinamide is a fine powder, spills present an immediate inhalation and contamination hazard.

  • Step 1: Secure the Area and Don PPE Isolate the spill. Personnel must wear nitrile gloves, safety goggles, and a standard lab coat[7].

  • Step 2: Wet-Wipe Containment (No Dry Sweeping) Causality: Dry sweeping aerosolizes the fluorinated powder, bypassing standard PPE and contaminating HVAC systems. Action: Dampen an absorbent spill pad with a compatible, volatile solvent (e.g., ethanol or ethyl acetate). Gently place the damp pad over the powder to suppress dust, then wipe inward toward the center of the spill.

  • Step 3: Solid Waste Segregation Place the contaminated pads, along with any broken glass, into a puncture-resistant, sealable solid waste container labeled "Solid Halogenated Organic Waste."

  • Step 4: Self-Validating Decontamination Check Validation Check: After the initial cleanup, dampen a fresh, white absorbent pad with solvent and wipe the area a second time. Inspect the pad; if any discoloration or residue is visible, repeat the wet-wipe process until the pad remains completely clean.

Regulatory Grounding & EHS Compliance

The procedures outlined above are grounded in the EPA's guidelines for the management of hazardous waste in academic and industrial laboratories[6]. Under RCRA, 4-Fluorobenzenesulfinamide cannot be disposed of via standard municipal solid waste or aqueous drain systems[4]. The EPA mandates that halogenated and sulfur-containing organic wastes be subjected to thermal destruction (incineration)[5]. The incineration process must reach temperatures sufficient to break the stable C-F bonds, and the facility must utilize wet caustic scrubbing (typically using sodium hydroxide or calcium hydroxide) to capture the resulting acidic emissions, preventing environmental contamination[5].

References

  • "4-fluorobenzenesulfinamide - CAS号1264737-44-1 - 摩熵化学", molaid.com.
  • "Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines | The Journal of Organic Chemistry - ACS Publications", acs.org.
  • "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - Google Books", google.com.
  • "UWO Guide to Classifying Unwanted Materials - UW Oshkosh", uwosh.edu.
  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis", epa.gov.
  • "Disposal of Used/Unwanted Chemicals at UW-Madison", wisc.edu.
  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA", epa.gov.

Sources

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